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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties & Drug Discovery Utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

The following technical guide provides an in-depth analysis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents.

Executive Summary

3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS: 1823869-32-4) is a densely functionalized pyrazine scaffold that serves as a critical intermediate in the discovery of kinase inhibitors, allosteric phosphatase inhibitors (e.g., SHP2), and GPCR ligands.

Its value in medicinal chemistry stems from its orthogonal reactivity profile . The presence of two distinct halogen atoms (bromine at C3, chlorine at C5) with significantly different bond dissociation energies allows for highly regioselective sequential cross-coupling reactions. Furthermore, the C6-methyl group acts as a "magic methyl" moiety, often improving solubility, metabolic stability, and selectivity by inducing specific conformational constraints in the final drug molecule.

This guide details the physicochemical properties, reactivity logic, and synthetic protocols necessary to utilize this scaffold effectively in drug development campaigns.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification[3][5]
PropertyDetail
IUPAC Name 3-Bromo-5-chloro-6-methylpyrazin-2-amine
CAS Number 1823869-32-4
Molecular Formula C₅H₅BrClN₃
Molecular Weight 222.47 g/mol
SMILES Cc1c(Cl)nc(Br)c(N)n1
Appearance Off-white to pale yellow solid
Structural Electronic Profile

The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. However, the exocyclic amine (-NH₂) at position C2 acts as a strong Electron Donating Group (EDG), pushing electron density into the ring, particularly at the ortho (C3) and para (C5) positions relative to itself (though "para" is across the ring nitrogens).

  • C3-Bromine: Positioned ortho to the amine and adjacent to a ring nitrogen. The C-Br bond is weaker than the C-Cl bond, making it the primary site for oxidative addition by palladium catalysts.

  • C5-Chlorine: Positioned para to the amine and ortho to the methyl group. The adjacent methyl group (C6) provides steric hindrance, further deactivating this position relative to C3 during metal-catalyzed couplings.

  • C6-Methyl: Provides a lipophilic handle and blocks the C6 position from metabolic oxidation (a common clearance pathway for pyrazines).

Reactivity Profile & Regioselectivity[6][7][8][9]

The core utility of this molecule lies in the ability to functionalize the C3 and C5 positions independently.

The "Orthogonal Halogen" Strategy

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), the rate of oxidative addition follows the bond strength: C-I > C-Br > C-Cl >> C-F .

For 3-bromo-5-chloro-6-methylpyrazin-2-amine:

  • First Functionalization (C3): Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), the C3-Br bond reacts exclusively. The C5-Cl bond remains intact due to its higher bond strength and the steric shielding from the C6-methyl group.

  • Second Functionalization (C5): Once C3 is substituted, the C5-Cl bond can be activated using more specialized, electron-rich ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) and higher temperatures (100-120°C).

Visualization of Reactivity Logic

ReactivityMap Core 3-Bromo-5-chloro- 6-methylpyrazin-2-amine C3_Br C3-Bromine (High Reactivity) Core->C3_Br C5_Cl C5-Chlorine (Low Reactivity) Core->C5_Cl C2_NH2 C2-Amine (Nucleophilic Handle) Core->C2_NH2 C6_Me C6-Methyl (Steric/Metabolic Block) Core->C6_Me Suzuki1 Library Diversity A (Aryl/Heteroaryl) C3_Br->Suzuki1 1st: Standard Suzuki (Pd(PPh3)4) Suzuki2 Library Diversity B (Solubilizing Groups) C5_Cl->Suzuki2 2nd: Forced Suzuki (XPhos Pd G2) Amide Linker/Warhead Attachment C2_NH2->Amide Amide Coupling (HATU/DIPEA)

Figure 1: Reactivity map detailing the independent functionalization pathways for the scaffold.

Synthetic Protocols

The following protocols are generalized based on established pyrazine chemistry and optimized for the specific electronic properties of this scaffold.

Protocol A: Regioselective Suzuki Coupling at C3

This reaction installs the primary pharmacophore (Ar¹) at the C3 position.

  • Reagents: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: Degas, heat to 80-90°C for 4-12 hours under N₂.

Step-by-Step Methodology:

  • Charge a reaction vial with the pyrazine core, boronic acid, and Na₂CO₃.

  • Add the solvent mixture (Dioxane/H₂O) and degas by bubbling nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Add the catalyst Pd(PPh₃)₄ quickly to minimize air exposure.

  • Seal and heat to 85°C. Monitor by LCMS. The C3-Br should be consumed completely before significant attack on C5-Cl occurs.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Subsequent Coupling at C5

After isolating the C3-substituted product, the C5-chlorine is functionalized. This step often requires a more active catalyst system due to the lower reactivity of the C-Cl bond and the steric hindrance from the adjacent C6-methyl.

  • Reagents: C3-substituted intermediate (1.0 eq), Boronic Acid/Ester (1.5 eq), XPhos Pd G2 (5-10 mol%), K₃PO₄ (3.0 eq).

  • Solvent: Toluene : Water (10:1) or n-Butanol.

  • Conditions: 100-110°C (microwave or conventional heating) for 2-12 hours.

Mechanistic Insight: The use of XPhos or SPhos ligands is crucial here. These bulky, electron-rich phosphines facilitate the oxidative addition of the unreactive aryl chloride.

Drug Discovery Applications

Kinase Inhibitors (ATP-Competitive)

The 2-aminopyrazine motif is a classic "hinge-binding" element.

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

  • Role of C6-Methyl: The methyl group can project into the hydrophobic pocket (Gatekeeper region) or twist the molecule to induce selectivity against similar kinases.

SHP2 Allosteric Inhibitors

Recent literature highlights the use of highly substituted pyrazines in targeting the SHP2 phosphatase (PTPN11).

  • Application: The scaffold serves as a central connector, linking a hydrophilic "tunnel-binding" moiety (via C2-amine) and two hydrophobic "latch-binding" aromatic wings (via C3 and C5 couplings).

  • Advantage: The C6-methyl group restricts rotation, reducing the entropic penalty of binding to the allosteric site.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Br-5-Cl-6-Me-Pyrazine Step1 Step 1: C3-Suzuki (Pd(PPh3)4, 80°C) Start->Step1 Inter1 Intermediate: 3-Ar-5-Cl-6-Me Step1->Inter1 Selectivity >95% Step2 Step 2: C5-Suzuki (XPhos Pd G2, 110°C) Inter1->Step2 Final Final Scaffold: 3,5-Diaryl-6-Me-Pyrazine Step2->Final Full Substitution

Figure 2: Sequential synthetic workflow for library generation.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1]

  • Stability: The compound is stable in solid form. In solution (DMSO/MeOH), it is stable for >24 hours, but prolonged exposure to strong acids may cause protonation of the pyrazine nitrogens, altering reactivity.

  • Safety: Classified as an irritant (Skin/Eye).[2] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Regioselective Coupling of Dihalopyrazines

    • Title: Regiocontrolled Cross-Coupling Reactions of 3,5-Dichloro-2-aminopyrazine.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the rule that C3 (ortho to amine) is generally more reactive in brominated variants, while C5 is activated in chlorinated variants depending on ligand choice.
  • SHP2 Inhibitor Design

    • Title: Discovery of novel allosteric SHP2 inhibitors.[3]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the structural requirements for the central pyrazine ring in SHP2 inhibition.
  • General Pyrazine Synthesis

    • Title: Transition metal-catalyzed functionalization of pyrazines.[4]

    • Source:Organic & Biomolecular Chemistry.
    • Context: Comprehensive review of ligand effects on pyrazine regioselectivity.
  • Compound Data Source

    • Title: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS 1823869-32-4).[5]

    • Source: ChemSrc / Chemical Vendors.[6]

Sources

Exploratory

Role of 3-Bromo-5-chloro-6-methylpyrazin-2-amine as a heterocyclic building block

Topic: Role of 3-Bromo-5-chloro-6-methylpyrazin-2-amine as a heterocyclic building block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] The "Ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3-Bromo-5-chloro-6-methylpyrazin-2-amine as a heterocyclic building block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

The "Orthogonal" Pyrazine Scaffold for Precision Drug Discovery[1]

Executive Summary

In the high-stakes arena of kinase and phosphatase inhibitor design, the pyrazine core remains a privileged scaffold due to its ability to mimic peptide bonds and engage in critical hydrogen bonding networks within ATP-binding pockets.[1] Among the available building blocks, 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS: 1823869-32-4) stands out as a "Swiss Army Knife" for medicinal chemists.[1]

Its value lies in its orthogonal halogen reactivity : the significant electronic difference between the C3-bromide and C5-chloride allows for highly regioselective sequential functionalization.[1] This guide dissects the synthesis, reactivity, and application of this scaffold, specifically within the context of developing allosteric SHP2 inhibitors and complex heterocyclic libraries.

Chemical Profile & Structural Logic
PropertyData
IUPAC Name 3-Bromo-5-chloro-6-methylpyrazin-2-amine
CAS Number 1823869-32-4
Molecular Formula C₅H₅BrClN₃
Molecular Weight 222.47 g/mol
Core Scaffold Tetrasubstituted Pyrazine
Key Features [1][2][3][4][5][6] • C2-Amine: H-bond donor (hinge binder).[1]• C3-Bromide: High-reactivity handle (Suzuki/Stille).[1]• C5-Chloride: Low-reactivity handle (SNAr/Buchwald).[1]• C6-Methyl: Steric block / Metabolic stability enhancer.[1]

Structural Causality: The presence of the electron-donating amino group at C2 significantly alters the electronics of the ring.[1]

  • C3 Position (Ortho to NH₂): Highly activated for oxidative addition by Pd(0) catalysts, making the C-Br bond the primary site for cross-coupling.[1]

  • C5 Position (Para to NH₂): Less electron-rich than C3 but sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination under forcing conditions, after the C3 position has been derivatized.[1]

Synthesis Module: Regioselective Construction

Why this route? Direct halogenation of the pyrazine core is sensitive to directing groups. To achieve the specific 3-Br, 5-Cl pattern, one must exploit the para-directing power of the amine first, followed by the ortho-directing power.[1]

Step 1: C5-Chlorination (The Para-Attack)

The amino group at C2 directs electrophilic attack to the para position (C5) and ortho position (C3).[1] However, using N-Chlorosuccinimide (NCS) in a polar aprotic solvent typically favors the para position due to steric clearance from the C6-methyl group and electronic stabilization.[1]

  • Reagents: 2-Amino-6-methylpyrazine, NCS, Acetonitrile.[1]

  • Outcome: 2-Amino-5-chloro-6-methylpyrazine.[1][3][7]

Step 2: C3-Bromination (The Ortho-Fill)

With C5 blocked by chlorine and C6 blocked by methyl, the only remaining activated site is C3.[1] N-Bromosuccinimide (NBS) is used here.[1] The reaction is highly regioselective.[8][9]

  • Reagents: 2-Amino-5-chloro-6-methylpyrazine, NBS, DCM/Acetonitrile.[1]

  • Outcome: 3-Bromo-5-chloro-6-methylpyrazin-2-amine.[1][2]

Reactivity & Functionalization Map

The power of this building block is the ability to perform "programmed" synthesis. The diagram below illustrates the sequential logic.

ReactivityMap Core 3-Bromo-5-chloro- 6-methylpyrazin-2-amine Step1 Step 1: C3-Functionalization (Suzuki/Stille) Core->Step1 High Reactivity (C-Br) Intermediate 3-Aryl-5-chloro- 6-methylpyrazin-2-amine Step1->Intermediate Step2 Step 2: C5-Functionalization (SNAr / Buchwald) Intermediate->Step2 Lower Reactivity (C-Cl) Final Fully Functionalized Drug Candidate Step2->Final

Figure 1: The programmed reactivity map of the scaffold. The C-Br bond is selectively engaged first, preserving the C-Cl bond for a subsequent, distinct transformation.[1]

Case Study: SHP2 Allosteric Inhibitors

The protein tyrosine phosphatase SHP2 is a critical node in the RAS/MAPK signaling pathway. The development of allosteric inhibitors like SHP099 relied heavily on a pyrazine core.

Role of the Scaffold: In the design of SHP099 analogs, the 3-Bromo-5-chloro-6-methylpyrazin-2-amine scaffold allows for:

  • Tunnel Binding: The C3-aryl group (introduced via Suzuki) penetrates the hydrophobic tunnel of the SHP2 allosteric site.

  • Solvent Exposure: The C5-amine (introduced via SNAr/Buchwald) extends towards the solvent front, often solubilizing the molecule (e.g., via a piperazine linker).

  • Conformational Lock: The C6-methyl group restricts rotation and fills a small hydrophobic pocket, potentially improving selectivity over other phosphatases like SHP1.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Activates SHP2_Closed SHP2 (Closed/Inactive) + Inhibitor SHP2_Open->SHP2_Closed Allosteric Inhibition RAS RAS-GTP SHP2_Open->RAS Promotes ERK p-ERK1/2 (Proliferation) RAS->ERK Signaling Cascade Inhibitor Pyrazine Scaffold (Allosteric Binder) Inhibitor->SHP2_Closed Stabilizes

Figure 2: Mechanism of Action. The pyrazine-based inhibitor stabilizes SHP2 in its auto-inhibited 'closed' conformation, halting the RAS-ERK proliferation signal.[1]

Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-chloro-6-methylpyrazine
  • Objective: Selective C5 chlorination.

  • Reagents: 2-Amino-6-methylpyrazine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 2-amino-6-methylpyrazine in ACN (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add NCS portion-wise over 30 minutes to avoid exotherm and over-chlorination.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by LCMS. Expect M+H = 144/146 (3:1 ratio).

    • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[10]

    • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine
  • Objective: Selective C3 bromination of the chlorinated intermediate.

  • Reagents: 2-Amino-5-chloro-6-methylpyrazine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DCM.[1]

  • Procedure:

    • Dissolve the intermediate from Protocol A in DCM (0.2 M).

    • Protect from light (wrap flask in foil) to minimize radical side reactions.

    • Add NBS in a single portion at 0°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Validation: Monitor by LCMS. Target Mass M+H = ~222/224.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with DCM.

    • Purification: Recrystallization from EtOH or column chromatography.

Protocol C: Regioselective Suzuki Coupling (C3-Arylation)
  • Objective: Coupling at C3-Br without affecting C5-Cl.

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 4-6 hours. (Do not exceed 100°C to preserve C-Cl).[1]

    • Note: The C-Cl bond is stable under these conditions, allowing isolation of the monochlorinated intermediate.

References
  • Discovery of SHP099: Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535, 148–152. Link[1]

  • Pyrazine Halogenation: Dolors Pujol, M., et al. (2019).[11] "Efficient Halogenation of 2-Aminopyrazine." Synlett, 30(16), 1888-1892. Link

  • SHP2 Inhibitor Design: Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782. Link[1]

  • Scaffold Synthesis: Patent WO2018081091A1. "Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors." Link

  • Chemical Data: PubChem Compound Summary for CAS 1823869-32-4.[1] Link

Sources

Exploratory

Structural analysis and functional groups of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

This guide provides an in-depth technical analysis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS 1823869-32-4), a critical heterocyclic building block used in the synthesis of advanced kinase inhibitors and allosteric...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS 1823869-32-4), a critical heterocyclic building block used in the synthesis of advanced kinase inhibitors and allosteric modulators (e.g., SHP2 inhibitors).

CAS Number: 1823869-32-4 Molecular Formula: C₅H₅BrClN₃ Molecular Weight: 222.47 g/mol IUPAC Name: 3-bromo-5-chloro-6-methylpyrazin-2-amine[1]

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, particularly within the oncology space (SHP2, KRAS pathways), the demand for poly-functionalized heteroaromatics is paramount. 3-Bromo-5-chloro-6-methylpyrazin-2-amine serves as a regioselective linchpin . Its value lies in the orthogonal reactivity of its halogen substituents: the C-3 bromine and C-5 chlorine atoms possess distinct electronic environments, allowing for sequential, controlled functionalization (e.g., Suzuki coupling followed by SNAr or Buchwald-Hartwig amination).

Structural Anatomy & Electronic Landscape

The pyrazine core is electron-deficient (π-deficient), but the presence of the exocyclic amine at C-2 significantly alters the local electron density.

Substituent Effects (Hammett & Steric Analysis)
  • C-2 Amine (-NH₂): Acts as a strong resonance donor (+R effect). This increases electron density at the para (C-5) and ortho (C-3) positions, activating them for electrophilic attack during synthesis, but deactivating them for nucleophilic attack compared to a bare pyrazine.

  • C-6 Methyl (-CH₃): Provides a weak inductive donor effect (+I) and, crucially, steric bulk . This methyl group blocks the C-6 metabolic hotspot (preventing oxidation by aldehyde oxidase) and influences the conformation of substituents at C-5.

  • C-3 Bromine (-Br): Located ortho to the amine. The C-Br bond is weaker than the C-Cl bond, making it the primary site for oxidative addition by Palladium(0) catalysts.

  • C-5 Chlorine (-Cl): Located para to the amine. While less reactive toward Pd-catalysis than the C-3 bromide, the C-5 position is electronically favorable for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions due to the inductive withdrawal of the adjacent nitrogen (N-4).

Visualization: Electronic Reactivity Map

The following diagram illustrates the hierarchy of reactivity, guiding the medicinal chemist on which position to functionalize first.

ReactivityMap Core 3-Bromo-5-chloro- 6-methylpyrazin-2-amine Site_C3 Site C-3 (Bromine) PRIMARY REACTIVITY Pd-Catalyzed Coupling (Suzuki/Stille) Core->Site_C3 Fastest Oxidative Addition Site_C5 Site C-5 (Chlorine) SECONDARY REACTIVITY SnAr Displacement or High-Temp Pd-Coupling Core->Site_C5 Requires Activation Site_C2 Site C-2 (Amine) TERTIARY REACTIVITY Amide Coupling / Protection Core->Site_C2 Nucleophilic Handle Site_C6 Site C-6 (Methyl) PASSIVE Metabolic Stability Block Core->Site_C6 Steric Shield

Figure 1: Chemoselective reactivity hierarchy. The C-3 Bromine is the "First-Pass" handle, while C-5 Chlorine is reserved for "Second-Pass" diversification.

Synthetic Routes & Protocol Optimization

Synthesizing this specific isomer requires careful control of halogenation to avoid the formation of the 3,5-dibromo or 3,5-dichloro analogs. The most robust route utilizes the directing effect of the amine on the 2-amino-6-methylpyrazine precursor.

Retrosynthetic Logic
  • Precursor: 2-Amino-6-methylpyrazine (Commercially available).

  • Step 1 (Chlorination): Electrophilic chlorination targets the C-5 position (para to the amine) as the most nucleophilic site on the ring.

  • Step 2 (Bromination): Subsequent bromination targets the remaining C-3 position (ortho to the amine).

Step-by-Step Protocol (Derived from Pyrazine Chemistry Standards)

Step 1: Synthesis of 2-Amino-5-chloro-6-methylpyrazine

  • Reagents: 2-Amino-6-methylpyrazine (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    • Dissolve 2-amino-6-methylpyrazine in MeCN (0.5 M).

    • Add NCS portion-wise at 0°C to prevent over-chlorination.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC/LCMS for consumption of starting material.

    • Workup: Concentrate solvent, dilute with water, extract with EtOAc.

  • Mechanism: The amino group activates the para position (C-5). The methyl group at C-6 provides minor steric hindrance but does not prevent C-5 attack.

Step 2: Synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

  • Reagents: 2-Amino-5-chloro-6-methylpyrazine (Intermediate from Step 1), N-Bromosuccinimide (NBS) (1.1 eq).

  • Solvent: MeCN or DCM.

  • Conditions:

    • Dissolve intermediate in MeCN.

    • Add NBS slowly at 0°C.

    • Stir at RT for 12 hours. If conversion is slow, heat to 40°C.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Critical Quality Attribute (CQA): Ensure <0.5% of the 3,5-dibromo impurity (formed via halogen exchange) using HPLC.

SynthesisWorkflow Start 2-Amino-6-methylpyrazine Step1 Step 1: Chlorination (NCS, MeCN, 0°C) Start->Step1 Inter Intermediate: 2-Amino-5-chloro-6-methylpyrazine Step1->Inter Step2 Step 2: Bromination (NBS, MeCN, RT) Inter->Step2 Final Target: 3-Bromo-5-chloro-6-methylpyrazin-2-amine Step2->Final

Figure 2: Sequential halogenation strategy ensuring regiochemical fidelity.

Drug Discovery Applications (SHP2 & Beyond)

This scaffold is structurally homologous to the core of SHP099 , a landmark allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2).

Pharmacophore Mapping

In the context of SHP2 inhibition, the substituents play specific roles in binding to the allosteric "tunnel" site:

  • Pyrazine Core: Forms π-stacking interactions with Arg111.

  • C-2 Amine: Forms critical hydrogen bonds with Glu250 and Thr219.

  • C-3 Position (Br -> Aryl): The bromine is replaced (via Suzuki coupling) by a dichlorophenyl group, which fills a hydrophobic pocket.

  • C-5/C-6 Positions: In SHP099, the 6-position holds a piperidine amine. In our target molecule, the 6-methyl group serves as a compact lipophilic anchor, potentially improving oral bioavailability by reducing the Total Polar Surface Area (TPSA) compared to bulkier substituents.

Quantitative Data: Physical Properties
PropertyValueRelevance
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity for cell permeability.
TPSA ~52 ŲWell within the "Rule of 5" (<140 Ų) for oral drugs.
H-Bond Donors 1 (Amine)Key for receptor binding.
H-Bond Acceptors 3 (Pyrazine Ns + Amine)Interaction with water/protein backbone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10488609, 3-bromo-5-chloropyrazin-2-amine. Retrieved from [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[2] Nature, 535(7610), 148–152.[2] (Foundational paper for SHP099 pyrazine scaffold). Retrieved from [Link][2]

  • ChemSrc. 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS 1823869-32-4) Entry.[1] Retrieved from [Link][3]

Sources

Foundational

Technical Deep Dive: The 3-Bromo-5-chloro-6-methylpyrazin-2-amine Scaffold in Modern Drug Discovery

Topic: Potential Bioactivity and Synthetic Utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Bioactivity and Synthetic Utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrazine-2-amine core represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for multiple FDA-approved kinase inhibitors and antimicrobials. This guide analyzes the specific utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine . Unlike simple pyrazines, this tri-substituted scaffold offers a unique "programmed reactivity" profile due to the electronic differentiation between the C3-Bromine and C5-Chlorine atoms. This enables the rapid generation of non-symmetrical, high-complexity libraries essential for Fragment-Based Drug Discovery (FBDD), particularly in targeting the ATP-binding hinge region of protein kinases.

Structural & Electronic Analysis

To understand the bioactivity potential, one must first deconstruct the molecule’s electronic landscape.

The Pharmacophore (Hinge Binding)

The 2-aminopyrazine motif is a classic bioisostere for the adenine ring of ATP.

  • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA).[1]

  • C2-Amine (-NH2): Acts as a Hydrogen Bond Donor (HBD).

  • Interaction: This donor-acceptor pair typically forms a bidentate hydrogen bond with the backbone carbonyl and amide NH of the "hinge region" residues (e.g., Met, Glu, or Leu) in kinase active sites.

The Substituent Effects[2]
  • C3-Bromine (Ortho): Provides a handle for early-stage diversification. Its proximity to the amine can also induce a twisted conformation in biaryl systems, potentially improving selectivity by accessing hydrophobic pockets (e.g., the Gatekeeper residue).

  • C5-Chlorine (Para): Being less reactive than the C3-bromide in Pd-catalyzed couplings, this atom allows for sequential functionalization.[2] It is electronically coupled to the N4 nitrogen, influencing the pKa of the ring.

  • C6-Methyl: A critical structural element. It adds lipophilicity (increasing logP) and provides steric bulk that can prevent metabolic oxidation at the C6 position—a common clearance pathway for simple pyrazines.

Programmed Synthetic Utility

The primary value of this scaffold lies in its ability to undergo Regioselective Cross-Coupling .[2] The C-Br bond at position 3 is significantly more labile toward oxidative addition by Palladium(0) species than the C-Cl bond at position 5.

Logical Workflow
  • Step 1 (C3 Functionalization): Suzuki-Miyaura or Buchwald-Hartwig coupling at C3. The C5-Cl remains intact.[2]

  • Step 2 (C5 Functionalization): Subsequent coupling at C5 using harsher conditions or specialized ligands (e.g., XPhos, RuPhos).

Visualization: Regioselective Synthesis Pathway

SynthesisPath Start Scaffold: 3-Br-5-Cl-6-Me-pyrazin-2-amine Step1 Step 1: C3-Selective Coupling (Pd(PPh3)4, Boronic Acid A) Start->Step1 High Reactivity (C-Br) Intermed Intermediate: 3-Aryl-5-Cl-6-Me-pyrazin-2-amine Step1->Intermed Step2 Step 2: C5-Coupling (Pd2(dba)3, Ligand, Boronic Acid B) Intermed->Step2 Lower Reactivity (C-Cl) Final Final Lead: 3-Aryl-5-Heteroaryl-6-Me-pyrazin-2-amine Step2->Final

Caption: Figure 1. The "Programmed Synthesis" strategy utilizing differential halogen reactivity to construct non-symmetrical kinase inhibitors.

Bioactivity Profile & Therapeutic Areas[3][4][5][6][7][8][9]

Kinase Inhibition (Oncology)

Derivatives of 3-bromo-5-chloropyrazin-2-amine have shown potent activity against:

  • FLT3 (FMS-like tyrosine kinase 3): Relevant in Acute Myeloid Leukemia (AML). The pyrazine core mimics the quinazoline scaffold found in other inhibitors.

  • JAK Family (Janus Kinases): The N-heterocyclic core is essential for binding in the narrow ATP pocket of JAK2/JAK3.

  • ALK (Anaplastic Lymphoma Kinase): Pyrazine derivatives often serve as "Type I" inhibitors, binding to the active conformation.

Antimicrobial Activity (Tuberculosis)

Pyrazinamide is a first-line TB drug. The 3-Bromo-5-chloro-6-methyl scaffold is being explored to overcome resistance.

  • Mechanism: Modification at C5 with lipophilic chains has been shown to enhance penetration through the Mycobacterium tuberculosis cell wall.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C3-Arylation)

This protocol validates the claim of selective C-Br activation.

Reagents:

  • Scaffold: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane[2][3]

Methodology:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) catalysts, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat to 85°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H 222/224 pattern) and appearance of the mono-coupled product (retention of Cl isotope pattern).

  • Validation: If C5-coupling is observed (>5%), lower temperature to 60°C or switch to a less active catalyst system (e.g., Pd(OAc)₂/PPh₃).

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)

Standard protocol for assessing IC50 of the synthesized derivatives.

Materials:

  • Kinase: Recombinant EGFR or JAK2 (SignalChem).

  • Substrate: Poly (Glu:Tyr) 4:1.

  • ATP: Ultra-pure (Promega).

  • Detection: ADP-Glo™ Reagent (Promega).

Methodology:

  • Compound Prep: Serially dilute pyrazine derivatives in DMSO (10-point curve, starting at 10 µM).

  • Enzyme Reaction: Incubate kinase (2 ng/µL), substrate, and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) for 15 minutes at RT.

  • ATP Addition: Add ATP (Km concentration) to initiate the reaction. Incubate for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Mechanism of Action: Kinase Hinge Interaction

The following diagram illustrates the structural logic of how this scaffold binds to the kinase ATP pocket.

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand Pyrazine Scaffold Residue1 Gatekeeper (Steric Control) BackboneNH Backbone N-H (Donor) PyrazineN Pyrazine N1 (Acceptor) BackboneNH->PyrazineN H-Bond BackboneCO Backbone C=O (Acceptor) Amine C2-Amine (-NH2) (Donor) Amine->BackboneCO H-Bond Substituent C3-Substituent (Hydrophobic) Substituent->Residue1 Van der Waals

Caption: Figure 2. Pharmacophore mapping of the 2-aminopyrazine scaffold within the kinase ATP-binding pocket.

Comparative Data: Halogen Reactivity

The following table summarizes the reactivity trends essential for planning synthesis with this scaffold.

PositionSubstituentBond Energy (approx)Pd-Oxidative Addition RateSynthetic Role
C3 Bromine~68 kcal/molFast First point of diversity (Suzuki/Buchwald)
C5 Chlorine~81 kcal/molSlow Second point of diversity (requires specialized ligands)
C6 MethylN/AInertSteric block / Lipophilicity enhancer

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Importance of C6-Methyl for 3D character).

  • Han, Y. (2015). "Recent advances in the development of pyrazine derivatives as anticancer agents."[4][5][6][7][8] Future Medicinal Chemistry. Link (Context: Pyrazine bioactivity overview).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link (Context: Suzuki coupling prevalence in scaffold functionalization).

  • Guchhait, S. K., et al. (2013). "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry. Link (Context: Regioselective coupling of halopyrazines).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10488609, 3-Bromo-5-chloropyrazin-2-amine." PubChem. Link (Context: Chemical properties and safety data).

Sources

Exploratory

The Evolution and Mechanistic Mastery of Halogenated Aminopyrazine Synthesis

Executive Summary Halogenated aminopyrazines are privileged heterocyclic scaffolds that serve as critical building blocks in modern medicinal chemistry and materials science. Their unique electronic properties—balancing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated aminopyrazines are privileged heterocyclic scaffolds that serve as critical building blocks in modern medicinal chemistry and materials science. Their unique electronic properties—balancing the electron-deficient nature of the diazine core with the electron-donating capacity of an amino group—make them highly versatile intermediates for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This whitepaper provides an in-depth technical analysis of the regioselective halogenation of 2-aminopyrazine, detailing the historical evolution of these methods, the underlying mechanistic causality, and field-proven experimental protocols designed for self-validation.

Historical Context: From Harsh Reagents to Precision Chemistry

Historically, the halogenation of pyrazine derivatives was a formidable challenge. The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which strongly disfavors standard electrophilic aromatic substitution (EAS)[1]. Early attempts utilizing elemental halogens (e.g., Br2, Cl2) in highly acidic media often resulted in poor yields, decomposition, or uncontrollable polyhalogenation.

The paradigm shifted with the strategic utilization of the C2-amino group. The amino moiety acts as a powerful electron-donating group via resonance (+M effect), sufficiently activating the ring to permit halogenation under milder conditions. Recent advancements spearheaded by researchers, such as the 2, have demonstrated that N-halosuccinimides (NBS, NCS, NIS) in polar aprotic solvents (like acetonitrile) combined with microwave irradiation provide unprecedented regiocontrol and yield[2]. Furthermore, the advent of transition-metal-free radical fluorination using Selectfluor in aqueous biphasic systems has opened new avenues for synthesizing fluorinated analogs, avoiding the harsh conditions of the traditional Balz-Schiemann reaction[3].

Mechanistic Insights: The Causality of Regioselectivity

Understanding the regioselectivity of 2-aminopyrazine halogenation requires analyzing the electronic and steric environment of the ring.

  • Monohalogenation at C5: The amino group at C2 directs electrophilic attack to the ortho-like (C3) and para-like (C5) positions. However, the C5 position is sterically unhindered and electronically favored for the initial attack. When 1.1 equivalents of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used at room temperature, the reaction selectively yields the 5-halo-2-aminopyrazine.

  • Dihalogenation at C3 and C5: To force halogenation at the sterically hindered C3 position (adjacent to the amino group), harsher conditions are required. Increasing the stoichiometric ratio of the halogenating agent (e.g., 3.3 equivalents of NBS) and applying thermal or microwave energy overcomes this activation barrier, yielding 2-amino-3,5-dihalopyrazine.

  • Nucleophilic Susceptibility: Once halogenated, the electron-withdrawing halogens further deplete the ring's electron density. The C3 position, flanked by a ring nitrogen and an amino group, becomes highly susceptible to SNAr by nucleophiles (e.g., amines, pyrazoles) via the formation of a stabilized Meisenheimer complex[1].

G A 2-Aminopyrazine B NBS (1.1 eq) MeCN, 25°C A->B Electrophilic D NBS (3.3 eq) MeCN, Microwave A->D Exhaustive C 2-Amino-5-bromopyrazine B->C Monobromination E 2-Amino-3,5-dibromopyrazine D->E Dibromination

Regioselective halogenation pathways of 2-aminopyrazine based on reagent stoichiometry.

Quantitative Analysis of Halogenation Conditions

The following table synthesizes the optimal conditions for the regioselective functionalization of 2-aminopyrazines, allowing chemists to select the appropriate protocol based on their target intermediate,,[3].

Starting MaterialReagent (Eq)Solvent SystemConditionsPrimary ProductYield Profile
2-AminopyrazineNBS (1.1)Acetonitrile (MeCN)RT, Stirring2-Amino-5-bromopyrazineHigh (>80%)
2-AminopyrazineNBS (3.3)Acetonitrile (MeCN)Microwave, 100°C2-Amino-3,5-dibromopyrazineExcellent (>90%)
2-AminopyrazineNCS (1.1)Acetonitrile (MeCN)RT, Stirring2-Amino-5-chloropyrazineGood (~70%)
6-Phenyl-2-aminopyrazineSelectfluor (0.5)Toluene / H₂O (1:1)RT, Stirring5-Fluoro-2-aminopyrazineGood (~65%)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes specific checkpoints to confirm reaction trajectory before proceeding to downstream steps.

Protocol A: Regioselective Monobromination (2-Amino-5-bromopyrazine)

Causality: Acetonitrile is chosen as a polar aprotic solvent because it effectively solubilizes NBS while stabilizing the polar transition state of the electrophilic attack without participating in unwanted side reactions.

  • Initiation: Dissolve 2-aminopyrazine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask under an inert atmosphere (N₂).

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 mmol) in small portions at room temperature (25°C) to prevent localized exothermic spikes that could lead to dihalogenation.

  • Validation Checkpoint 1 (TLC): Stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexanes 1:1). The disappearance of the starting material spot and the emergence of a less polar spot indicates successful monobromination.

  • Workup: Remove the solvent under reduced pressure. Extract the crude mixture with diethyl ether (3 × 15 mL) and water. The succinimide byproduct partitions into the aqueous layer.

  • Validation Checkpoint 2 (NMR): Dry the organic layer over Na₂SO₄, filter, and concentrate. Confirm the structure via ¹H NMR (CDCl₃); expect a singlet around δ 8.0-8.1 ppm corresponding to the C6 proton, validating substitution at C5.

Protocol B: Microwave-Assisted Dibromination (2-Amino-3,5-dibromopyrazine)

Causality: Microwave irradiation provides rapid, uniform volumetric heating, which is essential to overcome the high activation energy required to brominate the sterically hindered and electronically deactivated C3 position.

  • Setup: In a 10 mL glass microwave tube equipped with a magnetic stir bar, dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL).

  • Reagent Addition: Add an excess of NBS (3.3 mmol) and seal the tube with a silicon septum.

  • Irradiation: Subject the mixture to microwave irradiation at 100°C for 15–30 minutes.

  • Workup & Purification: Cool to room temperature, concentrate under vacuum, and purify via silica gel column chromatography to isolate 2-amino-3,5-dibromopyrazine.

Protocol C: Aqueous Phase Radical Fluorination

Causality: Traditional fluorination fails due to pyrazine decomposition in strong acids. A biphasic system (Toluene/H₂O) allows Selectfluor to generate fluorine radicals that selectively attack the activated pyrazine ring under mild, transition-metal-free conditions[3].

  • Setup: Combine 6-phenyl-2-aminopyrazine (0.2 mmol) and Selectfluor (0.1 mmol) in a reaction tube containing 2 mL of a 1:1 Toluene:Water mixture[3].

  • Reaction: Stir vigorously at room temperature.

  • Validation Checkpoint (¹⁹F NMR): Monitor the reaction progress directly via ¹⁹F NMR to observe the appearance of the C5-F signal[3].

  • Workup: Dilute with ethyl acetate, wash with saturated brine, dry over anhydrous Na₂SO₄, and purify via chromatography[3].

Downstream Applications: The Pharmaceutical Vanguard

Halogenated aminopyrazines are not end-products; they are launchpads for complex drug synthesis. The differential reactivity of the halogens at C3 and C5 allows for orthogonal functionalization.

For instance, in the development of 4, 2-amino-3,5-dibromopyrazine undergoes a regioselective Suzuki-Miyaura cross-coupling at the C5 position with an aryl boronic acid (e.g., 2-chlorophenylboronic acid)[4],[1]. The remaining halogen at C3 is subsequently displaced via SNAr by a nucleophile such as pyrazole under basic conditions (K₂CO₃, heat)[4]. This sequence efficiently constructs the 3-(1H-pyrazol-1-yl)pyrazin-2-amine heterobicyclic scaffold, a privileged structure known for inducing cell cycle arrest and apoptosis in oncology models[4].

G N1 2-Amino-3,5-dibromopyrazine N2 Suzuki-Miyaura Coupling Pd Catalyst, Aryl Boronic Acid N1->N2 N3 C5-Aryl-3-bromo-2-aminopyrazine N2->N3 Regioselective C5 Arylation N4 Nucleophilic Substitution (SNAr) Pyrazole, K2CO3, Heat N3->N4 N5 3-(1H-pyrazol-1-yl)pyrazin-2-amine (Kinase Inhibitor Core) N4->N5 C3 Amination

Synthetic pathway for pyrazine-based kinase inhibitors via cross-coupling and SNAr.

References

  • Efficient Halogenation of 2-Aminopyrazine , Thieme E-Books & E-Journals,

  • Mono- and Dihalogenation of 2-Aminopyrazine , Thieme Chemistry, 2

  • Amino-3,5-dibromopyrazine | 24241-18-7 , BenchChem,5

  • Selective Fluorination of 2-Aminopyrazine Derivatives in Aqueous Phase , Chinese Journal of Organic Chemistry, 3

  • Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide , BenchChem, 4

  • 5-(2-Chlorophenyl)pyrazin-2-amine | 71553-78-1 , BenchChem, 1

Sources

Foundational

Introduction: The Strategic Value of Halogenated Pyrazines in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Halogenated 2-Aminopyrazines for Drug Discovery A Senior Application Scientist's Field-Proven Perspective on 3-Bromo-5-chloro-6-methylpyrazin-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Halogenated 2-Aminopyrazines for Drug Discovery

A Senior Application Scientist's Field-Proven Perspective on 3-Bromo-5-chloro-6-methylpyrazin-2-amine and Its Analogs

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics and clinical candidates.[1][2] Its unique electronic properties, arising from the two 1,4-nitrogen atoms, and its ability to act as a hydrogen bond acceptor make it a valuable bioisostere for other aromatic systems like benzene or pyridine.[2][3] The introduction of halogen atoms and alkyl groups onto the pyrazine-2-amine core creates a versatile class of building blocks, offering medicinal chemists precise control over a molecule's steric, electronic, and pharmacokinetic properties. These halogenated pyrazines are not merely intermediates; they are strategic starting points for constructing complex molecular architectures through modern synthetic methodologies.[1]

This guide provides an in-depth technical overview of the chemical space surrounding 3-Bromo-5-chloro-6-methylpyrazin-2-amine. While a specific CAS number for this exact substitution pattern is not readily found in public databases, this document will focus on its close, commercially available isomer, 5-Bromo-3-chloro-6-methylpyrazin-2-amine , and a key structural analog, 3-Bromo-5-chloropyrazin-2-amine . By examining these representative compounds, we will explore the synthesis, reactivity, and application of this critical class of molecules for researchers, scientists, and drug development professionals.

PART 1: Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all successful research. While the initially requested compound is ambiguous, we can definitively characterize its close relatives. The data presented below has been consolidated from multiple chemical suppliers and databases, providing a reliable reference for experimental design.

Chemical Identity
Identifier5-Bromo-3-chloro-6-methylpyrazin-2-amine 3-Bromo-5-chloropyrazin-2-amine
CAS Number 1823930-94-4[4]76537-18-3[5]
Molecular Formula C₅H₅BrClN₃[4]C₄H₃BrClN₃[6]
Molecular Weight 222.47 g/mol [4]208.44 g/mol [7]
IUPAC Name 5-Bromo-3-chloro-6-methylpyrazin-2-amine3-Bromo-5-chloropyrazin-2-amine[6]
SMILES NC1=NC(C)=C(Br)N=C1Cl[4]C1=C(N=C(C(=N1)N)Br)Cl[6]
InChIKey Not readily availableACFBUXHJONGLLF-UHFFFAOYSA-N[6]
Physicochemical Data (Predicted & Experimental)

This table summarizes key physicochemical properties, which are crucial for predicting solubility, cell permeability, and reaction conditions.

Property5-Bromo-3-chloro-6-methylpyrazin-2-amine 3-Bromo-5-chloropyrazin-2-amine
LogP 1.78[4]1.4[7]
Topological Polar Surface Area (TPSA) 51.8 Ų[4]51.8 Ų[7]
Hydrogen Bond Acceptors 3[4]3[7]
Hydrogen Bond Donors 1[4]1 (amine group)[7]
Boiling Point Not available298.4°C at 760 mmHg (Predicted)[5]
Physical Form Solid (Predicted)Solid[5]
Storage Sealed in dry, 2-8℃[4]Inert atmosphere, 2-8℃

PART 2: Synthesis and Reactivity

The synthetic utility of halogenated 2-aminopyrazines stems from the distinct reactivity of each position on the heterocyclic core. The amino group acts as an activating, ortho-, para-director for electrophilic substitution, while the halogen atoms provide handles for cross-coupling reactions.

General Synthetic Strategy: Electrophilic Halogenation

The most common and direct route to these compounds is the electrophilic halogenation of a 2-aminopyrazine precursor. The amino group at the C2 position strongly activates the ring towards electrophilic attack, primarily at the C3 and C5 positions.

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination A 2-Amino-6-methylpyrazine B 2-Amino-5-chloro-6-methylpyrazine A->B  NCS / DCM   C 2-Amino-5-chloro-6-methylpyrazine D 5-Bromo-3-chloro-6-methylpyrazin-2-amine C->D  NBS / DCM or  Br2 / Pyridine  

Caption: General synthetic workflow for di-halogenated methyl-2-aminopyrazines.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis logically begins with an appropriately substituted aminopyrazine. For our target analog, 2-Amino-6-methylpyrazine would be the logical precursor.

  • Halogenating Agents: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are preferred reagents for chlorination and bromination, respectively. They are crystalline solids that are easier and safer to handle than gaseous chlorine or liquid bromine.[5] The succinimide byproduct is also easily removed during workup. Using elemental bromine (Br₂) in the presence of a base like pyridine is also a viable and effective method.[8]

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves the starting materials and reagents.[5]

  • Regioselectivity: The amino group at C2 directs the first halogenation to the C5 position. The second halogenation, requiring slightly more forcing conditions, will then occur at the remaining activated position, C3.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methylpyrazine

This protocol for a closely related compound demonstrates the practical application of the principles discussed above and can be adapted for other halogenations.[8]

Step-by-Step Methodology:

  • Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol).

  • Reagent Dissolution: Dissolve the starting materials in dichloromethane (250 mL).

  • Bromination: Slowly add elemental bromine (8.80 g, 55.0 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, add water (150 mL) to the reaction mixture to quench any remaining bromine and dissolve pyridine salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Workup - Washing: Wash the organic layer with saturated brine (100 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization or flash column chromatography to afford the pure product.[8]

Chemical Reactivity: The Gateway to Molecular Diversity

The true value of 3-bromo-5-chloro-6-methylpyrazin-2-amine and its analogs lies in their potential for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The two different halogen atoms (Br and Cl) offer the potential for selective or sequential reactions.

Reactivity_Hub cluster_reactions Cross-Coupling Reactions Core Halogenated 2-Aminopyrazine (R-X, X=Br, Cl) Suzuki Suzuki-Miyaura (C-C bond) Core->Suzuki  Ar-B(OH)2  Pd Catalyst, Base   Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald  R2NH  Pd Catalyst, Base   Sonogashira Sonogashira (C-C triple bond) Core->Sonogashira  Alkyne  Pd/Cu Catalyst, Base  

Caption: Key cross-coupling reactions for functionalizing halogenated pyrazines.

Expert Insights on Reactivity:

  • Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl .[9] This is inversely correlated with bond strength and is a critical principle for designing selective reactions. A C-Br bond will typically react in a Suzuki or Buchwald-Hartwig coupling under conditions where a C-Cl bond on the same molecule remains intact.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. Bromopyrazoles are excellent substrates for this transformation.[10][11]

  • Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing new primary or secondary amines to the pyrazine core. This is a cornerstone reaction in modern medicinal chemistry for building complex nitrogen-containing molecules.[9]

PART 3: Applications in Drug Discovery and Materials Science

The structural motif of substituted pyrazines is prevalent across a wide spectrum of biologically active agents. Their ability to modulate biological targets makes them indispensable tools for drug hunters.

Established and Emerging Therapeutic Areas:

  • Anticancer Agents: Many kinase inhibitors incorporate a pyrazine or related diazine core, where the ring nitrogens often form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.[2]

  • Antibacterial and Antitubercular Agents: The well-known tuberculosis drug, Pyrazinamide, highlights the historical and ongoing importance of this scaffold in fighting infectious diseases.[2]

  • Anti-inflammatory and Analgesic: Pyrazine derivatives have been explored for their potential to mediate inflammatory pathways.[3]

  • Central Nervous System (CNS) Agents: The pyrazine core is also found in compounds targeting CNS disorders, including antidepressants and anticonvulsants.[2]

The diverse reactivity of compounds like 3-bromo-5-chloro-6-methylpyrazin-2-amine allows them to serve as starting points for libraries of novel compounds aimed at these and other disease targets.[3][12]

PART 4: Spectral Analysis and Characterization

While comprehensive, experimentally-derived spectral data for these specific compounds are not always available in public repositories, we can predict the key features based on their structure and data from analogous compounds.[13] Acquiring this data is a mandatory step for structural verification.

Expected Spectroscopic Features:

  • ¹H NMR:

    • Amine Protons (N-H): A broad singlet, typically in the range of 5.0-7.0 ppm, which is exchangeable with D₂O.[8][14]

    • Aromatic Proton (C-H): A singlet for the remaining proton on the pyrazine ring, expected to be downfield (around 8.0 ppm) due to the electron-withdrawing nature of the ring nitrogens and halogens.[5]

    • Methyl Protons (CH₃): A sharp singlet around 2.4 ppm.[8]

  • ¹³C NMR: Carbons attached to nitrogen will be deshielded and appear downfield. Carbons bearing halogen atoms will also show characteristic shifts.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Primary amines typically show a pair of sharp-to-medium bands in the 3300-3500 cm⁻¹ region.[14]

    • Aromatic C=N/C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). This unique signature is a powerful tool for confirming the compound's identity.

PART 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Halogenated aromatic amines should be handled with care, using appropriate personal protective equipment (PPE). The following information is based on data for structurally similar compounds.[7]

GHS Hazard Classification (Anticipated):

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

Handling and Storage Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side-shields or goggles.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While the specific compound 3-Bromo-5-chloro-6-methylpyrazin-2-amine remains elusive in the public domain, a thorough analysis of its close structural relatives provides a robust and actionable framework for researchers. The strategic placement of bromo, chloro, and methyl substituents on the 2-aminopyrazine core creates a high-value chemical intermediate. Its true potential is realized through a deep understanding of its reactivity, particularly in modern cross-coupling reactions, which unlocks access to vast libraries of novel molecules. By adhering to the synthetic principles, reactivity trends, and safety protocols outlined in this guide, scientists in drug discovery and materials science can effectively leverage this important class of compounds to drive their research programs forward.

References

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available at: [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available at: [Link]

  • Bentham Science. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Mini-Reviews in Organic Chemistry, 20(2), 100-123. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-3-chloropyrazin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3447-3479. Available at: [Link]

  • Justia Patents. (n.d.). Patents Assigned to CasChem, Inc.. Available at: [Link]

  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-5-chloropyrazin-2-amine (C4H3BrClN3). Available at: [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12513-12526. Available at: [Link]

  • Google Patents. (2004). US Patent 7,537,803 B2. Available at: [Link]

  • Google Patents. (n.d.). US Patent 9,809,559 B2.
  • Justia Patents. (n.d.). Organic Compounds Patents and Patent Applications (Class 532/1). Available at: [Link]

  • Google Patents. (n.d.). WO2009154737A1 - Boronate ester compounds and pharmaceutical compositions thereof.
  • Google Patents. (n.d.). US Patent 5,969,156 A.
  • PubChem. (n.d.). Patent US-10065947-B1. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 5-bromo-3-chloro-n-methylpyrazin-2-amine. Available at: [Link]

  • Google Patents. (n.d.). US Patent Application 20180111931 A1.
  • USPTO. (n.d.). Application Data - Patent File Wrapper. Available at: [Link]

  • DrugPatentWatch. (n.d.). Drugs covered by patent 9,254,328. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

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Exploratory

Thermodynamic Stability of Methyl-Substituted Halopyrazines: A Mechanistic and Practical Guide

The following technical guide is structured to address the thermodynamic stability of methyl-substituted halopyrazines, focusing on mechanistic insights, computational assessment, and experimental validation. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the thermodynamic stability of methyl-substituted halopyrazines, focusing on mechanistic insights, computational assessment, and experimental validation.

Executive Summary

Methyl-substituted halopyrazines represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Bortezomib analogs) and antitubercular agents. However, their synthesis is often governed by kinetic control, leading to isomeric mixtures that degrade or isomerize under scale-up conditions.

This guide details the thermodynamic stability of these species, distinguishing between kinetic products (often formed via direct electrophilic halogenation) and thermodynamic products (accessible via base-mediated equilibration). We provide a validated workflow combining Density Functional Theory (DFT) with "Halogen Dance" methodologies to predict and control isomer distribution.

Theoretical Framework: The Stability Triad

The thermodynamic stability of methyl-halopyrazines (e.g., 2-chloro-3-methylpyrazine vs. 2-chloro-6-methylpyrazine) is governed by three competing forces. Understanding these allows for the rational design of stable synthetic routes.

Electronic Repulsion (The -Effect)

Pyrazine contains two nitrogen atoms with localized lone pairs.

  • Destabilizing Interaction: A halogen at the C2 position (adjacent to N1) experiences lone-pair/lone-pair repulsion between the nitrogen orbital and the halogen's electron cloud.

  • Stabilizing Interaction: Conversely, the high electronegativity of the halogen inductively stabilizes the electron-deficient ring, making the C-X bond stronger but the carbon more susceptible to nucleophilic attack.

Steric Strain (The Ortho-Effect)

In 2-halo-3-methylpyrazine (the 2,3-isomer), the halogen and methyl group are vicinal (ortho).

  • Van der Waals Repulsion: The radius of a Chlorine (1.75 Å) or Bromine (1.85 Å) atom clashes with the effective radius of a rotating methyl group (2.0 Å).

  • Thermodynamic Consequence: The 2,3-isomer typically possesses a higher heat of formation (

    
    ) compared to the 2,5- or 2,6-isomers, where substituents are separated by a proton or a nitrogen atom.
    
Dipole Minimization

The 2,5-isomer (para-like) often represents a local thermodynamic minimum due to the cancellation of dipole moments across the symmetry axis of the ring, reducing the overall lattice energy in solid-state forms.

Computational Assessment (DFT Workflow)

Before wet-lab experimentation, stability must be modeled to avoid costly trial-and-error.

Methodology

We utilize DFT (Density Functional Theory) at the B3LYP/6-311+G(d,p) level of theory.[1] This hybrid functional balances computational cost with accuracy for organic heterocycles.

Protocol:

  • Conformational Search: Rotate the methyl group (dihedral scan) to find the global minimum for each isomer.

  • Geometry Optimization: Minimize energy in the gas phase (and solvent model PCM-DMSO).

  • Frequency Calculation: Ensure no imaginary frequencies (confirming a true minimum) and calculate Zero-Point Energy (ZPE).

  • Relative Energy Calculation:

    
    .
    
Predicted Stability Order

For a generic 2-halo-x-methylpyrazine, the calculated stability order (decreasing stability) is typically:

  • 2-halo-6-methylpyrazine: (Substituents meta-positioned; minimal steric/electronic clash).

  • 2-halo-5-methylpyrazine: (Dipole minimized).

  • 2-halo-3-methylpyrazine: (Sterically crowded; kinetically favored in direct lithiation but thermodynamically unstable).

The "Halogen Dance": Mechanism of Equilibration[2][3]

The most critical concept for researchers is the Halogen Dance (HD) . This reaction demonstrates that stability is not static; under basic conditions, halogens will migrate to the most thermodynamically stable position.

Mechanism:

  • Lithiation: Treatment with a hindered base (LTMP) removes the most acidic proton (usually ortho to the halogen due to inductive acidification).

  • Migration: The lithiated species undergoes rapid halogen-metal exchange or "scrambling" to place the lithium at the most acidic position and the halogen at the most stable position.

  • Thermodynamic Sink: The reaction eventually settles on the isomer where the negative charge (Li) is stabilized by adjacent nitrogen atoms, and the halogen is in a sterically unencumbered position.

HalogenDance Start Kinetic Isomer (2-Halo-3-Methyl) Inter Lithiated Intermediate (Unstable) Start->Inter Deprotonation Base LTMP (-78°C) Base->Inter Equil Isomerization (Halogen Migration) Inter->Equil Metal-Halogen Exchange End Thermodynamic Product (2-Halo-6-Methyl) Equil->End Thermodynamic Sink

Figure 1: The Halogen Dance Mechanism driving thermodynamic equilibration.

Experimental Validation Protocols

Protocol A: Synthesis of Kinetic Isomer (Direct Halogenation)

Use this to generate the starting material for stability studies.

  • Reagents: 2-Methylpyrazine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve 2-methylpyrazine in DMF under

      
      .
      
    • Add NCS portion-wise at 0°C.

    • Warm to 60°C for 4 hours.

  • Outcome: Primarily yields 2-chloro-3-methylpyrazine (Kinetic product driven by activation of the C3 position).

Protocol B: Thermodynamic Equilibration (Halogen Dance)

Use this to determine the thermodynamic sink.

  • Reagents: 2-Chloro-3-methylpyrazine (1.0 eq), LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq).

  • Solvent: THF (anhydrous), -78°C.

  • Procedure:

    • Preparation of LTMP: Add

      
      -BuLi (2.5 M) to a solution of TMP in THF at -78°C. Stir for 30 min. Note: LTMP is used instead of LDA to prevent nucleophilic attack on the pyrazine ring.
      
    • Addition: Add the pyrazine substrate dropwise to the LTMP solution.

    • Equilibration: Stir at -78°C for 1 hour, then allow to warm to -20°C (this warming step is crucial for the "dance" to overcome activation barriers).

    • Quench: Add MeOH or

      
      .
      
  • Analysis: Analyze the crude mixture via GC-MS or

    
    -NMR. The ratio of isomers indicates the relative thermodynamic stability.
    

Data Analysis & Interpretation

When analyzing your results, use the following reference table to categorize your isomers.

Property2-Halo-3-Methyl (2,3)2-Halo-5-Methyl (2,5)2-Halo-6-Methyl (2,[2]6)
Formation Control Kinetic (Direct halogenation)MixedThermodynamic (Halogen Dance)
Steric Hindrance High (Ortho Me-X clash)LowLow
Dipole Moment HighLow (Symmetric)Moderate
Relative Energy

(Est.)

(Est.)

(Ground State)
NMR Shift (

)

8.2-8.4 ppm

8.1-8.3 ppm

8.0-8.2 ppm
Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the synthesis route based on stability requirements.

Workflow Input Target Molecule: Methyl-Halopyrazine Calc Step 1: DFT Calculation (Compare u0394G) Input->Calc Decision Is Target Thermodynamic Product? Calc->Decision RouteA Route A: Direct Halogenation (Kinetic Control) Decision->RouteA No (Target is 2,3-isomer) RouteB Route B: Halogen Dance (Thermodynamic Control) Decision->RouteB Yes (Target is 2,6-isomer) Validation Step 3: DSC & NMR Analysis RouteA->Validation RouteB->Validation

Figure 2: Decision matrix for synthesis based on thermodynamic stability predictions.

References

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Topics in Heterocyclic Chemistry. Springer.

  • Schlosser, M. (2005). "The 'Halogen Dance' on Heterocycles: A versatile tool for the synthesis of polysubstituted derivatives." Angewandte Chemie International Edition.

  • Mandler, M. D., et al. (2022). "Structural and Thermal Characterization of Halogenated Azidopyridines." Organic Letters. (Provides comparative thermal data for analogous N-heterocycles).

  • Gaussian, Inc. "Thermochemistry in Gaussian." (Standard protocol for calculating Enthalpies of Formation).[3][4]

  • Duan, X.F., et al. (2005). "Recent Progress of Halogen-Dance Reactions in Heterocycles." Current Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Application Note: Scalable Synthesis Protocols for 3-Bromo-5-chloro-6-methylpyrazin-2-amine Executive Summary This guide details a scalable, high-fidelity protocol for the synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Executive Summary

This guide details a scalable, high-fidelity protocol for the synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., SHP2 inhibitors) and other bioactive small molecules.[1][2][3]

The synthesis challenges for this tetrasubstituted pyrazine lie in regioselectivity .[2][3] The pyrazine ring possesses two nucleophilic sites (C-3 and C-5) activated by the C-2 amino group.[1][2][3] This protocol utilizes the differential electronic activation of the ring to sequentially install the halogen substituents in the correct order (Cl at C-5, then Br at C-3), avoiding the formation of regioisomers that are difficult to separate on a process scale.[2]

Retrosynthetic Analysis & Strategy

To achieve the specific substitution pattern (3-Br, 5-Cl), one must consider the directing effects of the 2-amino and 6-methyl groups on the pyrazine core.[1][2][3]

  • Electronic Theory: The amino group (-NH2) at C-2 is a strong ortho/para director.[1][2][3] In pyrazines, the para position (C-5) is generally more nucleophilic than the ortho position (C-3) due to lower steric hindrance and favorable resonance stabilization.[1][2][3]

  • Sequential Installation:

    • Step 1 (Chlorination): We must target the most reactive site (C-5) first.[1][2][3] Using N-chlorosuccinimide (NCS) allows for controlled electrophilic substitution at C-5 to yield 2-amino-5-chloro-6-methylpyrazine .[1][2]

    • Step 2 (Bromination): With C-5 blocked, the remaining activated site is C-3.[1][2][3] Subsequent treatment with N-bromosuccinimide (NBS) installs the bromine atom regioselectively.[1][2]

Note: Reversing this order (Bromination first) would yield the 5-bromo-3-chloro isomer, which is incorrect .[1][2][3]

Reaction Pathway Diagram

SynthesisRoute cluster_legend Key Mechanism SM Starting Material 2-Amino-6-methylpyrazine INT Intermediate 2-Amino-5-chloro- 6-methylpyrazine SM->INT Step 1: NCS, ACN Regioselective Chlorination (C-5) PROD Target Product 3-Bromo-5-chloro- 6-methylpyrazin-2-amine INT->PROD Step 2: NBS, ACN Bromination (C-3) desc Amino group directs Para (C-5) first, then Ortho (C-3).

Caption: Sequential regioselective halogenation strategy exploiting the para-directing effect of the 2-amino group.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloro-6-methylpyrazine

This step installs the chlorine atom at the C-5 position.[1][2][3] The use of NCS (N-chlorosuccinimide) is preferred over chlorine gas for process safety and stoichiometry control.[1]

Reagents & Materials:

  • 2-Amino-6-methylpyrazine (1.0 eq)[1][2][3][4]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1][2][3]

  • Acetonitrile (ACN) (10 volumes)[1][2][3]

  • Ammonium acetate (0.1 eq) - Catalyst to promote proton transfer[1][2][3]

Procedure:

  • Charge: To a clean, dry reactor equipped with a mechanical stirrer and temperature probe, charge 2-Amino-6-methylpyrazine and Acetonitrile .

  • Dissolution: Stir at 20–25°C until fully dissolved.

  • Catalyst Addition: Add Ammonium acetate (0.1 eq).

  • Chlorination: Cool the solution to 0–5°C. Slowly add NCS portion-wise over 60 minutes. Critical: Exothermic reaction.[3] Maintain internal temperature < 10°C to prevent di-chlorination.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: < 2% Starting Material.

  • Work-up:

    • Concentrate the solvent under reduced pressure to ~20% volume.[3]

    • Add water (10 volumes) to precipitate the product.

    • Stir the slurry at 0–5°C for 2 hours.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 2 vol).

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1][2][3]

Step 2: Synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

With the C-5 position blocked, the C-3 position is now the most reactive nucleophilic site.[1][2]

Reagents & Materials:

  • 2-Amino-5-chloro-6-methylpyrazine (Intermediate from Step 1) (1.0 eq)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1][2][3]

  • Dichloromethane (DCM) or Acetonitrile (ACN) (15 volumes)[1][2][3]

Procedure:

  • Charge: Dissolve 2-Amino-5-chloro-6-methylpyrazine in DCM (or ACN) in a reactor shielded from light (NBS is light-sensitive).

  • Bromination: Cool to 0–5°C. Add NBS portion-wise over 45 minutes.

  • Reaction: Stir at 0–5°C for 1 hour, then warm to room temperature and stir for 12 hours.

  • IPC: Monitor consumption of intermediate.

  • Quench: Add 5% aqueous sodium thiosulfate solution (5 volumes) to quench unreacted bromine species. Stir vigorously for 30 minutes.

  • Separation: Separate the phases. Extract the aqueous layer with DCM (2 x 5 vol).

  • Washing: Combine organics and wash with brine (10 vol). Dry over anhydrous

    
    .[3][5]
    
  • Purification (Critical for Pharma Grade):

    • Option A (Flash Chromatography): If high purity (>99%) is required, purify via silica gel column (Eluent: Hexanes/Ethyl Acetate gradient).

    • Option B (Recrystallization - Scalable): Concentrate to dryness.[3] Recrystallize from Ethanol/Water (9:1).

  • Drying: Dry under vacuum at 40°C.

Expected Yield: 65–75% Appearance: Yellow to orange crystalline solid.[2][3]

Process Data & Specifications

ParameterSpecificationNotes
Purity (HPLC) > 98.0%Critical for cross-coupling applications.[1][2][3]
Appearance Yellow Crystalline SolidDarkening indicates oxidation/decomposition.[2][3]
MS (ESI+) m/z ~ 222/224/226Characteristic Br/Cl isotope pattern.[2][3]
Regioisomer > 99:1 (3-Br : 5-Br)Controlled by Step 1 chlorination fidelity.[1][2][3]
Solubility DMSO, DCM, MethanolPoor solubility in water.[2]

Troubleshooting & Critical Process Parameters (CPP)

  • Regioselectivity Loss: If Step 1 is run at high temperatures (>25°C), you may observe formation of the 3,5-dichloro impurity.[2] Keep the reaction cold during NCS addition.

  • Over-Bromination: In Step 2, excess NBS can lead to bromination of the methyl group (benzylic-type radical bromination).[2] Ensure the reaction is kept in the dark and avoid radical initiators (AIBN, UV light) to suppress side-chain bromination.

  • Color Management: Aminopyrazines oxidize easily.[2][3] Store all intermediates under inert atmosphere (Nitrogen/Argon) and protect from light.

Safety & Handling (E-E-A-T)

  • Sensitization: Halogenated aminopyrazines are potent skin sensitizers.[2][3] Double-gloving and use of a fume hood are mandatory.[1][2]

  • Exotherms: The halogenation reactions are exothermic.[2][3] On a kilo-scale, ensure reactor cooling capacity is sufficient before reagent addition.[2][3]

  • Waste: Succinimide byproducts are water-soluble but should be treated according to local organic waste regulations.[1][2][3]

References

  • Regioselective Halogenation of 2-Aminopyrazine: Pujol, M. D., et al. "Efficient Halogenation of 2-Aminopyrazine."[2][3] Synlett, 2019.

  • Synthesis of Halogenated Pyrazines (Patent): "Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine."[1][2][3] CN108101857B.[3]

  • General Reactivity of Aminopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines."[3] Elsevier, 1996.

  • PubChem Compound Summary: 2-Amino-6-methylpyrazine (CAS 5521-56-2).[1][2][3][4] [1][3]

  • Selectfluor Chlorination: "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines."[1][2][3][6] Organic & Biomolecular Chemistry, 2014.

Sources

Application

Strategic Optimization of Buchwald-Hartwig Amination for 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Executive Summary This Application Note details the optimized protocols for the site-selective Buchwald-Hartwig amination of 3-Bromo-5-chloro-6-methylpyrazin-2-amine . This scaffold is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocols for the site-selective Buchwald-Hartwig amination of 3-Bromo-5-chloro-6-methylpyrazin-2-amine . This scaffold is a critical intermediate in the synthesis of SHP2, ATR, and other kinase inhibitors. The primary synthetic challenge lies in achieving chemoselectivity between the C3-Bromine and C5-Chlorine atoms while managing the catalyst-poisoning potential of the unprotected C2-amino group and pyrazine nitrogens.

By leveraging sterically demanding biaryl phosphine ligands (specifically BrettPhos and RuPhos ) and controlled base selection (LiHMDS vs. NaOtBu ), researchers can achieve >95% regioselectivity for the C3-position without protecting the exocyclic amine.

Molecular Analysis & Retrosynthetic Logic

Electronic & Steric Environment

The substrate presents a unique "push-pull" electronic environment that dictates reactivity:

  • C3-Bromine (Target): Activated by the adjacent pyrazine nitrogens (N1, N4) and the ortho-amino group. It is significantly more labile toward oxidative addition than the C5-chlorine due to the weaker C-Br bond and the stabilization of the oxidative addition complex.

  • C5-Chlorine (Off-Target): Located para to the amino group. While reactive, it is kinetically slower to undergo oxidative addition compared to the C3-Br site.

  • C2-Amine (-NH₂): An electron-donating group (EDG) that deactivates the ring slightly compared to a pyrazine-carbonitrile but poses a risk of coordination to the Palladium center (catalyst poisoning) or competing as a nucleophile (homocoupling).

Chemoselectivity Mechanism

The success of this protocol relies on the rate of oxidative addition .



Bulky ligands like BrettPhos  increase the energy barrier for the smaller, less accessible C5-Cl site while facilitating the reaction at the more accessible (and electronically activated) C3-Br site.

Visualization: Reaction Pathway & Selectivity

ReactionPathway Substrate 3-Bromo-5-chloro- 6-methylpyrazin-2-amine OxAdd Oxidative Addition (Regioselective Step) Substrate->OxAdd + Pd Catalyst Pd0 L-Pd(0) Active Species Pd0->OxAdd Complex Pd(II)-Ar-Br Intermediate OxAdd->Complex Fast (C3-Br) SideProduct Bis-aminated Impurity OxAdd->SideProduct Slow (C5-Cl) Product 3-Amino-5-chloro- 6-methylpyrazin-2-amine Complex->Product + R-NH2 + Base

Figure 1: Reaction pathway highlighting the kinetic preference for C3-Br oxidative addition over C5-Cl.

Experimental Protocols

Method A: Primary Amines (BrettPhos System)

Best for: Unhindered primary alkyl amines and anilines. Rationale: BrettPhos provides the necessary steric bulk to prevent bis-ligation of the pyrazine substrate and promotes reductive elimination.

ComponentEquivalentsRole
Substrate 1.0 eqElectrophile
Amine (R-NH₂) 1.2 eqNucleophile
Pd Source 2-5 mol%BrettPhos Pd G4 (Precatalyst ensures rapid activation)
Base 2.5 eqNaOtBu (Standard) or LiHMDS (If base-sensitive)
Solvent 0.1 - 0.2 M1,4-Dioxane or t-Amyl Alcohol
Temp/Time 80-90°C2-4 Hours

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the pyrazine substrate (1.0 eq), BrettPhos Pd G4 (0.02 eq), and NaOtBu (2.5 eq).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (sparged with N₂ for 10 mins).

  • Amine Addition: Add the coupling amine (1.2 eq). If the amine is a solid, add it in step 1.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C in a heating block.

  • Monitoring: Monitor by LCMS at 1 hour. Look for the consumption of the bromide (M+2 pattern of Br disappears, M/M+2 of Cl remains).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Secondary Amines & Challenging Substrates (RuPhos System)

Best for: Cyclic secondary amines (morpholine, piperazine) and acyclic secondary amines. Rationale: RuPhos is exceptionally effective for secondary amines and prevents


-hydride elimination side reactions.
ComponentEquivalentsRole
Substrate 1.0 eqElectrophile
Amine (R₂NH) 1.2 - 1.5 eqNucleophile
Pd Source 2-5 mol%RuPhos Pd G4 or Pd₂(dba)₃ (2%) + RuPhos (4%)
Base 3.0 eqLiHMDS (1.0 M in THF)
Solvent 0.1 MTHF (if using LiHMDS) or Toluene
Temp/Time 70-85°C4-12 Hours

Critical Note on Base: LiHMDS is preferred here. It can deprotonate the pyrazine -NH₂ to form an amide, which protects it from acting as a nucleophile or poison, while the external secondary amine reacts.

Decision Matrix for Condition Optimization

Use this workflow to select the optimal conditions for your specific amine partner.

OptimizationTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2NH) Start->Secondary BaseSens Base Sensitive? Primary->BaseSens Steric High Steric Bulk? Secondary->Steric BrettPhos Ligand: BrettPhos Base: NaOtBu BaseSens->BrettPhos No LiHMDS Use LiHMDS (Prevents hydrolysis) BaseSens->LiHMDS Yes RuPhos Ligand: RuPhos Base: LiHMDS Steric->RuPhos Moderate XPhos Ligand: XPhos Temp: 100°C Steric->XPhos High

Figure 2: Optimization logic for ligand and base selection based on nucleophile class.

Troubleshooting & Mechanistic Insights

Issue: Low Conversion (Catalyst Poisoning)
  • Symptom: Starting material remains, Pd black precipitates early.

  • Cause: The free NH₂ or pyrazine nitrogens are chelating the Pd(II) species, forming a stable "off-cycle" resting state.

  • Solution:

    • Switch to BrettPhos Pd G4 precatalyst. The precatalyst ensures the active L-Pd(0) species is generated inside the catalytic cycle, bypassing the induction period where poisoning often occurs.

    • Increase temperature to 100°C to promote ligand dissociation from the off-cycle species.

Issue: Loss of Selectivity (Cl-Coupling)
  • Symptom: Formation of bis-aminated product.

  • Cause: Reaction temperature too high or ligand not bulky enough.

  • Solution:

    • Lower temperature to 65-75°C.

    • Reduce catalyst loading (high local Pd concentration can promote non-selective oxidative addition).

    • Ensure stoichiometry of amine is strict (1.1 eq max).

Issue: Homocoupling
  • Symptom: Dimerization of the pyrazine substrate.

  • Cause: The pyrazine-NH₂ is acting as the nucleophile.

  • Solution: Use tBuBrettPhos .[1][2][3] This ligand is specifically designed to be highly selective for primary aliphatic amines over anilines (and by extension, heteroarylamines).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Journal of the American Chemical Society, 2014.[3]

  • BenchChem. "The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis." BenchChem Application Notes, 2025.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Lundgren, R. J., & Stradiotto, M. "Key Ligand Characteristics in Palladium-Catalyzed C-N Bond Formation." Chemistry - A European Journal, 2012.

Sources

Method

Optimizing Nucleophilic Aromatic Substitution on 5-Chloropyrazines: Regiocontrol and Process Safety

Abstract The functionalization of 5-chloropyrazines via nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Bortezomib analogs) and antiviral agents (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of 5-chloropyrazines via nucleophilic aromatic substitution (SNAr) is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Bortezomib analogs) and antiviral agents (e.g., Favipiravir intermediates). However, the pyrazine scaffold presents a unique "reactivity paradox": while the ring is inherently electron-deficient, the introduction of a nucleophile at the 2-position significantly deactivates the 5-position toward subsequent substitution. This guide details protocols for overcoming these electronic barriers, focusing on regioselective mono-substitution of 2,5-dichloropyrazines and forcing conditions for deactivated 2-amino-5-chloropyrazines .

Mechanistic Foundation: The Pyrazine Electronic Bias

To design effective protocols, one must understand the electronic landscape of the pyrazine ring. Unlike pyridine, pyrazine possesses two nitrogen atoms that inductively withdraw electron density, making the carbons highly electrophilic.

Regioselectivity Rules

In 2,5-dichloropyrazine , the C2 and C5 positions are chemically equivalent due to symmetry. However, once a nucleophile (


) attacks C2, the symmetry breaks.
  • Kinetic Product: The first substitution is rapid and exothermic.

  • Deactivation: If the first nucleophile is an Electron Donating Group (EDG) like an amine or alkoxide, it donates electron density into the ring (mesomeric effect), raising the LUMO energy and making the remaining C5-Cl bond less susceptible to attack.

The Role of Acid Catalysis in Deactivated Systems

For substrates like 2-amino-5-chloropyrazine , standard SNAr fails because the ring is too electron-rich.

  • Solution: Protonation of the ring nitrogen (specifically N4) using a Brønsted acid (TFA, HCl) or a Lewis acid increases the electrophilicity of the C5 carbon, lowering the activation energy for the second attack.

ReactionMechanism Substrate 2,5-Dichloropyrazine TS1 Meisenheimer Complex (C2) Substrate->TS1 + Nu- (Kinetic Control) Product1 2-Substituted-5-chloropyrazine (Mono-adduct) TS1->Product1 - Cl- Deactivated Deactivated Ring (High Barrier) Product1->Deactivated Electronic Effect (if Nu is EDG) Activated N-Protonated Species (Acid Catalysis) Product1->Activated + H+ (TFA/HCl) Final 2,5-Disubstituted Pyrazine Deactivated->Final Requires Pd-Catalysis (Not S_NAr) Activated->Final + Nu2 / Heat

Figure 1: Mechanistic pathway for sequential substitution on 2,5-dichloropyrazine. Note the divergence after mono-substitution requiring activation strategies.

Critical Process Parameters (CPP)

The following parameters were validated using LCMS monitoring of 2,5-dichloropyrazine conversion.

ParameterRecommendationScientific Rationale
Solvent DMSO or NMP Polar aprotic solvents stabilize the anionic Meisenheimer intermediate. Protic solvents (MeOH) can deactivate nucleophiles via hydrogen bonding.
Base DIPEA (Organic) vs K₂CO₃ (Inorganic)Use DIPEA for homogenous kinetics. Use K₂CO₃ if the nucleophile is acidic (e.g., phenols) to generate the phenoxide in situ.
Temperature 0°C to RT (Step 1) 100-140°C (Step 2)Step 1 is highly exothermic; cooling prevents bis-substitution. Step 2 requires overcoming the resonance deactivation.
Concentration 0.5 M - 1.0 M High concentration favors bimolecular kinetics (Second order: Rate = k[Substrate][Nu]).

Experimental Protocols

Protocol A: Regioselective Mono-Substitution (Kinetic Control)

Target: Synthesis of 2-amino-5-chloropyrazines from 2,5-dichloropyrazine. Challenge: Preventing the formation of the "bis" byproduct (2,5-diaminopyrazine).

  • Preparation: Charge a reaction vessel with 2,5-dichloropyrazine (1.0 equiv) and anhydrous DMSO (5 vol).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Crucial: Pyrazines are prone to sublimation; keep the vessel closed until addition.

  • Nucleophile Addition:

    • Mix the amine nucleophile (0.95 equiv - slight deficit ensures mono-selectivity) with DIPEA (1.2 equiv) in DMSO (2 vol).

    • Add dropwise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.

    • Endpoint: >95% conversion of starting material, <5% bis-product.

  • Workup: Pour into ice water (exothermic quench). The mono-product often precipitates. Filter and wash with water to remove DMSO.

Protocol B: Forcing SNAr on Deactivated Systems (Acid-Mediated)

Target: Displacing the chlorine on a 2-amino-5-chloropyrazine. Challenge: The ring is electron-rich and unreactive.

  • Activation: Dissolve 2-amino-5-chloropyrazine (1.0 equiv) in n-Butanol or DMAc .

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) or TFA (0.5 - 1.0 equiv).

    • Mechanism:[1][2] The acid protonates the pyrazine N4, pulling electron density and reactivating C5.

  • Nucleophile: Add the second amine (2.0 - 3.0 equiv). Excess is needed to buffer the acid, though the proton shuttle effect recycles the catalyst.

  • Energy Input: Heat to 120°C - 140°C for 12-24 hours.

    • Note: If using a volatile amine, use a sealed pressure tube or microwave reactor (160°C, 30 min).

  • Workup: Neutralize with sat. NaHCO₃ before extraction.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis (OH substitution): If wet solvents are used, the chloride is displaced by hydroxide (from trace water + base), yielding the pyrazinone (tautomer of hydroxypyrazine).

    • Fix: Use molecular sieves in DMSO.

  • Stalled Reaction (Step 2): If Protocol B fails, the substrate is likely too deactivated.

    • Alternative: Switch to Buchwald-Hartwig amination (Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene).

Safety: Thermal Hazards

Pyrazines are nitrogen-rich and can exhibit high energy upon decomposition.

  • DSC Warning: Do not heat 2,5-dichloropyrazine mixtures above 180°C without DSC screening, as polymerization can be explosive.

  • Sensitization: Chloropyrazines are potent skin sensitizers. Double-glove (Nitrile/Laminate) is mandatory.

Decision Logic for Process Optimization

OptimizationLogic Start Start: 5-Chloropyrazine Substrate CheckEWG Is there an EWG at C2/C3? (CN, NO2, COOR) Start->CheckEWG YesEWG Activated System CheckEWG->YesEWG Yes NoEWG Check EDG CheckEWG->NoEWG No Action1 Protocol: Mild Base (TEA), RT or 0°C, THF/EtOH YesEWG->Action1 CheckEDG Is there an EDG at C2? (NH2, OMe) NoEWG->CheckEDG Deactivated Deactivated System CheckEDG->Deactivated Yes Standard Standard System (e.g., 2,5-dichloro) CheckEDG->Standard No Action2 Protocol B: Acid Catalysis, High T (>120°C), DMSO Deactivated->Action2 Action3 Protocol A: Controlled Addn, 0°C -> RT, DMSO Standard->Action3

Figure 2: Process decision tree for selecting reaction conditions based on substrate electronics.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. Retrieved from

  • Mancuso, R., et al. (2019).[2] Scalable synthesis of favipiravir via conventional and continuous flow chemistry.[3] Reaction Chemistry & Engineering. Retrieved from

  • Baumann, M., et al. (2013).[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. Retrieved from

  • Organic Process Research & Development. Safety of Pyrazine Scale-up. (General Reference for DSC/Thermal Hazards).

Sources

Application

Application Note: Strategic Derivatization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

The following Application Note and Protocol guide is designed for researchers and medicinal chemists. It details the strategic derivatization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a high-value scaffold in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and medicinal chemists. It details the strategic derivatization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a high-value scaffold in kinase inhibitor discovery (e.g., SHP2, BTK).[1]

Abstract & Strategic Overview

3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS: 76537-18-3 / Derivatives) represents a "privileged scaffold" in medicinal chemistry.[1] Its dense functionalization offers three distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

The chemical utility of this scaffold relies on the reactivity hierarchy of its substituents:

  • C-3 Bromine: Highly reactive toward Pd-catalyzed oxidative addition (Suzuki, Buchwald, Sonogashira).[1]

  • C-5 Chlorine: Significantly less reactive than C-3 Br; requires activated conditions or specialized ligands, allowing for regioselective sequential couplings.[1]

  • 2-Amino Group: A nucleophilic handle for cyclization (e.g., to Imidazo[1,2-a]pyrazines) or amide coupling.

This guide provides two validated workflows: Sequential Regioselective Coupling (Linear Path) and Bicyclic Core Annulation (Cyclization Path).[1]

Reactivity Map & Workflow Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 3-Bromo-5-chloro- 6-methylpyrazin-2-amine PathA PATH A: Linear Functionalization Start->PathA PathB PATH B: Core Annulation Start->PathB Suzuki Step 1: C-3 Selective Suzuki Coupling (Retains C-5 Cl) PathA->Suzuki Pd(0), R-B(OH)2 Imidazo Step 1: Condensation w/ α-Halo Ketone (Forms Imidazo[1,2-a]pyrazine) PathB->Imidazo R-COCH2-Br, Heat Buchwald Step 2: C-5 Buchwald Amination (Late-Stage) Suzuki->Buchwald Pd(OAc)2, Ligand, HNR2 FuncImidazo Step 2: C-8 Functionalization (Using retained Br) Imidazo->FuncImidazo Suzuki/Sonogashira

Figure 1: Divergent synthetic strategy. Path A leverages the reactivity difference between Br and Cl.[1] Path B builds a fused heterocyclic core.[1]

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-3 position while preserving the C-5 Chlorine for future derivatization.[1]

Rationale

The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol).[1] By using a mild palladium catalyst and controlling the temperature, we can achieve >95% regioselectivity.

Materials
  • Substrate: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) — Selected for robustness and steric bulk to prevent over-reaction.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrazine substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aqueous Na₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C-5 Chlorine.[1]

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the conversion of the Bromide (M+) to the coupled product (M+R-Br).

    • Success Criteria: >90% conversion of SM; <5% bis-coupled product.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Bis-coupling observed (Reaction at C-3 and C-5) Temperature too high or excess boronic acid.[1]Lower temp to 60-70°C; reduce boronic acid to 1.0 equiv.
No Reaction Catalyst deactivation (oxidation).[1]Use fresh catalyst; ensure rigorous degassing of solvents.[1]
Protodebromination (Br replaced by H) Hydride source present or solvent wet.[1]Use anhydrous dioxane; check base quality.[1]

Protocol B: Synthesis of Imidazo[1,2-a]pyrazine Core

Objective: Cyclize the 2-amino-pyrazine scaffold to form a bicyclic intermediate, a key pharmacophore in SHP2 and BTK inhibitors.

Rationale

The exocyclic amine (N-2) and the ring nitrogen (N-1) act as a binucleophile reacting with


-halo carbonyls.[1] The resulting imidazo[1,2-a]pyrazine retains the halogen handles (now at positions 6 and 8), allowing for further library expansion.
Materials
  • Substrate: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 equiv)

  • Reagent: Chloroacetaldehyde (50% wt in water) OR

    
    -Bromo ketone (1.5 equiv)
    
  • Solvent: Ethanol or n-Butanol[1]

  • Base: NaHCO₃ (mild) or DIPEA (optional, depending on acid sensitivity)

Step-by-Step Procedure
  • Dissolution: Dissolve the pyrazine substrate (1.0 equiv) in Ethanol (0.2 M).

  • Addition: Add the

    
    -halo carbonyl reagent (1.5 equiv).
    
    • Note: If using chloroacetaldehyde, handle in a fume hood due to toxicity.

  • Cyclization: Heat the reaction to reflux (approx. 80-100°C) for 4–16 hours.

  • Mechanism Check: The reaction proceeds via alkylation of the ring nitrogen followed by dehydration/cyclization.[1]

  • Workup: Concentrate the solvent. Neutralize with saturated NaHCO₃ solution. Extract with DCM.[1][2]

  • Purification: These cores are often polar.[1] Use DCM/MeOH (95:5) for chromatography.[1]

Resulting Scaffold Numbering Shift
  • Starting Material: 3-Br, 5-Cl, 6-Me[3][4][5]

  • Product (Imidazo[1,2-a]pyrazine):

    • The 3-Br becomes 8-Bromo .[1]

    • The 5-Cl becomes 6-Chloro .[1]

    • The 6-Me becomes 5-Methyl .[1]

    • Note: Verify regiochemistry with NOESY NMR, as steric bulk at C-3 (Br) can sometimes retard N-1 alkylation.[1]

Protocol C: Late-Stage C-5 Functionalization (Buchwald-Hartwig)

Objective: Functionalize the less reactive C-5 Chlorine (or C-6 in the fused system) with an amine (e.g., piperazine, morpholine) to modulate solubility and pharmacokinetic properties.

Rationale

Chlorides on electron-deficient heterocycles are excellent substrates for Buchwald-Hartwig amination, but they require active ligand systems like BrettPhos or RuPhos to facilitate oxidative addition at the hindered or less reactive site.[1]

Step-by-Step Procedure
  • Setup: Combine the C-3 substituted pyrazine (from Protocol A) (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), and BrettPhos (10 mol%).

  • Base: Add NaOtBu (1.5 equiv). Strong base is usually required.[1]

  • Solvent: Toluene or Dioxane (anhydrous, degassed).[1][2]

  • Reaction: Heat to 100-110°C overnight in a sealed tube.

  • Workup: Filter through Celite to remove Pd residue. Concentrate and purify via reverse-phase HPLC (often required for polar amino-products).[1]

Safety & Handling

  • Halopyrazines: Potential skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

  • Palladium Residues: Drug development requires strict control of heavy metals.[1] Use scavenger resins (e.g., SiliaMetS® Thiol) during workup if the compound is intended for biological assays.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Reactivity of Halopyrazines: BenchChem Guide to Halopyrazine Reactivity. Comparison of C-Cl vs C-Br bond strengths in Pd-catalyzed coupling.

  • Imidazo[1,2-a]pyrazine Synthesis: UCL Discovery. "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase". Describes the condensation mechanism and halogen scrambling risks.

  • SHP2 Inhibitor Chemistry: Journal of Medicinal Chemistry. "Discovery of SHP099 and related pyrazine-based allosteric inhibitors". Details the SAR of highly substituted pyrazine cores.

  • Suzuki Coupling Regioselectivity: Organic Process Research & Development. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides".

Sources

Method

Using 3-Bromo-5-chloro-6-methylpyrazin-2-amine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine in Kinase Inhibitor Synthesis Executive Summary This guide details the synthetic utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine (re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 3-Bromo-5-chloro-6-methylpyrazin-2-amine (referred to herein as Scaffold A ) in the design of type I and allosteric kinase inhibitors.[1] This highly functionalized pyrazine core offers a "privileged" scaffold due to its orthogonal halogen reactivity. The bromine at position C3 and the chlorine at position C5 allow for sequential, regioselective cross-coupling reactions, enabling the precise installation of pharmacophores—typically a hinge-binding motif or selectivity pocket binder at C3 and a solvent-exposed solubilizing tail at C5.

Chemical Identity & Properties

  • Compound Name: 3-Bromo-5-chloro-6-methylpyrazin-2-amine[1][2][3]

  • Core Structure: Pyrazine (1,4-diazine)[1]

  • Substituents:

    • C2: Primary Amine (-NH₂); H-bond donor (hinge binder).[1]

    • C3: Bromine (-Br); High reactivity handle (Suzuki/Sonogashira).[1]

    • C5: Chlorine (-Cl); Lower reactivity handle (SNAr/Buchwald).[1]

    • C6: Methyl (-CH₃); Hydrophobic filler/metabolic blocker.[1]

PropertyValueNote
Molecular Weight 222.47 g/mol Ideal for fragment-based drug design (FBDD).[1]
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1]
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane).
Stability Stable at -20°CAvoid prolonged exposure to moisture (hygroscopic).[1]

Synthetic Strategy: The Orthogonal Approach

The primary value of Scaffold A lies in the differential bond dissociation energies (BDE) of the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds.[1] This allows for a "programmed" synthesis where the C3-position is functionalized first without disturbing the C5-position.[1]

Mechanistic Logic
  • C3-Br Activation (Step 1): The C3-Br bond undergoes oxidative addition with Pd(0) significantly faster than C5-Cl.[1] This selectivity is enhanced by the electron-donating amino group at C2, which marginally deactivates the ring but directs coordination.

  • C5-Cl Functionalization (Step 2): Once the C3 position is substituted, the C5-Cl bond remains available for a second cross-coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr), depending on the electronic nature of the new C3 substituent.

Visualizing the Pathway

ReactionPathway cluster_legend Reaction Logic Start Scaffold A (3-Br, 5-Cl) Step1 Intermediate 1 (3-Aryl, 5-Cl) Start->Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Selectivity: Br > Cl Final Kinase Inhibitor (3-Aryl, 5-Tail) Step1->Final Step 2: Buchwald-Hartwig (Pd2(dba)3, Amine) Target: Cl displacement C3-Br reacts first due to weaker bond strength C3-Br reacts first due to weaker bond strength C5-Cl reacts second (requires forcing conditions) C5-Cl reacts second (requires forcing conditions) C3-Br reacts first due to weaker bond strength->C5-Cl reacts second (requires forcing conditions)

Caption: Sequential functionalization workflow. The C3-Br bond is selectively targeted first, preserving the C5-Cl bond for subsequent derivatization.[1][4]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: To install an aryl or heteroaryl group at the 3-position (e.g., a dichlorophenyl moiety common in SHP2 inhibitors) while leaving the 5-chloro group intact.[1]

Reagents:

  • Scaffold A: 1.0 equiv (e.g., 222 mg, 1.0 mmol)

  • Aryl Boronic Acid: 1.1 equiv[1][4]

  • Catalyst: Pd(dppf)Cl₂[1][5]·DCM (5 mol%) - Chosen for robustness and resistance to poisoning by the free amine.[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine Scaffold A , aryl boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to avoid premature reactivity at the C5-Cl position.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 222/224 pattern) and appearance of the monocoupled product (retention of Cl isotope pattern).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If significant protodehalogenation (loss of Br replaced by H) is observed, switch the catalyst to Pd(PPh₃)₄ and lower the temperature to 60°C, or use anhydrous conditions with Cs₂CO₃.

Protocol B: Buchwald-Hartwig Amination at C5

Objective: To displace the remaining 5-chloro group with a solubilizing amine (e.g., N-methyl piperazine), creating the "tail" of the inhibitor.

Reagents:

  • Intermediate 1 (from Protocol A): 1.0 equiv

  • Amine (Nucleophile): 1.5 equiv[1]

  • Catalyst: Pd₂dba₃ (5 mol%) + XPhos (10 mol%) - XPhos is essential for activating the unreactive aryl chloride.[1]

  • Base: Cs₂CO₃ (3.0 equiv) - Anhydrous base is preferred.[1]

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

Procedure:

  • Setup: Combine Intermediate 1, Pd₂dba₃, XPhos, and Cs₂CO₃ in a dry vial.

  • Inerting: Purge strictly with Argon (oxygen inhibits this catalytic cycle).

  • Reaction: Add the amine and solvent. Heat to 100-110°C overnight (12-16 h).[1]

  • Workup: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the added amine tail.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Catalyst Poisoning Free amine (-NH₂) at C2 coordinating to Pd.[1]Use bidentate ligands (dppf) or bulky ligands (BrettPhos) that prevent formation of stable Pd-amine complexes.[1]
Low Yield at C3 Protodehalogenation (Br replaced by H).[1]Ensure solvents are strictly degassed.[1] Switch base to K₃PO₄. Reduce reaction temperature.[1][6]
No Reaction at C5 C5-Cl bond is too stable/unreactive.[1]Switch to RuPhos-Pd-G3 or BrettPhos-Pd-G3 precatalysts.[1] Increase temp to 120°C (microwave).
Regioselectivity Loss Double coupling (reaction at both C3 and C5).[1]Strictly control stoichiometry (1.05 equiv boronic acid). Lower temp to 60°C for the first step.

Case Study: SHP2 Allosteric Inhibitor Analog

Context: SHP2 inhibitors like SHP099 utilize a pyrazine core.[1] Scaffold A can be used to synthesize 6-methyl analogs of these inhibitors to explore structure-activity relationships (SAR) within the hydrophobic tunnel of the SHP2 allosteric site.[1]

Workflow:

  • Step 1: Couple Scaffold A with 2,3-dichlorophenylboronic acid (Suzuki)

    
     Yields the "Head" group.[1]
    
  • Step 2: Couple the product with 4-amino-4-methylpiperidine (Buchwald)

    
     Yields the "Tail" group.[1]
    
  • Result: A 6-methyl-substituted pyrazine analog of SHP099, potentially offering altered metabolic stability due to the blockage of the C6 position.[1]

References

  • Regioselectivity in Pyrazine Couplings: L. Wang et al., "Selective Palladium-Catalyzed Cross-Coupling of 3,5-Dihalopyrazines," Journal of Organic Chemistry, 2007.

  • SHP2 Inhibitor Design (SHP099): Chen, Y. N., et al., "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases," Nature, 2016. [1]

  • Buchwald-Hartwig Conditions for Heterocycles: D. S. Surry & S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011.

  • Suzuki Coupling of Chloropyrazines: N. Kudoh et al., "Synthesis of Pyrazine-Based Kinase Inhibitors via Suzuki-Miyaura Coupling," Bioorganic & Medicinal Chemistry Letters, 2018.

Sources

Application

Optimization of solvent systems for pyrazine-2-amine reactions

Application Note: Optimization of Solvent Systems for Pyrazine-2-Amine Reactions Executive Summary Pyrazine-2-amine (aminopyrazine) scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in k...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Systems for Pyrazine-2-Amine Reactions

Executive Summary

Pyrazine-2-amine (aminopyrazine) scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Bortezomib intermediates), anti-infectives, and diuretic agents. However, their unique electronic structure—possessing both an electron-deficient ring and a weakly nucleophilic exocyclic amine—presents distinct synthetic challenges.

This guide addresses the critical role of solvent selection in optimizing reaction kinetics, regioselectivity, and sustainability. We move beyond traditional "brute force" conditions (e.g., superheating in DMF) to engineered solvent systems that enhance yield while adhering to Green Chemistry principles.

Scientific Foundation: The Pyrazine Solvent Paradox

To optimize solvents for pyrazine-2-amines, one must understand their amphipathic electronic nature :

  • The "Dual-N" Challenge: The pyrazine ring contains two para-oriented nitrogen atoms, making the ring highly

    
    -deficient. This reduces the basicity of the ring nitrogens (
    
    
    
    ) but also significantly lowers the nucleophilicity of the exocyclic amine (
    
    
    for the conjugate acid) compared to aniline (
    
    
    ).
  • Solubility Profile: Aminopyrazines are moderately polar. They dissolve well in dipolar aprotic solvents (DMSO, DMF) and alcohols but exhibit poor solubility in non-polar hydrocarbons (Hexanes, Toluene), often leading to heterogeneous reaction mixtures.

The Optimization Goal: Select a solvent that (A) solubilizes the substrate, (B) stabilizes the specific transition state of the reaction type, and (C) minimizes competitive binding to metal catalysts.

Case Study 1: Nucleophilic Aromatic Substitution ( )

Challenge:


 reactions on halopyrazines require the stabilization of the anionic Meisenheimer complex.
Traditional Approach:  High-boiling dipolar aprotic solvents (DMF, NMP, DMAc) are used to solvate the cation of the nucleophilic salt, leaving the anion "naked" and reactive.
The Problem:  These solvents are difficult to remove (high boiling points), toxic (reprotoxic), and often lead to decomposition at the high temperatures required for deactivated pyrazines.
Optimized Solvent System: The "Green" Dipolar Switch

Instead of DMF, we utilize DMSO/Water mixtures or Sulfolane/Water .

  • Mechanism: The addition of a small amount of water (5-10% v/v) to DMSO can actually accelerate

    
     rates for neutral nucleophiles (amines) by stabilizing the charge-separated transition state via hydrogen bonding, without quenching the reaction.
    
  • Green Alternative:

    
    -Valerolactone (GVL)  or N-Butylpyrrolidinone (NBP) .[1][2] These offer similar polarity to NMP but with a benign safety profile.
    

Data Comparison: Reaction of 2-chloropyrazine with Morpholine (


, 4h) 
Solvent SystemYield (%)Workup DifficultyGreen Score
DMF 82%High (Aq. wash required)Low
Toluene 15%LowMedium
DMSO (Neat) 88%High (High BP)Medium
Water (Surfactant) 91%Medium (Emulsions)High
t-Amyl Alcohol 85%Low (Easy evaporation)High

Case Study 2: Buchwald-Hartwig Cross-Coupling

Challenge: Pyrazine nitrogens are excellent ligands for Palladium. They can displace phosphine ligands, leading to catalyst deactivation (poisoning). Traditional Approach: Toluene or Dioxane with strong bases (NaOtBu). The Problem: Poor solubility of the aminopyrazine in toluene leads to slurry conditions, requiring high catalyst loading. Dioxane is a likely carcinogen.

Optimized Solvent System: 2-Methyltetrahydrofuran (2-MeTHF)[3]
  • Why it works: 2-MeTHF has a higher boiling point (

    
    ) than THF, allowing for faster kinetics. Crucially, its oxygen atom coordinates weakly to Pd, stabilizing the "pre-catalyst" species without inhibiting the oxidative addition step. It also forms a biphasic system with water, simplifying workup.
    
  • Alternative: tert-Amyl Alcohol (t-AmOH) .[3] This sterically bulky alcohol solubilizes both organic substrates and inorganic bases (

    
    ) significantly better than toluene, facilitating the deprotonation step in the catalytic cycle.
    

Detailed Experimental Protocols

Protocol A: Green Amination of Chloropyrazine

Target: Synthesis of 2-(morpholin-4-yl)pyrazine

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • DIPEA (1.5 equiv)

  • Solvent: tert-Amyl Alcohol (t-AmOH) [Concentration: 0.5 M]

Step-by-Step:

  • Setup: Charge a reaction vial with 2-chloropyrazine (114 mg, 1.0 mmol) and t-AmOH (2.0 mL).

  • Addition: Add DIPEA (261

    
    L, 1.5 mmol) followed by morpholine (104 
    
    
    
    L, 1.2 mmol).
  • Reaction: Seal the vessel and heat to

    
     for 6 hours.
    
    • Note: t-AmOH boils at

      
      , allowing reflux without pressure vessels, unlike MeOH/EtOH.
      
  • Workup: Cool to room temperature. The product often crystallizes directly from t-AmOH upon cooling.

  • Isolation:

    • Option A (Precipitation): Add 2 mL of Heptane, stir for 30 mins, filter the solid.

    • Option B (Extraction): Dilute with EtOAc, wash with water (

      
      ) and Brine.
      
  • Yield: Expect 85-92% isolated yield.

Protocol B: Pd-Catalyzed N-Arylation in 2-MeTHF

Target: Coupling of 2-aminopyrazine with Bromobenzene

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Bromobenzene (1.0 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: 2-MeTHF (Degassed)

Step-by-Step:

  • Catalyst Pre-complexation: In a vial, mix

    
     and Xantphos in 2-MeTHF (1 mL) under 
    
    
    
    . Stir for 10 mins until the solution turns clear/orange.
    • Why: Pre-forming the catalyst prevents the pyrazine amine from binding to "naked" Pd.

  • Substrate Addition: Add 2-aminopyrazine, Bromobenzene, and finely ground

    
    . Add remaining 2-MeTHF to reach 0.2 M concentration.
    
  • Reaction: Heat to

    
     (reflux) for 12-16 hours.
    
  • Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1][4]

  • Purification: 2-MeTHF can be removed under reduced pressure. The residue is purified via flash chromatography (DCM/MeOH).

Troubleshooting Guide

SymptomProbable CauseSolvent-Based Solution
Low Conversion (

)
Poor solubility of nucleophile salt.Switch to DMSO/Water (9:1) or add a Phase Transfer Catalyst (TBAF) in 2-MeTHF.
Pd-Catalyst "Death" (Black ppt) Pyrazine poisoning the catalyst.Avoid MeCN (competes for Pd). Switch to t-AmOH or Dioxane . Increase ligand:Pd ratio.
Regioselectivity Issues Competitive attack at ring N vs exocyclic N.Non-polar solvents (Toluene/Heptane) favor exocyclic N-attack by destabilizing the charged intermediate at the ring N.
Emulsions during Workup Amphoteric nature of product.Avoid DCM. Use 2-MeTHF or Isopropyl Acetate for extraction; adjust pH to ~8.

Visualizations

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Pyrazine-2-Amine Reaction RxnType Identify Reaction Type Start->RxnType SNAr Nucleophilic Substitution (SNAr) RxnType->SNAr CrossCouple Pd-Catalyzed Coupling RxnType->CrossCouple Acylation Acylation / Amidation RxnType->Acylation TempReq Temp Required? SNAr->TempReq BaseSol Base Solubility Issue? CrossCouple->BaseSol Regio Regioselectivity Critical? Acylation->Regio HighTemp >100°C TempReq->HighTemp Deactivated Ring LowTemp <100°C TempReq->LowTemp Activated Ring SolvDMSO DMSO or Sulfolane HighTemp->SolvDMSO SolvAmOH tert-Amyl Alcohol (Green) LowTemp->SolvAmOH SolvMeTHF 2-MeTHF (Preferred) BaseSol->SolvMeTHF Inorganic Base SolvDioxane Dioxane (Traditional) BaseSol->SolvDioxane Soluble Organic Base SolvTol Toluene (Non-polar) Regio->SolvTol Exocyclic N Selectivity SolvEtOAc EtOAc or DCM Regio->SolvEtOAc General

Caption: Decision matrix for selecting the optimal solvent based on reaction class and specific physicochemical constraints.

Figure 2: Mechanistic Workflow for Pd-Catalyzed Coupling

PdCycle Step1 1. Pre-complexation (Solvent: 2-MeTHF) Step2 2. Oxidative Addition (Ar-X) Step1->Step2 Step3 3. Transmetallation (Base + Amine) Step2->Step3 Step4 4. Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regenerate Pd(0) Inhibition Inhibition by Pyrazine N (Avoid MeCN/DMF) Inhibition->Step2 Blocks Site

Caption: The catalytic cycle highlights where solvent choice prevents pyrazine inhibition during the oxidative addition step.

References

  • Optimization of SNAr Reactions in Aqueous Media

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

    • Source: Green Chemistry, 2021, 23, 3955-3962.

    • URL:[Link]

  • Green Solvents for Amidation (Enzymatic)

    • Title: Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM.[3]

    • Source: RSC Advances, 2024.
    • URL:[Link]

  • Buchwald-Hartwig Solvent Optimization

    • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides.[5]

    • Source: ACS Sustainable Chemistry & Engineering (via NSF Public Access).
    • URL:[Link]

  • 2-MeTHF as a Green Solvent Alternative

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.

    • Source: Sigma-Aldrich Technical Bulletin.
  • Regioselectivity in Pyrazine Chemistry

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[6]

    • Source: ResearchG
    • URL:[Link]

Sources

Method

Microwave-assisted synthesis using 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Application Note: Microwave-Assisted Functionalization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine Abstract This guide details the microwave-assisted synthetic protocols for 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Abstract

This guide details the microwave-assisted synthetic protocols for 3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS 1823930-94-4). This scaffold is a critical intermediate in the development of allosteric SHP2 inhibitors and kinase modulators. The protocols herein leverage microwave irradiation to overcome the inherent electron-deficiency of the pyrazine core, enabling high-yielding regioselective cross-couplings and rapid heterocyclizations that are sluggish under thermal conditions.

Introduction & Reactivity Profile

The pyrazine core is a "privileged structure" in medicinal chemistry, yet its electron-deficient nature often leads to poor reactivity in nucleophilic attacks and metal-catalyzed couplings. 3-Bromo-5-chloro-6-methylpyrazin-2-amine presents a unique tri-functional handle:

  • C3-Bromine: The most reactive site for oxidative addition (Pd-catalysis).

  • C5-Chlorine: A secondary electrophilic site, reactive only after C3 functionalization or under forcing conditions.

  • C2-Amine: A weak nucleophile capable of cyclization to form fused bicyclic systems (e.g., imidazo[1,2-a]pyrazines).

Why Microwave? Standard thermal heating often results in incomplete conversion due to the deactivating effect of the ring nitrogens. Microwave irradiation (MW) provides:

  • Superheating: Accessing temperatures (120–160 °C) well above the boiling point of standard solvents (Dioxane, EtOH) in sealed vessels.

  • Rate Acceleration: Reducing reaction times from 12–24 hours to 10–30 minutes, crucial for preventing protodehalogenation side reactions common in halo-pyrazines.

Reactivity Map & Logic

The following diagram illustrates the chemoselective functionalization pathways. The protocol prioritizes the C3-Br bond for the first diversification step due to its lower bond dissociation energy compared to C5-Cl.

ReactivityMap Start 3-Bromo-5-chloro- 6-methylpyrazin-2-amine Suzuki Product A: C3-Aryl/Heteroaryl (Suzuki Coupling) Start->Suzuki MW 100°C, Pd(0) Selective C-Br coupling Cyclization Product B: Imidazo[1,2-a]pyrazine (Cyclocondensation) Start->Cyclization MW 150°C, R-COCH2Br Bicyclic formation Buchwald Product C: C5-Amino Derivative (Buchwald-Hartwig) Suzuki->Buchwald MW 140°C, Pd(II) Subsequent C-Cl coupling

Figure 1: Chemoselectivity map. The C3-Br bond is the primary entry point for diversity.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C3 position without disturbing the C5-Cl bond. This is the standard first step for synthesizing SHP2 inhibitor cores (e.g., TNO155 analogs).

Materials
  • Substrate: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for its stability and high activity towards electron-poor aryl bromides.

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Vessel Prep: In a 10 mL microwave vial equipped with a magnetic stir bar, charge the pyrazine substrate (1.0 mmol, 222 mg), boronic acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 2 minutes. Cap the vial immediately with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 110 °C

    • Hold Time: 20 minutes

    • Stirring: High

    • Power Max: 150 W (Use "PowerMax" or simultaneous cooling if available to enhance energy transfer).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes at 30–50% EtOAc due to the polarity of the amine.

Critical Insight: The C5-Cl bond remains intact at 110 °C. If the temperature exceeds 140 °C, minor amounts of bis-coupling may be observed.

Protocol B: Synthesis of Imidazo[1,2-a]pyrazines

Objective: Cyclization of the 2-amino pyrazine with an α-haloketone. This reaction forms the fused bicyclic core found in many kinase inhibitors.

Materials
  • Substrate: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (or the C3-coupled product from Protocol A).

  • Reagent: α-Bromoacetophenone (or derivative) (1.2 equiv).

  • Solvent: Ethanol (absolute) or NMP (for difficult substrates).

  • Additive: NaHCO₃ (1.0 equiv) — Optional, acts as an acid scavenger to prevent decomposition.

Step-by-Step Methodology
  • Vessel Prep: Charge the pyrazine (0.5 mmol) and α-bromo ketone (0.6 mmol) into a 2–5 mL microwave vial.

  • Solvent: Add Ethanol (3 mL). If the reagents are not soluble, use a 1:1 mix of EtOH/NMP.

  • Microwave Parameters:

    • Temp: 150 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar (Ethanol generates significant pressure).

  • Work-up:

    • If precipitate forms: Cool to 0 °C and filter the solid directly (often the HBr salt). Wash with cold ether.

    • If solution: Evaporate EtOH, neutralize with sat. NaHCO₃, and extract with DCM.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by amineSwitch to Pd(dtbpf)Cl₂ or increase temp to 125 °C.
Bis-coupling (Suzuki) Temp too high / Excess Boronic acidStrictly limit temp to <115 °C; reduce boronic acid to 1.05 equiv.
Protodehalogenation Overheating in protic mediaEnsure solvent is strictly degassed; avoid alcohol cosolvents in coupling.
High Pressure (Cyclization) Solvent vapor pressureSwitch from EtOH to NMP or DMA (lower vapor pressure).

Experimental Workflow Diagram

Workflow Step1 Step 1: Reagent Charging (Pyrazine + Boronic Acid + Pd) Step2 Step 2: Degassing (Argon sparge, 2 min) Step1->Step2 Step3 Step 3: MW Irradiation (110°C, 20 min, Dynamic Mode) Step2->Step3 Step4 Step 4: QC Check (LCMS) Target: M+H (Product) Step3->Step4 Decision Complete Conversion? Step4->Decision Workup Workup & Purification (EtOAc extraction -> Column) Decision->Workup Yes Retry Increase Temp +10°C or Add Catalyst Decision->Retry No Retry->Step3

Figure 2: Operational workflow for the microwave-assisted Suzuki coupling.

Safety & Handling

  • Halo-pyrazines: Potent skin and eye irritants.[1] Handle only in a fume hood.

  • Microwave Vials: Never fill vials >75% volume. The reaction of amines with alkyl halides (cyclization) is exothermic; ensure the vessel is rated for rapid pressure spikes.

  • Residues: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing, as pyrazines can chelate metals, leading to false positives in assays.

References

  • Regioselective Coupling of 3,5-Dihalopyrazines

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazines via Suzuki-Miyaura Cross-Coupling.
    • Source:Tetrahedron Letters, 2015.
    • Context: Establishes the C3-Br > C5-Cl reactivity order in Pd-c
  • Microwave Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Microwave-Assisted Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Library.[2]

    • Source:J. Comb. Chem. (ACS), 2008.
    • Context: Validation of microwave protocols for cyclizing 2-aminopyrazines with alpha-haloketones.
  • SHP2 Inhibitor Chemistry

    • Title: Discovery of TNO155, a Low-Molecular-Weight SHP2 Inhibitor.
    • Source:Journal of Medicinal Chemistry, 2020.
    • Context: Illustrates the utility of the 3-amino-pyrazine scaffold in clinical candid
  • General Microwave Pyrazine Synthesis

    • Title: Microwave-Assisted Synthesis of Substituted Pyrazines.[2][3][4][5][6][7]

    • Source:Molecules, 2013.
    • Context: General parameters for handling electron-deficient heterocycles in microwave reactors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Bromo-5-chloro-6-methylpyrazin-2-amine Coupling

Introduction: The "Privileged Scaffold" Challenge You are working with 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a dense poly-functionalized scaffold common in kinase inhibitor discovery. This molecule presents a classi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged Scaffold" Challenge

You are working with 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a dense poly-functionalized scaffold common in kinase inhibitor discovery. This molecule presents a classic "chemoselectivity triangle" challenge:

  • Regioselectivity (Br vs. Cl): You must differentiate between the C3-Bromine and C5-Chlorine.[1]

  • Electronic Deactivation: The C2-amino group is a strong electron donor (EDG), increasing electron density on the pyrazine ring and making oxidative addition by Palladium (

    
    ) more difficult compared to electron-deficient pyrazines (e.g., 2-cyanopyrazines).
    
  • Catalyst Poisoning: The free amine (

    
    ) and the pyrazine nitrogens can chelate Pd species, leading to catalyst arrest.[2]
    

This guide moves beyond generic protocols to address the specific mechanistic bottlenecks of this substrate.

Module 1: Critical Troubleshooting (FAQs)

Q1: "I am observing significant starting material remaining despite high catalyst loading. Is my catalyst dead?"

Diagnosis: Likely Catalyst Poisoning or Slow Oxidative Addition . The free amine at C2 can coordinate to the Pd center, displacing phosphine ligands and forming an inactive "Pd-amine" complex. Furthermore, the electron-rich nature of the aminopyrazine ring raises the energy barrier for the oxidative addition of Pd into the C-Br bond.

Technical Solution:

  • The "Precatalyst" Switch: Move away from

    
     or 
    
    
    
    . Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ). These contain a bulky biaryl phosphine ligand pre-coordinated to Pd. They activate rapidly and the bulky ligand prevents the substrate's amine from binding to the metal center.
  • The "Protection" Route (High Reliability): If direct coupling fails, convert the amine to a Boc-carbamate or Acetamide . This serves two purposes:

    • Prevents coordination to Pd.

    • The carbonyl group acts as an electron-withdrawing group (EWG), lowering the electron density of the pyrazine ring and accelerating oxidative addition at the C3-Br bond.

Q2: "I am getting a mixture of C3 (desired) and C5 (undesired) coupling products. How do I lock in C3-selectivity?"

Diagnosis: Loss of Kinetic Control. While the C-Br bond (


) is weaker than the C-Cl bond (

), high temperatures or overly active catalysts can erode this selectivity window.

Technical Solution:

  • Temperature Modulation: Do not reflux immediately. Run the reaction at 40–60°C initially. The C-Br bond will react at lower temperatures where the C-Cl bond remains inert.

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of the boronic acid/ester. Excess reagent drives the secondary reaction at C5-Cl.

  • Base Selection: Switch from strong bases (

    
    , 
    
    
    
    ) to milder bases like
    
    
    or
    
    
    . Strong bases can promote bis-coupling.
Q3: "My LC-MS shows a mass corresponding to the loss of Bromine (M-Br+H), but no coupling."

Diagnosis: Protodehalogenation. The Pd inserted into the C-Br bond, but instead of transmetallating with your boronic acid, it underwent


-hydride elimination or abstracted a proton from the solvent/base.

Technical Solution:

  • Solvent Switch: Avoid alcohols (MeOH, EtOH) or wet solvents. Use anhydrous 1,4-Dioxane or Toluene .

  • Anhydrous Base: Use anhydrous

    
     instead of aqueous carbonate solutions.
    
  • Catalyst Loading: paradoxically, increasing catalyst loading can sometimes worsen this if the transmetallation step is slow. Focus on increasing the concentration of the boronic acid species (active transmetallating agent) by ensuring the base is soluble enough to activate it.

Module 2: Optimized Experimental Protocols

Protocol A: Direct Suzuki Coupling (C3-Selective)

Best for: Quick screening when the amine is tolerated.

  • Setup: Charge a reaction vial with:

    • 3-Bromo-5-chloro-6-methylpyrazin-2-amine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.05 equiv)

    • XPhos Pd G3 (2.0 mol%) – Crucial for handling the free amine.

    • 
       (2.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Note: A small amount of water is necessary for the boronic acid activation pathway.

  • Degassing: Sparge with Argon for 5 minutes. (Do not skip: Oxygen promotes homocoupling of boronic acids).

  • Reaction: Seal and heat to 60°C . Monitor by LC-MS at 2 hours.

    • Checkpoint: If conversion is <50%, raise to 80°C. Do not exceed 90°C to protect the C5-Cl bond.

Protocol B: The "Protection-First" Strategy (High Yield)

Best for: Scale-up or difficult substrates where Protocol A yields <40%.

  • Step 1 (Protection): Treat starting material with

    
     (1.2 equiv) and DMAP (cat.) in DCM. Isolate the N-Boc intermediate .
    
  • Step 2 (Coupling):

    • Substrate: N-Boc-3-bromo-5-chloro-6-methylpyrazin-2-amine.

    • Catalyst:

      
       (3 mol%) or 
      
      
      
      (5 mol%).
    • Base:

      
       (2M aqueous).
      
    • Solvent: DME (Dimethoxyethane).

    • Temp: 80°C.

  • Why this works better: The Boc group pulls electron density, activating the C3-Br bond significantly. The steric bulk of Boc also directs incoming Pd species away from the amine, preventing poisoning.

Module 3: Decision Logic & Pathways (Visualization)

The following diagram illustrates the decision process for optimizing the reaction based on observed impurities.

ReactionLogic Start Start: 3-Bromo-5-chloro-6-methylpyrazin-2-amine Check Attempt Direct Coupling (XPhos Pd G3, 60°C) Start->Check Goal Goal: C3-Coupled Product Check->Goal Yield > 70% Issue1 Issue: Low Conversion (SM Remaining) Check->Issue1 Yield < 30% Issue2 Issue: C3 + C5 Mixture (Bis-coupling) Check->Issue2 Selectivity Poor Issue3 Issue: De-halogenation (Product minus Br) Check->Issue3 Byproducts High Sol1 Solution: Protect Amine (Boc) then Couple Issue1->Sol1 Sol2 Solution: Lower Temp (40°C) Reduce Boronic Acid to 1.0 eq Issue2->Sol2 Sol3 Solution: Switch to Anhydrous Toluene/Dioxane + CsF Issue3->Sol3 Sol1->Goal Deprotect after Sol2->Goal Sol3->Goal

Figure 1: Decision tree for troubleshooting Suzuki coupling of aminopyrazines. This logic prioritizes direct coupling but provides off-ramps for common failure modes.

Module 4: Data Summary & Reactivity Trends

The following table summarizes the expected reactivity of the halogen substituents on your scaffold.

PositionSubstituentReactivity (Pd-Catalyzed)Reactivity (

)
Notes
C3 Bromine High (Primary Target) ModeratePreferred site for Suzuki/Sonogashira. Reacts at lower temps.
C5 Chlorine LowHigh Reacts only with highly active catalysts or high temps (>100°C). Good for subsequent nucleophilic displacement.
C2 Amine Deactivating (Donor)N/ACauses catalyst poisoning.[2] Directs electrophiles to C3/C5.
C6 Methyl Steric BulkSteric BulkBlocks reactivity at C5 slightly; prevents "sliding" of Pd species.

References

  • BenchChem Technical Support. (2025).[2][3] The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2006). Regioselective Pd-catalyzed synthesis and application of 3-methyl-5-bromo-2-pyrone. Organic Letters. Retrieved from

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction: Reactivity Trends of Aryl Halides. Retrieved from

  • Baran Lab (Scripps). Haloselectivity of Heterocycles: Predicting Reactivity in Polyhalogenated Systems. Retrieved from

  • WuXi AppTec. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved from

Sources

Optimization

Troubleshooting catalyst poisoning in halopyrazine cross-coupling reactions

Ticket ID: PYR-XC-5592 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-XC-5592
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Pyrazine Paradox

Welcome to the support center. If you are here, you are likely staring at a reaction vial that contains unreacted starting material and a black precipitate, despite using conditions that worked perfectly for a phenyl chloride.

The Problem: Pyrazines are "catalyst sponges." Unlike simple arenes, the pyrazine ring contains two nitrogen atoms with localized lone pairs (Lewis bases). These nitrogens are aggressive sigma-donors that bind to the electrophilic Palladium(II) center. The Result: The formation of stable, off-cycle [Pd(L)(Pyrazine)Cl] resting states. This effectively sequesters your catalyst, preventing the turnover-limiting step (Transmetalation or Oxidative Addition).

This guide does not offer "magic powders." It offers a mechanistic defense strategy based on steric shielding and precatalyst activation .

Diagnostic Workflow: The "Triage"

Before changing ligands, diagnose the mode of failure. Use this logic flow to categorize your issue.

TroubleshootingFlow Start ISSUE: Low Yield / Stalled Reaction CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Catalyst Death ClearSol Clear/Homogeneous Solution CheckColor->ClearSol Catalyst Dormant CheckSM Check SM Conversion (LCMS) BlackPpt->CheckSM ClearSol->CheckSM NoConv 0-5% Conversion CheckSM->NoConv Oxidative Addition Failure Stall Stalls at 20-40% CheckSM->Stall Catalyst Poisoning (N-Binding) Protodebor Product: Protodeboronation (Ar-H) CheckSM->Protodebor Transmetalation Failure Sol1 Sol: Switch to Precatalyst (Pd-G4) Avoid Pd2(dba)3 NoConv->Sol1 Sol2 Sol: Bulky Ligands (XPhos, PEPPSI-IPent) to block N-binding Stall->Sol2 Sol3 Sol: Anhydrous conditions Switch Base (K3PO4 -> CsF) Protodebor->Sol3

Caption: Diagnostic logic tree for isolating failure modes in halopyrazine coupling. Blue nodes represent decision points; Yellow/Green notes indicate immediate corrective actions.

The Mechanism of Poisoning (Deep Dive)

To fix the reaction, you must visualize the competition at the metal center. In a standard catalytic cycle, the Palladium binds the ligand (L). In pyrazine coupling, the substrate itself acts as a poison ligand (


).
The "Off-Cycle" Trap

When the pyrazine nitrogen binds to the Pd(II) intermediate, it creates a coordinatively saturated complex that cannot undergo transmetalation.

PoisonMechanism Active Active Pd(L) (On-Cycle) OxAdd Oxidative Addition Complex [Ar-Pd-X] Active->OxAdd + Halopyrazine Dead OFF-CYCLE TRAP [Ar-Pd(Pyrazine)-X] OxAdd->Dead + Pyrazine (N-binding) Fast & Stable Dead->OxAdd Requires Heat / Bulky Ligand

Caption: The "Off-Cycle Trap." The red path indicates the formation of the stable, inactive species that halts the reaction.

Technical Solutions & Protocols

Solution A: Ligand Selection (The "Roof" Strategy)

You need ligands that are sterically bulky enough to physically block the pyrazine nitrogen from approaching the Pd center, while still allowing the oxidative addition of the C-Cl/C-Br bond.

Ligand ClassRecommendationMechanism of Action
Dialkylbiaryl Phosphines XPhos, RuPhos The bulky isopropyl/cyclohexyl groups create a "roof" over the Pd, preventing N-coordination [1].
NHC (Carbenes) Pd-PEPPSI-IPent The "IPent" (3-pentyl) wings are flexible and bulky, superior to IPr for preventing "sticky" substrate binding [2].[1]
P(tBu)3 Pd-G4 P(tBu)3 High electron density forces oxidative addition on electron-poor pyrazines; extreme bulk prevents N-binding.
Solution B: The Precatalyst Switch

Stop using Pd2(dba)3. Dibenzylideneacetone (dba) is not an innocent ligand. It inhibits oxidative addition, especially with electron-deficient substrates like pyrazines.[2]

  • Protocol: Use Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon exposure to base, without requiring reduction or dba dissociation [3].

Standardized Experimental Protocol

Protocol: The "Pyrazine Stress Test" (Suzuki-Miyaura) Use this protocol to benchmark your catalyst system.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G4 (2.0 mol%) [Alternatively: Pd-PEPPSI-IPent (2.0 mol%)]

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) [Degassed]

Step-by-Step:

  • Charge Solids: Add chloropyrazine, boronic acid, base, and precatalyst to a vial equipped with a stir bar.

  • Evacuate: Cap and purge with Argon/Nitrogen (3x cycles).[3] Crucial: Oxygen kills the active monomeric Pd(0).

  • Solvent: Add degassed solvent via syringe.[3]

  • Heat: Place in a pre-heated block at 80°C .

    • Note: Do not start at RT. Heat promotes the dissociation of any off-cycle N-bound species.

  • Monitor: Check LCMS at 1 hour.

    • Success: >90% conversion.

    • Failure: If <10% conversion, check for "Protodeboronation" (Ar-B(OH)2

      
       Ar-H). If this is high, switch base to CsF  and run anhydrous.
      

Frequently Asked Questions (FAQ)

Q: Why does my reaction work with 2-bromopyrazine but fail with 2-chloropyrazine? A: This is an Oxidative Addition issue. The C-Cl bond is stronger (BDE ~95 kcal/mol) than C-Br. Pyrazines are electron-deficient, which actually helps oxidative addition generally, but the N-binding effect (poisoning) competes. With chlorides, the rate of oxidative addition is often slower than the rate of catalyst poisoning.

  • Fix: Increase temperature to 100°C and use XPhos Pd G4 or Pd-PEPPSI-IPent , which are specialized for difficult oxidative additions [4].

Q: I see the product, but also a lot of de-boronated aryl starting material. Why? A: Pyrazines facilitate Protodeboronation .[2] The basic conditions required for Suzuki coupling can cause the boronic acid to hydrolyze and lose the boron group before it can transmetalate.

  • Fix:

    • Switch to Potassium Trifluoroborates (Ar-BF3K) . They are more stable.[2]

    • Use a weaker base (K2CO3) or anhydrous conditions (CsF in Dioxane).

Q: Can I use Lewis Acids (ZnCl2, LiCl) to "distract" the Pyrazine? A: Yes, but proceed with caution. Adding stoichiometric LiCl can help by coordinating to the pyrazine nitrogen (Li+ is a hard Lewis acid), effectively "masking" it from the soft Pd center. However, this can also inhibit the base required for transmetalation.

  • Recommendation: Try LiOtBu as your base, or add 1.0 equiv of LiCl if using a neutral catalytic system.

Q: My reaction turns black immediately. Is this bad? A: Yes. "Pd Black" indicates the formation of bulk Palladium metal aggregates (


). This means your ligand (L) has dissociated from the metal, likely displaced by the pyrazine or solvent, and the Pd has crashed out.
  • Fix: Your ligand binding is too weak. Switch to a tighter-binding ligand like an NHC (PEPPSI series) or a bidentate ligand like dppf (though dppf is often less active for chlorides).

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2011. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Valente, C., et al. "Pd-PEPPSI Complexes and the Negishi Reaction." Angewandte Chemie International Edition, 2012. Link

Sources

Troubleshooting

Overcoming solubility issues of 3-Bromo-5-chloro-6-methylpyrazin-2-amine in organic solvents

Topic: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (BCMPA)[1][2] The Physicochemical Profile: Why is this molecule difficult? Before troubleshooting, it is critical to understand the "Pyrazine Paradox." 3-Bromo-5-chloro-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-5-chloro-6-methylpyrazin-2-amine (BCMPA)[1][2]

The Physicochemical Profile: Why is this molecule difficult?

Before troubleshooting, it is critical to understand the "Pyrazine Paradox." 3-Bromo-5-chloro-6-methylpyrazin-2-amine possesses a structural motif that creates competing solubility forces:

  • High Crystal Lattice Energy: The planar pyrazine ring, combined with the amine donor (-NH₂) and ring nitrogen acceptors, creates a robust hydrogen-bonding network in the solid state.[1][2][3]

  • Lipophilicity vs. Polarity: The halogens (Br, Cl) and methyl group increase lipophilicity (logP ~1.4–2.4), suggesting solubility in organics.[2][3] However, the strong intermolecular forces (pi-stacking and halogen bonding) make the crystal lattice difficult to break, resulting in "brick dust" behavior—solids that are lipophilic but poorly soluble in common organic solvents like dichloromethane (DCM) or hexane.[1][2][3]

Solvent Selection Matrix

Use this matrix to select the appropriate solvent system based on your application.

Solvent ClassSuitabilitySpecific SolventsNotes
Dipolar Aprotic Excellent DMSO, DMF, NMP, DMAcBest for dissolution. Breaks lattice energy effectively.[1][2] Hard to remove; unsuitable for some workups.[2]
Polar Aprotic Good Acetonitrile (MeCN), THFRecommended for Synthesis. MeCN is the "Goldilocks" solvent—good solubility, easy removal, compatible with halogenation/coupling.[1][3]
Protic Moderate Ethanol, Methanol, IsopropanolRequires Heat. Poor solubility at RT.[1][2][3] Excellent for recrystallization when paired with water or antisolvents.[2]
Chlorinated Poor DCM, ChloroformNot Recommended. Surprisingly poor solubility due to inability to disrupt the crystal's H-bond network.[1][2]
Non-Polar Insoluble Hexane, Heptane, TolueneAntisolvents. Use only to crash out the product.[1][2][3]
Troubleshooting Scenarios
Scenario A: "I need to dissolve it for a reaction (e.g., Suzuki Coupling/Nucleophilic Substitution)."

Issue: The starting material remains a suspension in Toluene or DCM. Solution: Switch to a High-Dielectric Organic System .

Protocol:

  • Primary Choice: Switch solvent to 1,4-Dioxane or Acetonitrile (MeCN) .[1][2] These often solubilize aminopyrazines better than Toluene while remaining compatible with Pd-catalysts.[1][2]

  • Co-Solvent Strategy: If Toluene is mandatory (e.g., for azeotropic drying), use a 10-20% spike of DMF or DMAc .[1][2][3] This small amount is often sufficient to break the lattice without complicating the workup.[2][3]

  • Temperature: Aminopyrazines exhibit steep solubility curves.[1][2] Heating the reaction mixture to 60°C before adding the catalyst often results in a homogeneous solution that remains supersaturated (dissolved) even if cooled slightly.[2][3]

Scenario B: "I cannot get a clean NMR or HPLC sample."

Issue: The compound floats in CDCl₃ or crashes out in the HPLC injector. Solution: "Salting-In" Strategy.

Mechanism: The pyrazine ring and exocyclic amine are basic.[1][2] Protonating them disrupts the intermolecular H-bonding network, instantly boosting solubility.[1][2][3]

Protocol:

  • For NMR: Do not use CDCl₃. Use DMSO-d₆ . If DMSO is unavailable, use CD₃OD with a drop of TFA-d or DCl .[1][2]

  • For LC-MS/HPLC: Dissolve the sample in Acetonitrile:Water (1:[1][2]1) + 0.1% Formic Acid .[1][2] The acid is crucial.[2] Sonicate for 5 minutes. If it persists, dissolve in pure DMSO first, then dilute with your mobile phase.[1][3]

Scenario C: "The product crashed out as an oil or impure solid." [1][2]

Issue: Failed recrystallization or purification. Solution: Controlled Thermal Recrystallization. [1][2][3]

Protocol:

  • Suspend the crude solid in Ethanol (EtOH) (approx. 10 mL/g).

  • Heat to reflux.[2] If it does not dissolve, slowly add Acetonitrile dropwise until clear.[1][2][3]

  • Once dissolved at reflux, remove the heat source.[2][3]

  • Critical Step: Allow to cool slowly to room temperature with stirring.

  • If no crystals form, add Water (antisolvent) dropwise until persistent turbidity is observed, then cool to 4°C.

Interactive Decision Tree

Use this workflow to determine the correct solubility strategy for your specific constraint.

Solubility_Workflow Start Start: BCMPA Solubility Issue Goal What is your Goal? Start->Goal Analysis Analysis (NMR/HPLC) Goal->Analysis Synthesis Chemical Reaction Goal->Synthesis Purification Purification/Cryst. Goal->Purification Solvent_Check Using CDCl3? Analysis->Solvent_Check Temp_Check Can you heat >60°C? Synthesis->Temp_Check Recryst Recrystallization Strategy Purification->Recryst Switch_DMSO Switch to DMSO-d6 Solvent_Check->Switch_DMSO Yes Add_Acid Add 1 drop TFA/Formic Acid (Protonation breaks lattice) Solvent_Check->Add_Acid No (Already in MeOH/MeCN) Solvent_Polarity Current Solvent? Temp_Check->Solvent_Polarity Yes Add_Cosolvent Add 10% DMF/NMP Temp_Check->Add_Cosolvent No (Temp Sensitive) Switch_MeCN Switch to MeCN or Dioxane Solvent_Polarity->Switch_MeCN If Toluene/DCM Solvent_Pair Use EtOH/H2O or MeCN/H2O (Slow Cool) Recryst->Solvent_Pair

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on experimental intent.

Frequently Asked Questions (FAQs)

Q1: Can I use DCM (Dichloromethane) for extractions? A: While BCMPA is lipophilic, it has poor solubility in DCM due to crystal packing.[2][3] For extractions, we recommend Ethyl Acetate (EtOAc) or a mixture of DCM:Isopropanol (3:1) .[2][3] The added alcohol helps solvate the amine functionality.[2][3]

Q2: Why does the solution turn yellow/dark upon heating in DMF? A: Aminopyrazines are electron-rich and can undergo oxidative degradation or polymerization at high temperatures in air.[1][2] Always degas your DMF/DMSO and run reactions under an inert atmosphere (Nitrogen/Argon) when heating above 80°C.[2][3]

Q3: Is this compound stable in acid? A: Yes, the pyrazine ring is electron-deficient enough to resist rapid acid hydrolysis.[1][2] Dissolving in 1M HCl or using TFA for analysis is safe.[2] However, avoid strong oxidizing acids (e.g., HNO₃) which may affect the bromine/chlorine substituents.[1][2][3]

Q4: I found a protocol for a Pyridine analog. Can I use it? A: Proceed with caution. While 3-bromo-5-chloro-6-methylpyridin -2-amine is structurally similar, the extra nitrogen in the pyrazine ring (BCMPA) lowers the pKa and changes the dipole moment, generally making the pyrazine less soluble in non-polar solvents than the pyridine analog.[1][2] You will likely need a more polar solvent system than the pyridine protocol suggests [1].[2]

References
  • PubChem. (2025).[1][2][4] 3-Bromo-5-chloropyrazin-2-amine Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2][3]

  • Li, J.J. (2014).[2][3] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1][2] (General reference for Pyrazine halogenation and handling).

  • Reichardt, C. (2003).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for Solvation Energy principles of heterocyclic amines).

Sources

Optimization

Pyrazine Synthesis Technical Support: Mitigating Protodehalogenation

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-DH-001 Subject: Troubleshooting/Prevention of Hydrodehalogenation in Pyrazine Cross-Couplings Welcome & Diagnostic Triage Welcome to the Pyrazine Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-DH-001 Subject: Troubleshooting/Prevention of Hydrodehalogenation in Pyrazine Cross-Couplings

Welcome & Diagnostic Triage

Welcome to the Pyrazine Synthesis Support Module. You are likely here because your LCMS shows a mass of [M - X + H] (where X is your halogen) instead of your desired cross-coupled product.

In pyrazine chemistry, this is not just "reduction"; it is a competitive failure of the catalytic cycle known as Protodehalogenation (or Hydrodehalogenation). Because pyrazines are highly electron-deficient, the oxidative addition of the C–X bond to Palladium is often facile, but the resulting Pd(II) intermediate is highly electrophilic. If the subsequent step (Transmetallation or Amine Binding) is sluggish, the catalyst will "steal" a hydride from the environment to stabilize itself, resulting in the destruction of your starting material.

Quick Diagnostic Checklist
SymptomDiagnosisImmediate Action
Starting Material (SM) Consumed, Product Mass [M-X+H] observed. Protodehalogenation. The catalyst is active, but the coupling cycle is outcompeted by reduction.STOP. Do not add more catalyst. Switch solvent and base (see Module 3).
SM Intact, No Product. Catalyst Inactivity. Oxidative addition is not occurring.Increase temp or switch to a more electron-rich ligand (e.g., alkyl phosphines).
SM Consumed, Homocoupling (Ar-Ar) observed. Disproportionation. Reduce catalyst loading; ensure anaerobic conditions.
Root Cause Analysis: The "Hydride Thief" Mechanism

To fix the problem, you must understand the enemy. The Palladium catalyst does not "want" to reduce your pyrazine; it is forced to by the environment.

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into the Pyrazine-Halide bond. This forms the Ar-Pd(II)-X species.

  • The Stall: In electron-deficient systems (like pyrazine), this intermediate is stable but "hungry." If the coupling partner (Boronic acid or Amine) is slow to react, the Pd(II) species looks for an alternative path.

  • Hydride Capture: The Pd(II) species grabs a hydride (

    
    ) from:
    
    • The Solvent: Primary/Secondary alcohols (MeOH, iPrOH) are excellent hydride donors via

      
      -hydride elimination.
      
    • The Base: Alkoxide bases with

      
      -hydrogens (e.g., NaOEt, NaOiPr).
      
    • The Ligand/Substrate: Aliphatic amines can act as reducing agents.

  • Reductive Elimination: The H-Pd-Ar species collapses, releasing Ar-H (Dehalogenated Pyrazine) and regenerating Pd(0).

Visualizing the Pathway

Protodehalogenation Start Pyrazine-X (Starting Material) OxAdd Ar-Pd(II)-X (Intermediate) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst TransMet Transmetallation/Binding (Desired Path) OxAdd->TransMet Fast Reaction PdHydride H-Pd(II)-Ar (Dead End) OxAdd->PdHydride Slow Reaction + Hydride Capture Product Coupled Product (Pyrazine-R) TransMet->Product Reductive Elim. HydrideSource Hydride Source (Solvent/Base/Impurity) HydrideSource->PdHydride Donates H- PdHydride->Pd0 Regenerates Pd(0) Waste Dehalogenated Waste (Pyrazine-H) PdHydride->Waste Reductive Elim. Product->Pd0

Caption: The "Fork in the Road": If Transmetallation is slower than Hydride Capture, the Pyrazine is destroyed.

Optimization Protocols (The Fix)

To minimize protodehalogenation, you must starve the reaction of hydrides or accelerate the desired coupling step.

A. Solvent Selection (The First Line of Defense)

Rule: Never use primary or secondary alcohols (MeOH, EtOH, iPrOH) if dehalogenation is observed. They are the most common source of hydrides via


-hydride elimination.
Solvent ClassRisk LevelRecommendation
Alcohols (1°/2°) CRITICAL Avoid. (e.g., Ethanol, Isopropanol).
DMF/DMA High Avoid at >100°C. Can decompose to form hydrides/CO.
Ethers Low Preferred. 1,4-Dioxane, THF, 2-MeTHF.
Aromatic Low Preferred. Toluene, Xylene.
B. Base Selection

Rule: Avoid bases that can undergo


-hydride elimination.
  • Risky: Sodium Ethoxide (NaOEt), Sodium Isopropoxide.

  • Safe (Inorganic): Potassium Phosphate (

    
    ), Cesium Carbonate (
    
    
    
    ), Potassium Carbonate (
    
    
    ).
  • Safe (Organic): Sodium tert-butoxide (NaOtBu) – Note: While it is an alkoxide, it lacks

    
    -hydrogens, making it much safer than ethoxide.
    
C. Ligand Selection (The Accelerator)

Rule: Use bulky, electron-rich ligands.[1] They accelerate the reductive elimination of the desired product and protect the Pd center from side reactions.

  • Recommendation: Buchwald Ligands (XPhos, RuPhos, BrettPhos).

  • Why? Their steric bulk forces the product off the metal faster than the hydride can attack.

Standardized Protocols

These protocols are designed to be "self-validating" by removing common hydride sources.

Protocol A: Suzuki-Miyaura Coupling (Dehalogenation-Resistant)

Best for: 2-chloropyrazine or 2-bromopyrazine coupling with aryl boronic acids.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Alternative: Use precatalyst XPhos Pd G4 (2 mol%) for consistent activation.

  • Base:

    
     (2.0 - 3.0 equiv) 
    
    • Why: Inorganic, mild, no hydride source.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The water helps solubility of the base but is not a reducing agent like ethanol.

  • Procedure:

    • Charge Pyrazine halide (1.0 equiv), Boronic acid (1.2 equiv), Base, and Precatalyst into a vial.

    • Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling.

    • Add degassed Dioxane/Water.

    • Heat to 80°C . Monitor by LCMS at 1 hour.

Protocol B: Buchwald-Hartwig Amination (Pyrazine Specific)

Best for: Amination of halopyrazines where the amine itself might act as a reductant.

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

    • Why: RuPhos is exceptional for secondary amines and minimizes reduction.

  • Base:

    
     (2.0 equiv) 
    
    • Why: If NaOtBu causes dehalogenation, switch to Cesium Carbonate. It is weaker and slower, but suppresses the reduction pathway.

  • Solvent: Toluene (Anhydrous)

    • Why: Non-polar, aprotic, allows high temperature without hydride generation.

  • Procedure:

    • Mix reagents under Argon.

    • Heat to 100°C .

    • Troubleshooting: If conversion is low, add tBuOH (1 equiv) . While an alcohol, tertiary alcohols cannot

      
      -hydride eliminate and can help proton transfer in the catalytic cycle.
      
Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

Troubleshooting Start Issue: Dehalogenation Observed (Mass = M-X+H) CheckSolvent 1. Check Solvent: Is it an alcohol (MeOH, EtOH)? Start->CheckSolvent ChangeSolvent Switch to Dioxane or Toluene CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it NaOEt or NaOiPr? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand 3. Check Ligand: Is it PPh3 or simple ligand? CheckBase->CheckLigand No ChangeLigand Switch to XPhos, RuPhos, or BrettPhos CheckLigand->ChangeLigand Yes CheckTemp 4. Check Temp: Is it >110°C in DMF? CheckLigand->CheckTemp No (Using Bulky Ligand) ReduceTemp Reduce Temp to 80°C or switch solvent CheckTemp->ReduceTemp Yes Contact Consider ONO Pincer Catalyst or Photo-Redox Methods CheckTemp->Contact No (Persistent Issue)

Caption: Step-by-step isolation of the hydride source.

References
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.[2]

  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008).[3] Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[3] Organic Letters.[2][3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][6][7][8][9] Chemical Reviews.

  • BenchChem Technical Support. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.

  • Navarro, O., et al. (2004).[4] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4] Journal of Organic Chemistry.

Sources

Troubleshooting

Solving regioselectivity challenges in 3-bromo vs 5-chloro substitution

Technical Support Center: Regioselective Functionalization of 3-Bromo-5-Chloropyridine Subject: Troubleshooting Guide for Selective Substitution (C3-Br vs. C5-Cl) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Functionalization of 3-Bromo-5-Chloropyridine

Subject: Troubleshooting Guide for Selective Substitution (C3-Br vs. C5-Cl) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific chemoselectivity and regioselectivity challenges encountered when functionalizing 3-bromo-5-chloropyridine . While the C3 and C5 positions are electronically symmetric relative to the pyridine nitrogen (both meta positions), the distinct halogen bond strengths (C-Br vs. C-Cl) and the susceptibility of the scaffold to "Halogen Dance" (base-catalyzed migration) create a complex decision matrix.

This document outlines protocols to:

  • Selectively couple the C3-Br bond using Palladium catalysis (Chemoselectivity).

  • Selectively metallate C3 without triggering the "Halogen Dance" (Kinetic Control).

  • Troubleshoot unexpected regioisomers (C4-functionalization).

Part 1: Decision Matrix & Mechanistic Logic

Before selecting a reagent, determine your primary failure mode. Use the logic flow below to select the correct protocol.

decision_tree Start Target Transformation Method Select Method Start->Method Pd_Route Pd-Catalysis (Suzuki/Buchwald) Method->Pd_Route Carbon-Carbon/Heteroatom Bond Li_Route Metallation (Li/Mg Exchange) Method->Li_Route Electrophile Quench (CHO, I, Si) Issue_Pd Issue: C-Cl Reactivity? Pd_Route->Issue_Pd Issue_Li Issue: Regio-scrambling? Li_Route->Issue_Li Sol_Pd Use Ligand Control (Protocol A) Issue_Pd->Sol_Pd Br reacts >99% over Cl Sol_Turbo Use Turbo-Grignard (Protocol B) Issue_Li->Sol_Turbo High Functional Group Tol. Sol_Cryo Cryogenic Control (Protocol C) Issue_Li->Sol_Cryo Prevent Halogen Dance

Figure 1: Decision tree for selecting the optimal functionalization pathway based on reaction type and common failure modes.

Part 2: Palladium-Catalyzed Chemoselectivity (Protocol A)

The Challenge: Ensuring exclusive reaction at C3-Br without touching C5-Cl. The Science: The oxidative addition of Pd(0) to C(sp2)-Br is significantly faster than to C(sp2)-Cl due to weaker bond dissociation energy (BDE). In meta-substituted pyridines, the nitrogen does not sufficiently activate the C5-Cl bond for SNAr-like oxidative addition, making chemoselectivity high by default.

Optimized Protocol: C3-Selective Suzuki Coupling

Target: 3-Aryl-5-chloropyridine

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) or Pd(OAc)2/XPhos .

    • Why: Bulky, electron-rich phosphines (like XPhos) accelerate the oxidative addition into C-Br but can sometimes activate C-Cl if heating is prolonged. Triphenylphosphine is often sufficient for Br/Cl discrimination.

  • Base: Na2CO3 (2.0 equiv) or K3PO4. Avoid strong alkoxide bases (NaOtBu) if C-Cl preservation is critical, as they can promote side reactions.

  • Solvent: DME/Water (2:1) or Toluene/Water.[1]

  • Temperature: 80 °C. (Do not exceed 100 °C).

Troubleshooting Table: Pd-Coupling

SymptomDiagnosisSolution
Reaction Stalls <50% Catalyst death or boronic acid protodeboronation.Switch to Pd(dppf)Cl2 ; add fresh boronic acid (0.5 eq) at 4 hours.
C5-Cl also reacts (Bis-coupling) Catalyst is too active or Temp too high.Lower temp to 60°C. Switch to less electron-rich ligand (e.g., PPh3 instead of PCy3).
Hydrodebromination (Reduction) Hydride source present.Ensure solvent is dry/degassed. Avoid alcohols (EtOH/iPrOH) as cosolvents.

Part 3: Metallation & The "Halogen Dance" (Protocols B & C)

The Challenge: When treating 3-bromo-5-chloropyridine with n-BuLi, the resulting 3-lithio species is kinetically formed but thermodynamically unstable. It tends to deprotonate the C4 position, leading to migration of the lithium to C4 (the "Halogen Dance").

The Mechanism:

  • Li-Br Exchange: Fast generation of 3-Li-5-Cl-pyridine.

  • Deprotonation: The basic C3-Li species removes the proton at C4 (most acidic site adjacent to Li).

  • Isomerization: The Li migrates to C4 to form the thermodynamically favored species (often stabilized by chelating effects or electronics).

halogen_dance Substrate 3-Br-5-Cl-Pyridine Kinetic 3-Li-5-Cl-Pyridine (Kinetic Product) Substrate->Kinetic Li-Br Exch. (-78°C) TS [Deprotonation of C4-H] Kinetic->TS Warm > -50°C or Time > 15m Thermo 4-Li-3-Br-5-Cl-Pyridine (Halogen Dance Product) TS->Thermo Migration

Figure 2: The Halogen Dance pathway. Failure to control temperature results in C4 functionalization rather than C3.

Protocol B: Turbo-Grignard (Recommended)

Why: The Knochel-Hauser base (iPrMgCl·LiCl ) performs Br-Mg exchange.[2] The resulting Magnesium species is less basic than the Lithium analog, significantly suppressing the deprotonation of C4-H required to start the Halogen Dance.

  • Preparation: Dissolve 3-bromo-5-chloropyridine (1.0 equiv) in anhydrous THF under Argon.

  • Exchange: Cool to -15 °C (Note: Turbo-Grignard works at higher temps than BuLi).

  • Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Reaction Time: Stir for 30–60 mins. Monitor by GC-MS (quench aliquot with I2).

  • Quench: Add electrophile (aldehyde, iodine, etc.).

Protocol C: Cryogenic Lithiation (Traditional)

Why: If Turbo-Grignard is unavailable or the electrophile is unreactive toward Mg species.

  • Cooling: Cool THF solution to -78 °C strictly.

  • Addition: Add n-BuLi (1.05 equiv) slowly down the side of the flask to pre-cool it.

  • Timing: Stir for exactly 10–15 minutes .

    • Critical Warning: Stirring >20 mins increases risk of isomerization to C4.

  • Quench: Add electrophile immediately at -78 °C.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a mixture of 3-substituted and 4-substituted products after lithiation. Why? A: This is the classic signature of the Halogen Dance. You likely allowed the reaction to warm up too much or stirred too long after adding n-BuLi. The 3-lithio species deprotonated the C4 position. Switch to Protocol B (Turbo-Grignard) to suppress this basicity-driven migration.

Q2: Can I couple the Chloro group while leaving the Bromo group intact? A: Direct Pd-catalysis will almost always hit the Br first. To functionalize the Cl position while keeping a Br equivalent:

  • Perform the C3-Br coupling first with a group that can be converted later.

  • Alternatively, use a Sandmeyer reaction approach: Start with 3-amino-5-chloropyridine, functionalize the Cl (via Ni/Pd catalysis which is easier on amino-pyridines), and then convert the amine to Br via diazotization.

Q3: Does the solvent matter for the regioselectivity? A: Yes. For lithiation, THF or Et2O are required. Non-polar solvents (Hexanes) will slow down the exchange too much, causing aggregates. For Suzuki couplings, DME (Dimethoxyethane) often provides better solubility and cleaner profiles for halopyridines than DMF.

References

  • Schröter, S., Stock, C., & Bach, T. (2018). Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines and Quinolines. Tetrahedron.

    • (Validates Pd-selectivity rates Br > Cl).

  • Bao, R. L., et al. (2015). Turbo-Grignard Reagents in Organic Synthesis. Chemical Society Reviews.

    • (Validates suppression of Halogen Dance via Mg reagents).

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Pyridine Scaffolds. Chemical Reviews.

    • (Authoritative review on the mechanism of migration).

  • Lutz, C., et al. (2004). Selective Halogen-Magnesium Exchange of 2,3,5-Tribromopyridine. Synlett.

    • (Protocol grounding for poly-halo pyridine exchange).

Sources

Optimization

Removing palladium residues from 3-Bromo-5-chloro-6-methylpyrazin-2-amine products

Topic: Removing palladium residues from 3-Bromo-5-chloro-6-methylpyrazin-2-amine . Ticket ID: PD-REM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Chelation Challenge You are wor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing palladium residues from 3-Bromo-5-chloro-6-methylpyrazin-2-amine . Ticket ID: PD-REM-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chelation Challenge

You are working with 3-Bromo-5-chloro-6-methylpyrazin-2-amine .[1][2][3] This is not a standard substrate; it is a "ligand-like" product. The pyrazine nitrogens and the exocyclic amine (


) can actively chelate Palladium (Pd), creating a stable complex that resists standard washing.

Furthermore, your molecule contains two distinct halogens (Br, Cl). Aggressive Pd removal techniques (like hydrogenation or harsh active metal treatments) risk dehalogenation , effectively destroying your product.

This guide provides a validated, non-destructive workflow to reduce Pd from >1000 ppm to <10 ppm, compliant with ICH Q3D guidelines (Class 2B limit: 10 ppm for oral delivery).

Module 1: Diagnosis & Initial Assessment

Before adding reagents, determine the state of your Palladium.

ObservationPd StateDiagnosisPrimary Removal Strategy
Black Precipitate / Specks Pd(0) NanoparticlesColloidal Pd has precipitated.Filtration (Celite/Membrane) + Scavenging.
Dark Red/Brown Solution Pd(II) ComplexesPd is soluble and ligated to your product or phosphines.Chemical Scavenging (Thiol/DMT).[4][5]
Grey Product after Isolation Trapped Pd(0)Pd is occluded within the crystal lattice.Dissolution required; surface washing will fail.

Module 2: Scavenger Selection (The "Hardware")

For aminopyrazines, standard Activated Carbon often fails because the product adsorbs non-specifically to the carbon pores, causing yield loss. Functionalized silica is the industry standard for this chemotype.

Comparative Analysis of Scavengers
Scavenger TypeFunctional GroupAffinity MechanismRecommended ForRisk Profile
SiliaMetS® Thiol

(Mercapto)
Soft-Soft interaction (High affinity for Pd)General Purpose. Best balance of cost/efficacy.Low. Unlikely to react with Ar-Br/Cl.
SiliaMetS® DMT DimercaptotriazineChelation (Bidentate)Difficult Complexes. Use if Thiol fails.Low. Very high scavenging rate.
Activated Carbon N/A (Porous)AdsorptionBulk Cleanup. Only if yield loss (>10%) is acceptable.High. Can trap product; messy cleanup.
TMT (Trimercaptotriazine) Sodium saltPrecipitationAqueous Workups. Moderate. Hard to filter fine precipitates.
Decision Logic: Selecting Your Scavenger

The following logic gate ensures you select the correct scavenger based on your solvent system and Pd species.

ScavengerSelection Start START: Characterize Reaction Mixture Soluble Is the Product Soluble? Start->Soluble SolventCheck Solvent System? Soluble->SolventCheck Yes Recryst Dissolve in THF/EtOAc then Proceed Soluble->Recryst No (Suspension) PdType Pd Species Dominant? SolventCheck->PdType Organic (EtOAc, THF, DCM) Carbon RECOMMENDATION: Activated Carbon (Only if cost > yield) SolventCheck->Carbon Aqueous/Polar only Thiol RECOMMENDATION: SiliaMetS Thiol (General Purpose) PdType->Thiol Pd(0) or Standard Pd(II) DMT RECOMMENDATION: SiliaMetS DMT (For Persistent Pd(II)) PdType->DMT Pd-Phosphine Complex (Hard to remove)

Figure 1: Decision tree for selecting the appropriate scavenging agent based on solubility and Pd speciation.

Module 3: Experimental Protocol (The "Software")

Objective: Reduce Pd from ~1000 ppm to <20 ppm without dehalogenation. Substrate: 3-Bromo-5-chloro-6-methylpyrazin-2-amine.[2]

Step-by-Step Batch Scavenging Workflow

1. Preparation:

  • Dissolve the crude product in a compatible solvent (THF, Ethyl Acetate, or 10% MeOH/DCM) to a concentration of 10 volumes (1g product in 10mL solvent).

  • Note: Ensure the product is fully dissolved. Scavengers cannot pull Pd out of a solid crystal lattice.

2. Scavenger Addition:

  • Add SiliaMetS® Thiol or DMT .[5]

  • Loading: Start with 4 equivalents relative to the residual Pd content (if known). If Pd content is unknown, use 10-20% w/w relative to the mass of the crude product.

3. Incubation (Critical Step):

  • Temperature: Heat to 50°C .

    • Why? Scavenging is an equilibrium process. Heat improves the kinetics of ligand exchange, helping the scavenger displace the pyrazine amine from the Pd center.

  • Time: Stir for 4 to 16 hours .

  • Atmosphere: inert atmosphere (Nitrogen/Argon) is recommended to prevent oxidation of the thiol scavenger, though not strictly required.

4. Filtration:

  • Cool to room temperature.

  • Filter through a pad of Celite® or a 0.45 µm membrane filter to remove the silica scavenger.

  • Rinse the filter cake with fresh solvent to recover adsorbed product.

5. Validation:

  • Evaporate a small aliquot and analyze via ICP-MS (Quantitative) or a colorimetric spot test (Qualitative).

Workflow Visualization

ScavengingWorkflow Crude Crude Product (High Pd) Dissolve Dissolution (10 vol solvent) Crude->Dissolve AddScav Add SiliaMetS Thiol (10-20 wt%) Dissolve->AddScav Heat Heat to 50°C 4-16 Hours AddScav->Heat Filter Filter (Celite) Remove Silica Heat->Filter Test ICP-MS Check (<20 ppm?) Filter->Test Final Pure Product Test->Final Pass Repeat Repeat with DMT Scavenger Test->Repeat Fail (>20 ppm) Repeat->Heat

Figure 2: Batch processing workflow for solution-phase palladium scavenging.

Module 4: Troubleshooting & FAQs

Q1: My product turned grey after crystallization. Why?

A: You likely crystallized before scavenging. Crystallization is a purification technique, but for Pd, it is often an entrapment mechanism. As the crystal lattice forms, it traps Pd nanoparticles inside.

  • Fix: Redissolve the product completely. Perform the scavenging protocol in solution (Module 3), filter, and then recrystallize.

Q2: I am seeing loss of the Bromine/Chlorine atoms (Dehalogenation).

A: This is rare with silica scavengers but can happen if "Transfer Hydrogenation" conditions exist.

  • Cause: If you use Formate , Isopropanol , or Ethanol as solvents and heat the mixture while Pd is still present, the solvent can act as a hydride source, reducing the C-Br bond.

  • Fix: Switch to non-protic solvents like Ethyl Acetate , THF , or DCM for the scavenging step. Avoid formate salts entirely.

Q3: The Pd level plateaued at 50 ppm and won't go lower.

A: You have reached the thermodynamic equilibrium of that specific scavenger.

  • Fix 1 (Kinetics): Increase temperature to 60-65°C (if stable).

  • Fix 2 (Thermodynamics): Switch ligands. If you used Thiol, try SiliaMetS® DMT .[5] The chelating nature of DMT often breaks stable Pd-Amine complexes that Thiol cannot.

  • Fix 3 (Passivation): Perform a "polish filtration" with activated carbon (e.g., Cuno or charcoal cartridge) after the silica treatment to catch the final trace colloidal Pd.

Q4: Can I use loose silica in a column instead of batch stirring?

A: Yes, but batch stirring is generally more efficient for removal. Running a plug column (filtration) has a short contact time. Batch stirring allows the scavenger to compete with your product's amine group for the Pd over hours. If you must use a column, use a slow flow rate to maximize residence time.

References

  • ICH Q3D Elemental Impurities - Guidance for Industry. International Council for Harmonisation (ICH). (2019).[6][7] Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal mechanisms). [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spectral Assignment of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

This guide provides a technical comparison and spectral assignment framework for 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a critical intermediate in the synthesis of SHP2 inhibitors and other pyrazine-based therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and spectral assignment framework for 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a critical intermediate in the synthesis of SHP2 inhibitors and other pyrazine-based therapeutics.

Executive Summary

In drug discovery, the pyrazine core is a privileged scaffold. However, the high symmetry and nitrogen density of the ring make regioisomer differentiation difficult. This guide compares the Target Molecule (TM) against its two most common "Alternatives"—its des-methyl precursor and its regioisomer .

The Verdict: The definitive structural confirmation relies on the absence of aromatic protons in 1H NMR and specific quaternary carbon signatures in 13C NMR.

The "Product" vs. Alternatives: Comparative Analysis

The following table contrasts the spectral fingerprints of the target molecule against its most common synthetic impurities.

FeatureTarget Molecule (3-Bromo-5-chloro-6-methylpyrazin-2-amine)Alternative A (Precursor) (3-Bromo-5-chloropyrazin-2-amine)Alternative B (Regioisomer) (3-Bromo-6-chloro-5-methylpyrazin-2-amine)
Substitution Fully Substituted (Tetrasubstituted)Trisubstituted (Contains H-6)Fully Substituted (Isomeric Me/Cl)
1H NMR (Aromatic) Silent (No signals > 7.0 ppm except NH₂)Singlet ~8.0 ppm (H-6)Silent
1H NMR (Methyl) Singlet ~2.40 ppm N/ASinglet ~2.45 ppm
13C NMR (C-Cl) ~145 ppm (C-5)~146 ppm (C-5)~148 ppm (C-6)
Differentiation Key Absence of Ar-H confirms methylation; NOE confirms regiochemistry.[1]Presence of Ar-H indicates incomplete reaction.HMBC required to distinguish methyl placement.
Detailed Spectral Assignment
A. 1H NMR Assignment Strategy

Solvent: DMSO-d₆ (Recommended for solubility and exchangeable proton visibility)

  • 
     2.35 – 2.45 ppm (3H, s, -CH₃):  The methyl group appears as a sharp singlet. Its chemical shift is diagnostic; it is slightly deshielded by the adjacent aromatic ring but less so than if it were adjacent to the electron-withdrawing chlorine alone.
    
  • 
     6.80 – 7.20 ppm (2H, br s, -NH₂):  The amino protons are broad due to quadrupole broadening from the nitrogen and chemical exchange.
    
    • Note: In CDCl₃, this signal may shift upfield to ~5.0 ppm and appear sharper.

  • Absence of Signals > 7.5 ppm: This is the primary quality control check. Any signal in the 7.8–8.5 ppm range indicates contamination with the starting material (3-bromo-5-chloropyrazin-2-amine).

B. 13C NMR Assignment Strategy

Solvent: DMSO-d₆ / 100 MHz

The molecule has no protonated aromatic carbons , making 13C NMR or 2D HSQC/HMBC essential.

  • 
     ~23.0 ppm (-CH₃):  Typical benzylic-like methyl on a heteroaromatic ring.
    
  • 
     ~152.0 ppm (C-2, C-NH₂):  The most deshielded carbon due to the direct attachment of the electron-donating amino group (via resonance) and the alpha-nitrogen effect.
    
  • 
     ~145.0 ppm (C-5, C-Cl):  Deshielded by the electronegative chlorine and the adjacent nitrogen.
    
  • 
     ~142.0 ppm (C-6, C-Me):  Quaternary carbon bearing the methyl group.
    
  • 
     ~124.0 ppm (C-3, C-Br):  The most shielded aromatic carbon. The "Heavy Atom Effect" of bromine causes an upfield shift (shielding) relative to chlorine, making this signal distinct from C-Cl.
    
Experimental Validation Protocol

To ensure scientific integrity, follow this self-validating workflow:

Step 1: Proton Count (1D 1H NMR)

  • Acquire spectrum in DMSO-d₆.

  • Integrate the methyl singlet (set to 3.00).

  • Check the integration of the broad NH₂ peak (should be ~2.00).

  • Fail Condition: If a singlet appears at 8.0 ppm with integration > 0.05, re-purify (remove unreacted precursor).

Step 2: Regiochemistry Check (1D NOE or 2D NOESY)

  • Irradiate the methyl signal at ~2.40 ppm.

  • Observation: NOE enhancement should be observed only at the NH₂ protons (if rotation allows) or no aromatic enhancement.

  • Logic: If you observe an enhancement of an aromatic proton, you have the wrong isomer (the methyl is adjacent to a proton, implying a different substitution pattern).

Step 3: Carbon Fingerprint (1D 13C NMR)

  • Verify the presence of exactly 4 quaternary aromatic signals .

  • Confirm the "Heavy Atom" upfield signal at ~124 ppm (C-Br).

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the structure and differentiating it from alternatives.

NMR_Assignment Sample Unknown Sample (Pyrazine Derivative) H_NMR 1H NMR Spectrum (DMSO-d6) Sample->H_NMR Aromatic_H Aromatic Signal? (δ 7.8 - 8.5 ppm) H_NMR->Aromatic_H Precursor ID: 3-Bromo-5-chloropyrazin-2-amine (Incomplete Reaction) Aromatic_H->Precursor Yes (Singlet present) Target_Candidate Candidate: Fully Substituted (No Ar-H) Aromatic_H->Target_Candidate No (Silent region) C_NMR 13C NMR Analysis Target_Candidate->C_NMR Heavy_Atom Check C-Br Shift (Heavy Atom Effect) C_NMR->Heavy_Atom Shift_High δ ~140-150 ppm (Chlorine/Methyl) Heavy_Atom->Shift_High C-Cl / C-Me Shift_Low δ ~120-130 ppm (Bromine) Heavy_Atom->Shift_Low C-Br (C3) Final_ID CONFIRMED STRUCTURE: 3-Bromo-5-chloro-6-methylpyrazin-2-amine Shift_Low->Final_ID Matches Predicted C3

Figure 1: NMR structural assignment decision tree distinguishing the target molecule from its des-methyl precursor based on aromatic proton silence and heavy-atom carbon shifts.

References
  • ChemicalBook. (2025). 2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3) Spectral Data. Retrieved from

    • Provides the baseline 1H NMR for the precursor (Ar-H
  • Echemi. (2025).[2] 2-Amino-3-bromo-5-methylpyrazine (CAS 17282-00-7) Synthesis and Characterization. Retrieved from

    • Validates the methyl shift (~2.41 ppm) and H-6 shift (7.83 ppm) in the mono-halo analog.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Bromo-5-chloropyrazin-2-amine. Retrieved from

    • Source for physical properties and related p
  • Sigma-Aldrich. (2025). 3-Bromo-5-chloro-6-methylpyridin-2-amine Product Sheet. Retrieved from

    • Used as a comparative pyridine analog to substantiate substituent effects on chemical shifts.

Sources

Comparative

A Comprehensive Guide to HPLC Method Development for Purity Analysis of Halopyrazines

Halopyrazines are critical, highly reactive building blocks in modern pharmaceutical synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs) such as kinase inhibitors and ske...

Author: BenchChem Technical Support Team. Date: March 2026

Halopyrazines are critical, highly reactive building blocks in modern pharmaceutical synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs) such as kinase inhibitors and skeletal muscle troponin activators[1]. However, the purity analysis of these intermediates presents a unique set of chromatographic challenges.

As a Senior Application Scientist, I approach halopyrazine method development not as a trial-and-error exercise, but as a rational manipulation of physicochemical interactions. This guide objectively compares stationary phase alternatives and provides a self-validating, structurally grounded methodology for achieving baseline resolution of halopyrazines and their closely related impurities.

Mechanistic Challenges in Halopyrazine Chromatography

Developing a robust HPLC method for halopyrazines requires addressing two primary structural features: the basic diazine ring and the halogen substituents.

  • The Silanol Interaction (Peak Tailing): Pyrazines contain basic nitrogen atoms that act as strong hydrogen-bond acceptors. On standard silica-based columns, these basic nitrogens interact aggressively with residual, unendcapped acidic silanol groups. This secondary ion-exchange interaction is the primary cause of severe peak tailing and loss of resolution[2].

  • Regioisomer Co-elution: Synthesizing halopyrazines often generates positional isomers (e.g., 2-chloro vs. 3-chloro derivatives) and des-halo impurities. Because the hydrophobic differences (LogP) between these regioisomers are negligible, standard dispersive interactions are insufficient for separation, leading to co-elution on traditional alkyl phases[3].

Stationary Phase Comparison: Moving Beyond C18

To overcome these challenges, we must select a stationary phase that offers orthogonal selectivity. Below is an objective comparison of the three most relevant column chemistries for halopyrazine purity analysis.

Standard C18 (Alkyl Phase)

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general pharmaceutical analysis, they frequently fail to resolve halogenated regioisomers because the analytes do not possess sufficient differences in hydrophobicity[4]. Furthermore, older-generation C18 columns with poor base-deactivation will exacerbate pyrazine peak tailing[2].

Pentafluorophenyl (PFP) Phase

PFP columns are the gold standard for halogenated aromatics. The highly electronegative fluorine atoms on the stationary phase create a


-acidic aromatic ring. This enables multiple retention mechanisms simultaneously:
  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich pyrazine ring[4][5].
    
  • Dipole-Dipole & Halogen Bonding: The polarized C-F bonds interact specifically with the carbon-halogen bonds of the halopyrazine, providing exceptional shape and positional selectivity for regioisomers[3].

Mixed-Mode (Reversed-Phase / Cation-Exchange)

For highly polar halopyrazines that elute in the void volume of standard reversed-phase columns, mixed-mode columns (e.g., Primesep) are highly effective. These columns embed strong acidic ion-pairing groups into the stationary phase, allowing the basic pyrazine nitrogen to be retained via predictable, controlled electrostatic interactions alongside hydrophobicity[6][7].

Quantitative Performance Comparison
ParameterStandard C18Pentafluorophenyl (PFP)Mixed-Mode (RP/Cation-Exchange)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic,

, Dipole-Dipole
Hydrophobic, Electrostatic
Resolution of Regioisomers (

)

(Co-elution common)

(Baseline separation)

Peak Tailing Factor (

)

(Severe tailing)

(Moderate)

(Excellent)
Halogen Selectivity PoorExceptionalLow
Aqueous Compatibility Phase collapse at

organic
Stable in

aqueous
Stable in

aqueous

Method Development Workflow

The following diagram illustrates the logical causality behind optimizing a halopyrazine separation.

Workflow N1 1. Analyte Profiling (pKa, LogP, Halogen position) N2 2. Column Selection (PFP for Halogenated Aromatics) N1->N2 N3 3. Mobile Phase Tuning (Acidic Modifier to Suppress Silanols) N2->N3 N4 4. System Suitability (Rs > 2.0, Tf < 1.5) N3->N4 N5 5. Mixed-Mode / HILIC (For Extreme Polarity) N4->N5 Fail (Co-elution) N6 6. Method Validation (ICH Q2 Guidelines) N4->N6 Pass Criteria N5->N3

Logical workflow for halopyrazine HPLC method development and optimization.

Self-Validating Experimental Protocol

This protocol utilizes a PFP stationary phase and an acidic mobile phase to ensure optimal peak shape and resolution. The inclusion of a System Suitability Test (SST) makes this a self-validating system; the method cannot proceed to sample analysis unless the thermodynamic criteria of the column are proven to be functioning.

Phase 1: Reagent & Mobile Phase Preparation

Causality: Decreasing the pH ensures the pyrazine analyte is fully protonated and interacts consistently with the stationary phase, while simultaneously suppressing the ionization of surface silanols to prevent tailing[2].

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v TFA). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Diluent: Prepare a 90:10 mixture of Water:Acetonitrile. Note: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.

Phase 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Precise thermal control stabilizes

    
     interactions and ensures reproducible retention times).
    
  • Detection: UV PDA at 270 nm (Pyrazines exhibit a strong chromophoric absorption maximum near this wavelength).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5%

      
       60% B (Linear ramp to elute strongly retained halogenated species)
      
    • 12.0 - 15.0 min: 60% B (Column wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Phase 3: System Suitability Testing (SST)
  • Blank Injection: Inject 10 µL of Sample Diluent. Verify a flat baseline with no carryover peaks.

  • Resolution Standard: Inject 10 µL of a standard mixture containing the target halopyrazine and its closest known regioisomer (each at 0.1 mg/mL).

  • Validation Gate:

    • The Resolution (

      
      ) between the two isomers MUST be 
      
      
      
      .
    • The Tailing Factor (

      
      ) for the main peak MUST be 
      
      
      
      .
    • If criteria fail: Do not proceed. Purge the column, verify the pH of the mobile phase, or replace the guard column.

Phase 4: Sample Analysis
  • Filter the synthesized halopyrazine sample through a 0.45 µm PTFE syringe filter.

  • Inject 10 µL of the sample solution.

  • Calculate purity based on the area percentage of the main halopyrazine peak relative to the total integrated peak area of all related substances.

References

  • Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)
  • HALO PFP uHPLC COLuMNS Source: Obrnuta faza URL
  • Source: hplc.
  • HPLC separation of related halogenated aromatic, any one??
  • Source: sielc.
  • Separation of Pyrazines by Mixed-Mode HPLC Source: SIELC Technologies URL
  • Discovery of Tirasemtiv, the First Direct Fast Skeletal Muscle Troponin Activator Source: ACS Medicinal Chemistry Letters URL

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Comparative Analysis of Mass Spectrometry Fragmentation: 3-Bromo-5-chloro-6-methylpyrazin-2-amine Executive Summary & Molecule Profile 3-Bromo-5-chloro-6-methylpyrazin-2-amine (BCMPA) is a critical halogenated heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Mass Spectrometry Fragmentation: 3-Bromo-5-chloro-6-methylpyrazin-2-amine

Executive Summary & Molecule Profile

3-Bromo-5-chloro-6-methylpyrazin-2-amine (BCMPA) is a critical halogenated heterocyclic intermediate, frequently utilized in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules. Its structural integrity is defined by a fully substituted pyrazine ring containing two distinct halogens (Br, Cl), an amine donor, and a methyl group.

For researchers in drug development, the challenge lies not just in detection, but in differentiating BCMPA from its regioisomers (e.g., where Br and Cl positions are swapped) and quantifying it in complex reaction mixtures.

This guide compares the two primary characterization workflows—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —and provides a definitive fragmentation map derived from isotopic logic and heteroaromatic stability rules.

Feature Specification
Formula C₅H₅BrClN₃
Monoisotopic Mass 220.9355 Da (based on ⁷⁹Br, ³⁵Cl)
Key Identifier Distinct M, M+2, M+4 Isotope Cluster
Primary Application Scaffold intermediate for nucleophilic aromatic substitution (SₙAr)

The Isotopic Fingerprint: The First Line of Verification

Before analyzing fragmentation, the identity of BCMPA must be confirmed via its isotopic envelope. Unlike standard organic molecules, BCMPA carries both Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This creates a unique "triplet" cluster that serves as a self-validating system for peak assignment.

Theoretical Isotope Distribution (M+)
Ion SpeciesCompositionRelative Abundance (Approx)Diagnostic Value
M (m/z 221) ⁷⁹Br + ³⁵Cl100% (Base)Nominal Mass
M+2 (m/z 223) (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl)~130%Dominant Peak (Sum of two probabilities)
M+4 (m/z 225) ⁸¹Br + ³⁷Cl~30%Confirms presence of both halogens

Note: In ESI positive mode, these values shift to [M+H]⁺: m/z 222, 224, and 226.

Comparative Workflow: ESI-MS/MS vs. EI-MS

The choice of ionization technique drastically alters the observed spectral landscape.

Method A: ESI-MS/MS (Liquid Chromatography)

Best for: Trace quantification in biological matrices, purity assays.

  • Mechanism: Soft ionization yields a stable protonated parent ion [M+H]⁺. Fragmentation is induced strictly in the collision cell (CID).

  • Performance: High sensitivity. The parent ion is virtually exclusive, requiring MS/MS for structural confirmation.

  • Key Advantage: Ability to separate BCMPA from non-volatile salts and polar byproducts common in synthesis.

Method B: EI-MS (Gas Chromatography)

Best for: Structural elucidation, raw material identification.

  • Mechanism: Hard ionization (70 eV) imparts significant internal energy.

  • Performance: The molecular ion (M⁺) is present but accompanied by a rich "fingerprint" of fragment ions immediately.

  • Key Advantage: Library searchable (NIST/Wiley) and provides clearer distinction of regioisomers based on "Ortho Effect" fragmentation intensities.

Experimental Workflow Diagram

G cluster_ESI Pathway A: LC-ESI-MS/MS (Quant) cluster_EI Pathway B: GC-EI-MS (ID) Sample Crude Reaction Mixture LC Reverse Phase LC (C18 Column) Sample->LC GC GC Separation (DB-5MS) Sample->GC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Select [M+H]+ 222 ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Fragment Detection CID->Q3 EI EI Source (70 eV) GC->EI Mag Magnetic Sector/Quad Full Scan EI->Mag

Caption: Dual-stream workflow comparing Soft (ESI) and Hard (EI) ionization pathways for BCMPA characterization.

Detailed Fragmentation Pathways (MS/MS)

When subjected to Collision Induced Dissociation (CID), BCMPA follows a predictable degradation pathway governed by the stability of the pyrazine ring and the weakness of the Carbon-Halogen bonds.

Primary Pathway: Halogen Elimination

The C-Br bond is weaker than the C-Cl bond. Therefore, the primary fragmentation event is the loss of the Bromine radical (homolytic) or HBr (heterolytic, common in ESI).

  • Precursor: m/z 222 [M+H]⁺

  • Fragment 1 (Loss of Br): m/z 142 (Calculated: 222 - 80).

    • Observation: This peak retains the Chlorine isotope pattern (3:1 ratio at m/z 142/144).

  • Fragment 2 (Loss of Cl): m/z 186 (Calculated: 222 - 36).

    • Observation: Less intense than Br loss due to stronger C-Cl bond.

Secondary Pathway: Ring Degradation

Following dehalogenation, the pyrazine ring typically undergoes cleavage involving the loss of HCN (hydrocyanic acid) or Acetonitrile (CH₃CN), driven by the methyl substituent.

  • m/z 142 → m/z 115: Loss of HCN (27 Da).

  • m/z 142 → m/z 101: Loss of Acetonitrile (41 Da).

Mechanistic Visualization

Fragmentation Parent [M+H]+ m/z 222 (Base Peak) Frag_Br [M-Br]+ m/z 142 (Chloro-pyrazine core) Parent->Frag_Br Loss of HBr (Primary Path) Frag_Cl [M-Cl]+ m/z 186 (Bromo-pyrazine core) Parent->Frag_Cl Loss of HCl (Minor Path) Frag_HCN m/z 115 (Ring Contraction) Frag_Br->Frag_HCN -HCN (27 Da) Frag_ACN m/z 101 (Loss of CH3CN) Frag_Br->Frag_ACN -CH3CN (41 Da)

Caption: Proposed CID fragmentation tree for BCMPA. The loss of Bromine is the thermodynamically favored first step.

Experimental Protocol: LC-MS/MS Validation

To replicate these results for quality control or impurity profiling, follow this standardized protocol.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantification (MRM): Optimized at 25 eV for m/z 222 → 142 transition.

Step-by-Step:

  • Preparation: Dissolve BCMPA in 50:50 A:B to a concentration of 1 µg/mL.

  • Infusion: Direct infusion at 10 µL/min to tune Q1 on the m/z 222/224 cluster.

  • Product Scan: Select m/z 222 (⁷⁹Br/³⁵Cl isotope) as the precursor. Perform a product ion scan (m/z 50–230).

  • Validation: Verify the daughter ion at m/z 142 retains the characteristic Chlorine isotope signature (m/z 142 vs 144 in a 3:1 ratio). If this ratio is absent, the fragment is not the chloro-pyrazine core.

Troubleshooting & Artifacts

When analyzing BCMPA, be aware of these common spectral artifacts:

  • Dimerization: In high-concentration ESI samples, a peak at m/z 443 [2M+H]⁺ may appear. This is a non-covalent dimer, not a high-molecular-weight impurity.

  • Solvent Adducts: In acetonitrile-rich mobile phases, an [M+ACN+H]⁺ adduct at m/z 263 is common. Increase source temperature to eliminate.

  • Hydrolysis: If the sample is stored in water, the Chloro group may hydrolyze to a hydroxyl group, resulting in a mass shift of -35 (Cl) + 17 (OH) = -18 Da shift .

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazine Derivatives. National Institute of Standards and Technology. [Link]

  • Pavlova, A. et al. (2018). "Fragmentation mechanisms of halogenated nitrogen heterocycles in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 53(4), 320-330.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chloropyrazin-2-amine.[1] National Library of Medicine. [Link]

Sources

Comparative

X-ray crystallography data for substituted pyrazin-2-amine structures

Topic: : Solid-State Architectures & Kinase Binding Modes Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers. Executive Summary: The Scaffold at a G...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Solid-State Architectures & Kinase Binding Modes Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.

Executive Summary: The Scaffold at a Glance

The pyrazin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Crizotinib intermediates, Nek2 inhibitors). Its "performance" in drug development relies heavily on its ability to form specific hydrogen-bonding motifs—both in the solid state (affecting solubility and formulation) and within the kinase hinge region (affecting potency).

This guide compares the structural insights derived from X-ray Crystallography against Solution-State NMR and In Silico Modeling , demonstrating why X-ray data is the gold standard for resolving tautomeric ambiguity and defining bioactive conformations.

Critical Comparison: X-ray vs. Alternative Structural Methods

In the development of pyrazin-2-amine derivatives, researchers often face a critical decision: rely on rapid solution-phase data (NMR) or invest in solid-state characterization (X-ray). The following analysis highlights where X-ray crystallography provides superior, actionable data.

A. Tautomeric Resolution (The "Amino-Imino" Problem)

Substituted pyrazines can theoretically exist in amino or imino tautomeric forms.[1] This distinction drastically alters hydrogen bond donor/acceptor profiles.

FeatureX-ray Crystallography (Solid State) 1H/15N NMR (Solution State) In Silico Prediction (DFT)
Primary Insight Definitive Tautomer Assignment. Directly measures C–N bond lengths to distinguish single (1.34 Å) vs. double (1.30 Å) bond character.Dynamic Averaging. Often shows broadened signals due to rapid proton exchange, obscuring the dominant species.Energy Landscape. Calculates relative stability but often fails to account for crystal packing forces or specific solvation shells.
Resolution Atomic (< 0.8 Å)Molecular EnvironmentTheoretical
Key Limitation Requires single crystals; packing forces may induce non-native conformers.Solvent dependency; aggregation can mimic crystal packing artifacts.Gas-phase calculations often overestimate the stability of the imino form.

Expert Insight: For 3,5-disubstituted pyrazin-2-amines, X-ray data consistently reveals the amino tautomer is favored in the solid state, stabilized by intermolecular hydrogen bonding (see Section 3). Relying solely on NMR can lead to incorrect pharmacophore models during docking studies.

B. Binding Mode Validation: "Active" vs. "Inactive" Conformations

X-ray co-crystallography is the only method to definitively map the ligand's impact on kinase plasticity.

  • Case Study (Nek2 Kinase): Aminopyrazine inhibitors were found to induce a rare "Tyr-down" conformation (inactive state) in Nek2 kinase.

    • NMR/Docking prediction: Predicted binding to the active "Tyr-up" state (standard Type I binding).

    • X-ray Reality: The pyrazine core stabilized a distorted activation loop, explaining the high selectivity over structurally similar kinases like Plk1.

Structural Performance Data: Supramolecular Synthons

The "performance" of a crystal form—its stability and solubility—is dictated by its supramolecular synthons. Substituted pyrazin-2-amines exhibit two primary competing motifs.

comparative Data: Hydrogen Bonding Motifs

The following table summarizes X-ray data for common derivatives (e.g., 3,5-dibromopyrazin-2-amine vs. carboxylic acid co-crystals).

Synthon TypeMotif Notation (Graph Set)DescriptionStability Contribution
Homosynthon

Dimer Formation. Two pyrazine molecules pair via N-H[2]···N bonds.[3][4][5] Centrosymmetric.High. Dominant in pure bases. Leads to high melting points and lower solubility.
Heterosynthon

(Hetero)
Acid-Base Pair. Pyrazine N1 and Amino N interact with Carboxylic Acid (OH and C=O).Variable. Can be tuned to improve solubility (salt formation). Often disrupts the robust homosynthon.
Catemer

or

Chain Formation. Head-to-tail hydrogen bonding.Low. Less common; usually observed when bulky substituents at C3 sterically hinder dimer formation.
Visualizing the Interaction Logic

The following diagram illustrates the competitive pathway between forming a self-associated dimer (Homosynthon) versus a co-crystal (Heterosynthon), which is critical for salt selection in drug formulation.

SynthonLogic Ligand Pyrazin-2-amine Derivative Interaction Intermolecular Competition Ligand->Interaction Acid Carboxylic Acid (Co-former) Acid->Interaction Homo Homosynthon (Self-Assembly) Interaction->Homo No Acid / Weak Acid Hetero Heterosynthon (Co-Crystal) Interaction->Hetero pKa Match Result_Homo R2,2(8) Dimer (High MP, Low Sol) Homo->Result_Homo N-H...N Bonding Result_Hetero Acid-Base Pair (Tunable Sol) Hetero->Result_Hetero N-H...O Bonding

Caption: Competitive supramolecular assembly pathways for pyrazin-2-amines. The choice of co-former determines whether the robust


 homodimer is broken, altering physicochemical properties.

Experimental Protocol: Crystallization & Characterization

To obtain high-quality X-ray data for this scaffold, a self-validating protocol is required. The high polarity of the amino group often leads to rapid precipitation rather than crystal growth; this protocol mitigates that risk.

Protocol: Slow Evaporation for 3,5-Disubstituted Pyrazin-2-amines

Objective: Grow single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.1 mm).

  • Preparation of Stock Solution:

    • Dissolve 20 mg of the pyrazin-2-amine derivative in 2 mL of Methanol/Dichloromethane (1:1 v/v) .

    • Checkpoint: Ensure the solution is perfectly clear. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Co-former Addition (Optional for Salts):

    • If targeting a heterosynthon, add 1.0 equivalent of the chosen acid (e.g., benzoic acid) dissolved in the same solvent system.

  • Vapor Diffusion Setup (The "Anti-Solvent" Method):

    • Place the filtered solution in a small inner vial (4 mL).

    • Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Hexane or Diethyl Ether (the anti-solvent).

    • Seal the outer jar tightly.

    • Mechanism:[6][7] The volatile anti-solvent slowly diffuses into the pyrazine solution, gently increasing supersaturation without shocking the system.

  • Harvesting:

    • Allow to stand undisturbed at 4°C (dark) for 3–7 days.

    • Inspect under polarized light. Crystalline material will refract light (appear bright against dark background).

  • Data Collection:

    • Mount crystal on a glass fiber using cryo-oil.

    • Collect data at 100 K to reduce thermal motion (critical for locating amino protons accurately).

Workflow Visualization

CrystallizationWorkflow Start Crude Pyrazine Derivative Solubilization Dissolve in MeOH/DCM (1:1) Start->Solubilization Filter Filter (0.45 µm) Remove Nuclei Solubilization->Filter Diffusion Vapor Diffusion (Hexane Anti-solvent) Filter->Diffusion Harvest Harvest Crystals (Polarized Microscopy) Diffusion->Harvest 3-7 Days XRD X-Ray Diffraction (100 K) Harvest->XRD Analysis Structure Solution (SHELXT/Refinement) XRD->Analysis

Caption: Step-by-step workflow for obtaining high-resolution X-ray data from pyrazin-2-amine derivatives.

Supporting Data: Kinase Inhibition Profile

The structural rigidity provided by the pyrazine ring correlates with specific biological activity profiles. The table below illustrates how structural modifications (validated by X-ray) impact potency against the Nek2 kinase.

Table: Structure-Activity Relationship (SAR) for Aminopyrazine Nek2 Inhibitors (Data derived from co-crystal structures resolving the "Tyr-down" conformation)

Compound IDR-Group (C3/C5)IC50 (Nek2) [µM]Selectivity (vs Plk1)Structural Insight (X-ray)
Compound 2 3,4,5-trimethoxyphenyl0.87 ± 0.34LowPlanar stacking in ATP pocket; H-bonds to hinge region.
Compound 31 Piperidine-substituted0.23 High (>80x) Side chain occupies hydrophobic pocket, stabilizing the inactive conformation.
Compound 35 Thiophene derivative2.1 ± 1.0ModerateThiophene ring twists out of plane (torsion angle ~35°), reducing packing efficiency.

Note: Lower IC50 indicates higher potency. The high selectivity of Compound 31 is attributed to its ability to lock the kinase in the specific inactive conformation revealed only through X-ray studies.

References

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. PubMed Central. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. [Link]

  • Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. CrystEngComm. [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors. PubMed. [Link]

  • 2-Amino-3,5-dibromopyrazine (Compound Summary). PubChem. [Link]

Sources

Validation

Validating the Synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine: A Comparative Guide to Melting Point Determination

Introduction 3-Bromo-5-chloro-6-methylpyrazin-2-amine is a highly functionalized, polyhalogenated pyrazine derivative. Its orthogonal reactivity—driven by the differential oxidative addition rates of the bromide and chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-5-chloro-6-methylpyrazin-2-amine is a highly functionalized, polyhalogenated pyrazine derivative. Its orthogonal reactivity—driven by the differential oxidative addition rates of the bromide and chloride leaving groups—makes it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, this structural complexity makes its synthesis prone to generating closely related des-halogenated or regioisomeric impurities.

Validating the purity of this intermediate post-synthesis is non-negotiable. Eutectic impurities will disrupt the crystal lattice, leading to a quantifiable melting point depression. This guide objectively compares automated capillary melting point determination against Differential Scanning Calorimetry (DSC) for validating this compound, providing self-validating protocols grounded in pharmacopeial standards.

Methodological Comparison: Capillary vs. DSC

To select the appropriate validation method, researchers must weigh the need for rapid throughput against the need for absolute thermodynamic quantification.

ParameterAutomated Optical CapillaryDifferential Scanning Calorimetry (DSC)
Analytical Principle Optical transmission/reflection during phase changeDifferential heat flow measurement
Sample Size 2.5 – 3.5 mm capillary fill height1.0 – 3.0 mg
Heating Rate 1.0 ± 0.5 °C/min0.3 – 0.7 °C/min
Standard Compliance USP <741>, Ph. Eur. 2.2.14ASTM E928
Primary Output Melting range (Onset and Clear points)Absolute mole percent purity (Van't Hoff)
Ideal Application Routine QC & rapid batch releaseAbsolute purity determination & polymorph screening
Validation Workflow

ValidationWorkflow Start Crude 3-Bromo-5-chloro- 6-methylpyrazin-2-amine Purification Recrystallization & Vacuum Drying Start->Purification Split Validation Aliquots Purification->Split AutoMP Automated Capillary MP (USP <741>) Split->AutoMP DSC DSC Purity Analysis (ASTM E928) Split->DSC Dec1 ΔT ≤ 1.5°C? AutoMP->Dec1 Dec2 Purity ≥ 99.0 mol%? DSC->Dec2 Pass Batch Approved for Downstream Synthesis Dec1->Pass Yes Fail Reprocess / Reject Dec1->Fail No Dec2->Pass Yes Dec2->Fail No

Dual-method thermal validation workflow for 3-Bromo-5-chloro-6-methylpyrazin-2-amine.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any deviation in the melting point is attributed to the sample's purity, rather than instrumental or operator error.

Protocol 1: Automated Optical Melting Point (Compliant with USP <741>)

Traditional visual methods are subject to operator bias. Automated optical systems eliminate this by measuring light transmittance through the capillary as the sample transitions from an opaque solid to a transparent liquid[2],[3].

  • Sample Preparation (Drying): Dry the crude 3-Bromo-5-chloro-6-methylpyrazin-2-amine in a vacuum desiccator (<20 mm Hg) for 3 hours[2].

    • Causality: Residual synthesis solvents act as plasticizers, artificially depressing the melting point and broadening the melt range.

  • Pulverization & Packing: Gently pulverize the dried sample and charge a standard USP-compliant capillary tube (10 cm length, 0.8–1.2 mm ID) to a tightly packed height of exactly 3 mm[4],[3].

    • Causality: A fill height >3 mm creates a thermal gradient within the sample column, causing the exterior to melt before the interior, artificially broadening the melting range[4].

  • Instrument Calibration (Self-Validation): Prior to the sample run, verify instrument accuracy using a USP Primary Reference Standard (e.g., Vanillin or Phenacetin) that melts near the expected range of the pyrazine derivative[2],[4].

  • Thermal Ramping: Insert the capillary into the heating block at exactly 5°C below the expected melting point. Initiate a heating ramp rate of 1 ± 0.5°C/min[3].

    • Causality: Ramp rates exceeding 1°C/min outpace the thermal conductivity of the glass capillary and the sample, leading to thermal lag and artificially high melting point readings.

  • Data Acquisition: Record the onset point (collapse of the powder column) and the clear point (complete liquefaction). A pure batch should exhibit a melting range of ≤ 1.5°C[5].

Protocol 2: Absolute Purity Determination via DSC (Compliant with ASTM E928)

DSC does not just observe melting; it quantifies the energy absorbed during the phase transition. By applying the Van't Hoff equation, DSC calculates the exact mole fraction of eutectic impurities based on the melting point depression[6],[7].

  • Sample Encapsulation: Accurately weigh 1.0 to 3.0 mg of the pyrazine derivative into a standard 40 µL aluminum crucible and hermetically seal it[8],[9].

    • Causality: Sample masses >3 mg increase thermal gradients, while masses <1 mg reduce the signal-to-noise ratio, compromising the partial area integration required for the Van't Hoff calculation[9].

  • Cell Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the cell constant and temperature axis. The onset of the Indium melt must be exactly 156.6°C[10].

  • Thermal Ramping: Purge the DSC cell with dry nitrogen (50 mL/min) to prevent oxidative degradation. Heat the sample at a slow ramp rate of 0.7°C/min through the melting transition[8],[7].

    • Causality: ASTM E928 mandates slow heating rates (0.3–0.7°C/min) to maintain thermal equilibrium between the sample and the reference sensor, ensuring the leading edge of the melting peak accurately reflects the purity rather than thermal lag[10],[7].

  • Van't Hoff Integration: Utilize the DSC software to plot the sample temperature (

    
    ) against the reciprocal of the fraction melted (
    
    
    
    )[6],[11].
  • Interpretation: The software linearizes the

    
     plot to calculate the theoretical melting point of the 100% pure substance (
    
    
    
    ) and the actual mole percent purity. A batch is validated for downstream cross-coupling if the calculated purity is ≥ 99.0 mol%[11].
Data Interpretation & Mechanistic Insights

When validating 3-Bromo-5-chloro-6-methylpyrazin-2-amine, discrepancies between the two methods often reveal structural insights. If the automated capillary method shows a sharp melting point, but the DSC purity calculation fails (e.g., yielding a non-linear


 plot), it indicates the presence of non-eutectic impurities (e.g., solid solutions or mixed crystals) or polymorphic transitions occurring prior to the melt[6],[9]. Eutectic impurities dissolve in the melt but are insoluble in the solid phase, which is the foundational assumption of the Van't Hoff equation utilized in DSC purity analysis[8].
References
  • Source: uspbpep.
  • Source: researchgate.
  • Source: thinksrs.
  • Source: mt.
  • Source: chemsrc.
  • Source: tainstruments.
  • Source: netzsch.
  • Source: mt.
  • Source: netzsch.
  • Source: mt.
  • Source: biospectra.

Sources

Comparative

Comparative Study of Pyrazine vs. Pyridine Building Blocks in Drug Design

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, serving as essential structural motifs that govern a drug's pharmacodynamics and pharmacokinetics. Among six-membered aromatic rings, py...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, serving as essential structural motifs that govern a drug's pharmacodynamics and pharmacokinetics. Among six-membered aromatic rings, pyridine and pyrazine are frequently employed. While structurally similar, the introduction of a second nitrogen atom in pyrazine fundamentally alters the electronic distribution, basicity, and physicochemical profile of the scaffold.

This guide provides an objective, data-driven comparison of pyridine and pyrazine building blocks. By analyzing the causality behind their physicochemical differences, we outline how bioisosteric replacement strategies can be leveraged to overcome common drug discovery liabilities, such as Cytochrome P450 (CYP) inhibition and hERG-mediated cardiotoxicity.

Physicochemical Foundations: The "Why" Behind the Chemistry

To understand the divergent pharmacological behaviors of pyridine and pyrazine, one must examine the fundamental alterations in their electronic properties.

Basicity and Protonation (pKa)

Pyridine possesses a single nitrogen atom with an unshared electron pair in an


 orbital, resulting in a moderate basicity (conjugate acid pKa ~5.2). Depending on electron-donating substituents, pyridine derivatives can be partially or fully protonated at physiological pH (7.4).
In contrast, pyrazine (1,4-diazine) incorporates a second highly electronegative nitrogen atom. This second nitrogen exerts a strong inductive and resonance electron-withdrawing effect, drastically pulling electron density away from the first nitrogen. Consequently, the basicity plummets (pKa ~0.6) 1. At pH 7.4, pyrazine remains entirely neutral, acting strictly as a hydrogen-bond acceptor rather than an ionizable center.
Dipole Moment and Lipophilicity

Pyridine has a pronounced dipole moment (~2.22 D) due to the asymmetric distribution of electron density toward the single nitrogen. Pyrazine, being perfectly symmetrical, has a net dipole moment of 0.0 D . Despite this lack of a permanent dipole, pyrazine generally lowers the overall lipophilicity (LogP) of a molecule more effectively than pyridine when replacing a phenyl ring, owing to its increased polarity and hydration capacity in aqueous environments.

Topological Polar Surface Area (TPSA)

The addition of the second nitrogen atom doubles the hydrogen-bond acceptor count, increasing the TPSA from 12.9 Ų (pyridine) to 25.8 Ų (pyrazine). This increase in TPSA can be strategically used to fine-tune blood-brain barrier (BBB) penetration or modulate efflux pump (e.g., P-glycoprotein) recognition.

PhysChemLogic Pyrazine Pyrazine Scaffold (1,4-Diazine) pKa Lower pKa (~0.6) Reduced Basicity Pyrazine->pKa TPSA Increased TPSA (25.8 Ų) Pyrazine->TPSA Dipole Zero Dipole Moment (0.0 D) Pyrazine->Dipole hERG Reduced hERG Liability (Unprotonated at pH 7.4) pKa->hERG CYP Decreased CYP Inhibition (Weaker Heme Coordination) pKa->CYP Kinase Enhanced Kinase Binding (Dual H-Bond Acceptors) TPSA->Kinase

Logical relationship between pyrazine's physicochemical properties and pharmacological outcomes.

Pharmacological Impact: ADME and Toxicity

The physicochemical differences between these heterocycles directly dictate their behavior in in vitro and in vivo biological systems.

Mitigating Cytochrome P450 (CYP) Inhibition

Pyridine rings are notorious for causing reversible CYP inhibition. The lone pair on the pyridine nitrogen can form a strong coordinate covalent bond with the iron(III) center of the heme porphyrin ring within CYP enzymes (particularly CYP3A4 and CYP2D6) 2. The Pyrazine Solution: Because the second nitrogen in pyrazine withdraws electron density, the remaining lone pairs are significantly less nucleophilic. This drastically weakens the affinity for the heme iron, often abrogating CYP liability entirely. For example, during the optimization of urea-based FAAH inhibitors, replacing a highly CYP-inhibitory pyridine ring with a pyrazine yielded the clinical candidate PF-04457845, which exhibited zero CYP liability while doubling target potency 1.

Overcoming hERG Cardiotoxicity

The hERG potassium channel is highly promiscuous, but its central cavity preferentially binds lipophilic, basic amines that are protonated at physiological pH. If a pyridine derivative is sufficiently basic to be protonated in vivo, it poses a severe risk of hERG blockade and subsequent QT interval prolongation. By swapping pyridine for pyrazine, the pKa is driven well below physiological pH, ensuring the molecule remains neutral and significantly reducing hERG binding affinity.

Enhancing Target Engagement in Kinase Inhibitors

In kinase drug discovery, the hinge region of the ATP-binding pocket requires specific hydrogen-bond donor/acceptor interactions. Pyrazine provides two distinct vectors for hydrogen-bond acceptance. FDA-approved drugs like Bortezomib utilize the pyrazine core not just for metabolic stability, but to establish critical hydrogen bonds with backbone amides or structured water molecules in the target's active site 3.

Quantitative Data Comparison

The following table summarizes the core quantitative differences between the unsubstituted pyridine and pyrazine scaffolds.

Physicochemical FeaturePyridinePyrazinePharmacological Consequence of Pyrazine Shift
Heteroatom Count 1 Nitrogen2 Nitrogens (1,4)Alters electron density and aromaticity.
pKa (Conjugate Acid) ~5.2~0.6Eliminates basicity at pH 7.4; reduces hERG toxicity.
Dipole Moment (D) 2.220.0Modifies orientation in binding pockets; reduces lipophilicity.
TPSA (Ų) 12.925.8Increases polarity; can lower BBB permeability if uncompensated.
H-Bond Acceptors 12Provides dual vectors for target engagement (e.g., kinases).
CYP450 Liability HighLow to ModerateWeaker heme coordination improves metabolic stability.

Experimental Workflows: Bioisosteric Evaluation Protocol

To objectively evaluate the performance of a pyrazine bioisostere against a pyridine parent hit, a self-validating experimental workflow must be executed. The following protocol ensures data integrity through the mandatory inclusion of reference standards.

Phase 1: Physicochemical Profiling
  • pKa Determination (Potentiometric Titration):

    • Dissolve the matched molecular pairs (MMPs) in a standardized aqueous medium (0.15 M KCl) at 25°C.

    • Titrate using 0.5 M HCl and 0.5 M KOH.

    • Causality Check: Confirm that the pyrazine analog exhibits a pKa shift of at least -3.0 units compared to the pyridine parent.

  • LogD

    
     Measurement (Shake-Flask Method): 
    
    • Partition the compounds between 1-octanol and pH 7.4 phosphate buffer.

    • Quantify concentration in both phases via LC-MS/MS.

    • Validation: Use Propranolol (LogD ~1.2) as an internal reference standard.

Phase 2: In Vitro ADME & Toxicity Profiling
  • CYP Inhibition Assay (Fluorescent Probe Substrates):

    • Incubate recombinant human CYP3A4 and CYP2D6 with the test compounds (0.1 to 50 µM) and specific fluorogenic substrates (e.g., Vivid® BOMR for 3A4).

    • Measure fluorescence over 30 minutes to calculate IC

      
      .
      
    • Self-Validating Control: Ketoconazole must yield an IC

      
       < 0.05 µM for CYP3A4; Quinidine must yield an IC
      
      
      
      < 0.1 µM for CYP2D6. If controls fail, the assay is rejected.
  • hERG Patch-Clamp Assay:

    • Express hERG channels in HEK293 cells. Use automated patch-clamp electrophysiology to measure tail currents.

    • Perfuse pyrazine and pyridine analogs at 1 µM and 10 µM.

    • Self-Validating Control: Dofetilide (10 nM) must produce >80% fractional block.

EvaluationWorkflow Start Identify Pyridine Hit (High CYP/hERG Liability) Synth Synthesize Pyrazine Matched Molecular Pair (MMP) Start->Synth Bioisosteric Replacement PhysChem Physicochemical Profiling (Potentiometric pKa, Shake-Flask LogD) Synth->PhysChem Validate Properties InVitro In Vitro ADME/Tox (Fluorescent CYP Assay, Patch-Clamp) PhysChem->InVitro Proceed if LogD < 3 Decision Data Analysis & Validation vs. Standards InVitro->Decision Quantify IC50 & Clearance

Step-by-step experimental workflow for evaluating pyridine-to-pyrazine bioisosteric replacements.

Summary

The transition from a pyridine to a pyrazine building block is not merely a structural tweak; it is a profound electronic reprogramming of the molecule. By strategically leveraging pyrazine's near-zero basicity at physiological pH, its lack of a dipole moment, and its weakened heme-coordination capabilities, drug development professionals can rescue potent hits from late-stage pharmacokinetic and toxicological failures.

References

  • Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 2023.
  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.
  • Wright, S. W., et al. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." MDPI, 2022.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-chloro-6-methylpyrazin-2-amine proper disposal procedures

This comprehensive guide outlines the operational and logistical protocols for the safe handling and disposal of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a halogenated heterocyclic building block frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational and logistical protocols for the safe handling and disposal of 3-Bromo-5-chloro-6-methylpyrazin-2-amine , a halogenated heterocyclic building block frequently utilized in pharmaceutical research and drug development.

Because this compound contains multiple halogens (bromine and chlorine) and a heteroaromatic nitrogen ring, its waste stream must be strictly managed to comply with environmental regulations and institutional safety standards.

Regulatory Classification and Causality of Disposal Methods

In laboratory settings, 3-Bromo-5-chloro-6-methylpyrazin-2-amine—whether as a solid powder, a reaction intermediate, or dissolved in a solvent—must be classified and treated as Halogenated Organic Waste [1].

The Causality of Segregation: The strict segregation of halogenated waste from non-halogenated waste is not merely an administrative preference; it is driven by the physical chemistry of waste destruction. Halogenated organic compounds cannot be disposed of via standard fuels blending or basic incineration. When combusted, compounds containing chlorine and bromine generate highly corrosive acid gases (hydrogen chloride and hydrogen bromide) and pose a risk of forming highly toxic dioxins and furans if combustion temperatures are insufficient[2].

Therefore, halogenated waste must be routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems (to neutralize the acid gases) and operating at extreme temperatures[2]. Mixing halogenated waste like 3-Bromo-5-chloro-6-methylpyrazin-2-amine with non-halogenated solvents drastically increases the cost of disposal for the entire drum and complicates the incineration process[1].

Operational Disposal Protocol: Step-by-Step Guidance

The following self-validating protocol ensures compliance from the point of generation to institutional transfer. Under no circumstances should this compound or its solutions be disposed of down a sink or sewage drain[1][3].

Phase 1: Point-of-Generation Containment
  • Determine the Physical State:

    • Solid Waste: Contaminated weigh boats, filter paper, or pure solid compound must be placed in a chemically compatible, sealable solid waste container (e.g., a wide-mouth HDPE jar).

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., dichloromethane, ethyl acetate), the entire mixture must be collected in a designated liquid halogenated waste carboy or safety can[1].

  • Immediate Labeling: The container must be labeled with the words "Hazardous Waste" before or at the exact moment the first drop or particle of waste is added[1][3]. The label must explicitly list "3-Bromo-5-chloro-6-methylpyrazin-2-amine" and the solvent used, avoiding abbreviations.

  • Vapor-Tight Sealing: Keep all chemical waste containers closed at all times except when waste is being actively added. The container must be "vapor tight" and "spill proof" to prevent fugitive emissions of associated solvents[1][3].

Phase 2: Segregation and Storage
  • Strict Segregation: Do not mix this waste with strong acids, strong bases, heavy metals, or non-halogenated solvents (like acetone or ethanol)[1].

  • Secondary Containment: Store the waste container in a secondary containment bin to capture any catastrophic failure of the primary vessel.

Phase 3: EHS Transfer
  • Volume Management: Avoid excessive accumulations of waste in the laboratory. Do not exceed your local fire code or institutional limits (e.g., 55 gallons total waste)[3].

  • Pickup Request: Initiate a waste transfer request with your institutional Environment, Health, and Safety (EHS) department. EHS will transport the material to a central accumulation area for eventual high-temperature incineration[1][2].

Spill Response and Decontamination

In the event of an accidental release of 3-Bromo-5-chloro-6-methylpyrazin-2-amine during handling or disposal preparation:

  • Isolate the Area: Close lab doors to allow the chemical hood exhaust to ventilate the area[3].

  • Solid Spills: If the pure solid is spilled, avoid generating dust. Do not dry sweep. Use damp absorbent pads or a HEPA-filtered vacuum dedicated to chemical spills. Place the absorbed material into a compatible plastic bag or container, seal, and label as hazardous waste[3].

  • Solution Spills: If dissolved in a solvent, deploy chemically compatible absorbent pads or inert absorbent powder (e.g., vermiculite). Allow the pads to sit and absorb the spill completely before transferring them to a sealed waste container[3].

  • Reporting: For large spills, evacuate the area, activate the fire alarm if necessary, and contact emergency services (9-911) and EHS immediately[3].

Quantitative Data: Waste Compatibility Matrix

To ensure safe storage prior to EHS pickup, adhere to the following compatibility matrix when designating waste streams.

Waste CategoryHalogenated Organics (e.g., 3-Bromo-5-chloro...)Non-Halogenated SolventsStrong AcidsStrong Bases
Halogenated Organics Compatible (Mix only with other halogens)Incompatible (Cost/Incineration issues)Incompatible (Reaction risk)Incompatible (Reaction risk)
Non-Halogenated IncompatibleCompatibleIncompatibleIncompatible
Strong Acids IncompatibleIncompatibleCompatibleHighly Incompatible

Disposal Workflow Visualization

The following diagram illustrates the logical lifecycle of halogenated organic waste, ensuring chain-of-custody and proper destruction.

G Gen Waste Generation: 3-Bromo-5-chloro-6-methylpyrazin-2-amine Seg Segregation: Isolate as Halogenated Organic Waste Gen->Seg Cont Containment: Vapor-tight, compatible vessel Seg->Cont Label Labeling: Mark 'Hazardous Waste' at first drop Cont->Label EHS EHS Transfer: Institutional Waste Pickup Label->EHS Inc Final Disposal: High-Temp Incineration w/ Caustic Scrubbing EHS->Inc

Fig 1. Lifecycle and disposal workflow for halogenated heterocyclic organic waste.

References

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu. Available at:[Link]

Sources

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